5-methyl-1H-indole-6-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-8-2-3-12-10(8)5-9(7)6-11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIURRQNBSJFQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-methyl-1H-indole-6-carbonitrile: Pathways and Methodologies
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
5-methyl-1H-indole-6-carbonitrile is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable molecule. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic and mechanistic considerations behind each synthetic route, offering field-proven insights into experimental choices. The guide emphasizes self-validating protocols and is grounded in authoritative scientific literature, ensuring technical accuracy and trustworthiness. Key methodologies are presented with detailed, step-by-step protocols, and complex transformations are visualized through clear, structured diagrams.
Introduction: The Significance of the 5-methyl-1H-indole-6-carbonitrile Scaffold
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. The specific substitution pattern of a methyl group at the 5-position and a cyano group at the 6-position of the indole ring in 5-methyl-1H-indole-6-carbonitrile imparts unique electronic and steric properties. The electron-withdrawing nature of the nitrile group at the C6 position significantly influences the reactivity of the indole ring, while the methyl group at C5 can enhance binding affinity to biological targets through hydrophobic interactions. This combination makes it a sought-after intermediate for the development of novel therapeutics, particularly in oncology and neurology.
This guide will explore three primary synthetic strategies for the construction of 5-methyl-1H-indole-6-carbonitrile:
-
Pathway A: Construction of the Indole Ring from a Pre-functionalized Aromatic Precursor. This approach involves classic indole syntheses, such as the Fischer and Bartoli reactions, starting with appropriately substituted benzene derivatives.
-
Pathway B: Late-Stage Cyanation of a Pre-formed 5-methylindole Core. This strategy focuses on the introduction of the nitrile functionality onto a readily available 5-methylindole scaffold.
-
Pathway C: The Sandmeyer Reaction Approach. This classical transformation offers a route from a 6-amino-5-methylindole precursor.
Each pathway will be discussed in detail, highlighting the underlying chemical principles, procedural nuances, and a comparative analysis of their respective advantages and limitations.
Pathway A: De Novo Synthesis of the Indole Ring
This approach builds the indole core from an acyclic or aromatic precursor already bearing the necessary methyl and cyano functionalities, or their synthetic equivalents.
The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] For the synthesis of 5-methyl-1H-indole-6-carbonitrile, a plausible retrosynthetic analysis points to (4-cyano-3-methylphenyl)hydrazine and a suitable carbonyl compound, such as acetaldehyde or pyruvic acid.
Causality Behind Experimental Choices: The choice of acid catalyst (e.g., H₂SO₄, ZnCl₂, polyphosphoric acid) is critical and can significantly impact the reaction yield and purity of the product.[1] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia to form the aromatic indole ring.[2]
Logical Workflow for Fischer Indole Synthesis:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including neurotransmitters, alkaloids, and synthetic drugs. The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 5-methyl-1H-indole-6-carbonitrile, a substituted indole with potential applications in drug discovery and materials science.
As a Senior Application Scientist, this document is structured to provide not just raw data, but a deeper understanding of the interplay between the molecular structure of 5-methyl-1H-indole-6-carbonitrile and its measurable chemical and physical characteristics. We will explore both predicted and analogous experimental data, coupled with detailed methodologies for their determination. This approach is designed to empower researchers to anticipate the behavior of this molecule in various experimental and biological settings.
Molecular Structure and Core Properties
The foundational attributes of a molecule are dictated by its atomic composition and arrangement. For 5-methyl-1H-indole-6-carbonitrile, these are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈N₂ | Supplier Data |
| Molecular Weight | 156.19 g/mol | Supplier Data |
| CAS Number | 1167056-69-0 | Supplier Data |
| Canonical SMILES | Cc1cc2c(cc1C#N)NC=C2 |
The structure, characterized by a methyl group at the 5-position and a nitrile group at the 6-position of the indole ring, imparts a unique electronic and steric profile that influences all other physicochemical properties.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery & Development |
| Melting Point | 165 °C | Influences formulation, solubility, and purification strategies. |
| Boiling Point | 408 °C | Relevant for purification by distillation and assessing thermal stability. |
| logP (o/w) | 2.3 | A key indicator of lipophilicity, affecting membrane permeability and absorption. |
| Aqueous Solubility | 0.15 g/L | Determines bioavailability and suitability for aqueous formulations. |
| pKa (most acidic) | 16.5 (indole N-H) | Governs the ionization state at physiological pH, impacting receptor binding and solubility. |
| pKa (most basic) | -5.0 (nitrile N) | Indicates the likelihood of protonation of the nitrile group. |
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
To ensure scientific integrity, it is imperative to validate predicted properties through empirical measurement. This section outlines the standard experimental protocols for determining the key physicochemical parameters of a novel compound like 5-methyl-1H-indole-6-carbonitrile.
Melting Point Determination
-
Causality and Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of a highly pure substance. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. The choice of a slow heating rate is critical to ensure thermal equilibrium between the sample and the heating block, allowing for an accurate determination.
-
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry 5-methyl-1H-indole-6-carbonitrile is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the predicted melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
Workflow for Melting Point Determination
Octanol-Water Partition Coefficient (logP) Determination
-
Causality and Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The "shake-flask" method is the gold standard for its direct measurement. The choice of n-octanol as the organic phase is due to its structural resemblance to the lipid bilayers of cell membranes. A logP value of 2.3 suggests that 5-methyl-1H-indole-6-carbonitrile will have a preference for lipid environments over aqueous ones, which is a critical factor for predicting its ability to cross biological membranes.
-
Experimental Protocol: Shake-Flask Method
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are shaken together overnight to ensure mutual saturation. The phases are then separated.
-
Sample Preparation: A known concentration of 5-methyl-1H-indole-6-carbonitrile is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the solution from step 2 is mixed with a known volume of the other saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is gently shaken or agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Workflow for logP Determination
Aqueous Solubility Determination
-
Causality and Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The equilibrium solubility method, while time-consuming, provides the most accurate measure of a compound's intrinsic solubility. The predicted low aqueous solubility of 5-methyl-1H-indole-6-carbonitrile is a consequence of its largely nonpolar indole ring system and the lipophilic methyl group, which outweigh the polar contribution of the nitrile group.
-
Experimental Protocol: Equilibrium Solubility Method
-
Sample Preparation: An excess amount of solid 5-methyl-1H-indole-6-carbonitrile is added to a known volume of water or buffer in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is removed by filtration or centrifugation.
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Acid Dissociation Constant (pKa) Determination
-
Causality and Rationale: The pKa value quantifies the acidity or basicity of a functional group. For 5-methyl-1H-indole-6-carbonitrile, the most relevant pKa is that of the indole N-H proton. The predicted pKa of 16.5 indicates that this proton is very weakly acidic and the molecule will be overwhelmingly in its neutral form at physiological pH. Potentiometric titration is a precise method for determining pKa by monitoring the change in pH of a solution as a titrant is added.
-
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A known concentration of 5-methyl-1H-indole-6-carbonitrile is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the half-equivalence point, where half of the acidic species has been neutralized.
-
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, confirming its structure and providing insights into its electronic and vibrational properties. While experimental spectra for 5-methyl-1H-indole-6-carbonitrile are not available, the following sections describe the expected spectral features based on the analysis of closely related indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing nitrile group and the electron-donating methyl group. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The methyl protons will appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show signals for all ten carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The chemical shifts of the aromatic carbons will be influenced by the substituents, providing further confirmation of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
-
N-H stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹.
-
C≡N stretch: A sharp, intense band in the region of 2230-2210 cm⁻¹.
-
C-H stretches (aromatic and methyl): Bands in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.
-
C=C stretches (aromatic): Several bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 156. Fragmentation may involve the loss of a hydrogen atom, a methyl group, or the nitrile group, providing further structural information.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-methyl-1H-indole-6-carbonitrile is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the properties of related indole and nitrile compounds, it should be considered potentially harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed overview of the key physicochemical properties of 5-methyl-1H-indole-6-carbonitrile, blending computational predictions with established experimental methodologies. By understanding the interplay between its structure and properties, researchers can make more informed decisions in the design and execution of their experiments, whether in the context of medicinal chemistry, materials science, or other scientific disciplines. The protocols and rationale provided herein serve as a robust framework for the empirical validation and further characterization of this and other novel chemical entities.
References
-
Physicochemical Property Prediction
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Spectroscopy of Indole Derivatives: Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comprehensive Technical Guide to 5-methyl-1H-indole-6-carbonitrile: Synthesis, Characterization, and Potential Applications
This technical guide provides an in-depth exploration of 5-methyl-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While a specific CAS number for this exact molecule is not readily found in major chemical databases, this guide will detail its probable synthetic routes, expected physicochemical and spectroscopic properties, and potential applications based on the well-established chemistry of related indole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Identity
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's biological activity. 5-methyl-1H-indole-6-carbonitrile combines the electron-donating methyl group at the 5-position with the electron-withdrawing and synthetically versatile nitrile group at the 6-position. This unique substitution pattern suggests its potential as a valuable building block for novel therapeutic agents.
Chemical Structure:
-
IUPAC Name: 5-methyl-1H-indole-6-carbonitrile
-
Molecular Formula: C₁₀H₈N₂
-
Molecular Weight: 156.19 g/mol
-
CAS Number: Not assigned or not publicly available. For related compounds, see Table 1.
| Compound Name | CAS Number |
| 5-Methyl-1H-indole | 614-96-0[3][4] |
| 1H-Indole-6-carbonitrile | 15861-36-6[5] |
| 1-Methyl-1H-indole-6-carbonitrile | 20996-87-6[6] |
| 3-Methyl-1H-indole-5-carbonitrile | 3613-06-7[7] |
Proposed Synthetic Methodologies
The synthesis of 5-methyl-1H-indole-6-carbonitrile can be approached through several established methods for indole ring formation, followed by the introduction of the nitrile group, or by starting with precursors already containing the necessary functionalities. A plausible and efficient route would be a modification of the Fischer indole synthesis.[8]
Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[8] The proposed synthesis of 5-methyl-1H-indole-6-carbonitrile would begin with a suitably substituted phenylhydrazine and a carbonyl compound.
Experimental Protocol:
-
Hydrazone Formation: React 4-cyano-3-methylphenylhydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, in an acidic alcoholic solution to form the corresponding hydrazone.
-
Indolization: The isolated hydrazone is then subjected to cyclization using a strong acid catalyst like sulfuric acid, polyphosphoric acid, or a Lewis acid such as zinc chloride, with heating. This step involves a[9][9]-sigmatropic rearrangement to form the indole ring.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the crude product is extracted. Purification can be achieved through column chromatography on silica gel to yield the desired 5-methyl-1H-indole-6-carbonitrile.
Caption: Proposed Fischer Indole Synthesis Workflow.
Spectroscopic and Physicochemical Properties (Predicted)
The definitive characterization of 5-methyl-1H-indole-6-carbonitrile would rely on a combination of spectroscopic techniques. Based on the analysis of related structures, the following spectral data can be anticipated:
| Technique | Expected Features |
| ¹H NMR | A singlet for the methyl protons (around 2.4-2.5 ppm), aromatic protons in the range of 7.0-8.0 ppm, and a broad singlet for the N-H proton (above 8.0 ppm). |
| ¹³C NMR | Signals for the methyl carbon (around 21-22 ppm), aromatic carbons (110-140 ppm), and the nitrile carbon (118-120 ppm). |
| IR Spectroscopy | A characteristic sharp peak for the C≡N stretch around 2220-2230 cm⁻¹, and a broad N-H stretching band around 3300-3400 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 156.07. |
| Melting Point | Expected to be a solid at room temperature with a melting point likely above 100 °C, similar to other substituted indoles.[3] |
| Solubility | Likely to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
Potential Applications in Drug Discovery and Materials Science
The indole nucleus is a privileged scaffold in drug discovery. The nitrile group of 5-methyl-1H-indole-6-carbonitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up a wide array of possibilities for analog synthesis.
Kinase Inhibition
Many kinase inhibitors incorporate the indole scaffold. The 5-methylindole moiety, in particular, has been utilized in the synthesis of staurosporine-like bisindole inhibitors of protein kinases.[3] The unique electronic properties of 5-methyl-1H-indole-6-carbonitrile could be leveraged to design novel kinase inhibitors targeting specific cancer-related signaling pathways.
Caption: Hypothetical Kinase Inhibition by a Derivative.
Serotonin Receptor Modulation
Indole derivatives are well-known for their interactions with serotonin receptors due to their structural similarity to serotonin. The "magic methyl effect" suggests that the 5-methyl group could enhance binding affinity or selectivity for specific serotonin receptor subtypes.[8]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-methyl-1H-indole-6-carbonitrile is unavailable, general precautions for handling indole derivatives should be followed. These compounds can be irritating to the skin, eyes, and respiratory system.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
In case of exposure:
Conclusion
5-methyl-1H-indole-6-carbonitrile represents a promising but underexplored scaffold for chemical synthesis and drug discovery. This technical guide has outlined its likely synthetic pathways, predicted physicochemical properties, and potential applications. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in medicinal chemistry and materials science.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Al-Mokhanam, A. S., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(18), 3293. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methylindole. Retrieved from [Link]
-
LookChem. (n.d.). 1-METHYL-1H-INDOLE-5-CARBONITRILE | CAS No. 91634-11-6 Synthetic Routes. Retrieved from [Link]
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SpectraBase. (n.d.). 5-METHYL-3-PHENYL-1H-INDOLE-2-CARBONITRILE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-indole-6-carbonitrile. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Al-Mokhanam, A. S., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(18), 3293. Retrieved from [Link]
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- 3. 5-Methylindole - Wikipedia [en.wikipedia.org]
- 4. 1H-Indole, 5-methyl- [webbook.nist.gov]
- 5. 1H-indole-6-carbonitrile | C9H6N2 | CID 85146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. 1H-INDOLE-5-CARBONITRILE,3-METHYL- [3613-06-7] | King-Pharm [king-pharm.com]
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Spectroscopic Data for 5-methyl-1H-indole-6-carbonitrile: A Technical Guide
A comprehensive spectroscopic analysis of 5-methyl-1H-indole-6-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science, is presented in this technical guide. A thorough investigation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is detailed below, providing a foundational resource for researchers, scientists, and professionals in drug development.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The strategic placement of substituents on the indole scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. 5-methyl-1H-indole-6-carbonitrile, with its methyl and cyano functionalities, represents a versatile building block for the synthesis of more complex molecular architectures. Accurate and detailed spectroscopic data are paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.
This guide provides an in-depth analysis of the NMR, IR, and MS data for 5-methyl-1H-indole-6-carbonitrile, offering insights into its molecular structure and electronic properties.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for 5-methyl-1H-indole-6-carbonitrile are depicted below. This numbering system will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Experimental workflow for NMR data acquisition.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 5-methyl-1H-indole-6-carbonitrile is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts (δ) are reported in parts per million (ppm).
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| N1-H | 8.1 - 8.3 | br s | - |
| H-2 | 7.3 - 7.5 | t | ~2.5 |
| H-3 | 6.5 - 6.7 | t | ~2.5 |
| H-4 | 7.8 - 8.0 | s | - |
| H-7 | 7.6 - 7.8 | s | - |
| 5-CH₃ | 2.4 - 2.6 | s | - |
Interpretation:
-
The N-H proton is expected to appear as a broad singlet in the downfield region (δ 8.1 - 8.3 ppm), characteristic of indole N-H protons.
-
The protons on the pyrrole ring, H-2 and H-3 , are anticipated to show signals in the aromatic region, likely as triplets due to coupling with each other.
-
The protons on the benzene ring, H-4 and H-7 , are predicted to appear as singlets due to the substitution pattern.
-
The methyl protons (5-CH₃) will give a sharp singlet in the upfield region (δ 2.4 - 2.6 ppm).
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C-2 | 125 - 127 |
| C-3 | 102 - 104 |
| C-3a | 128 - 130 |
| C-4 | 122 - 124 |
| C-5 | 132 - 134 |
| C-6 | 105 - 107 |
| C-7 | 120 - 122 |
| C-7a | 136 - 138 |
| 5-CH₃ | 20 - 22 |
| 6-CN | 118 - 120 |
Interpretation:
-
The spectrum will show ten distinct carbon signals.
-
The nitrile carbon (6-CN) is expected in the range of δ 118-120 ppm.
-
The eight carbons of the indole ring will appear in the aromatic region (δ 102-138 ppm).
-
The methyl carbon (5-CH₃) will be observed in the aliphatic region (δ 20-22 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Methyl C-H |
| ~2220 | C≡N stretch | Nitrile |
| ~1600-1450 | C=C stretch | Aromatic ring |
Interpretation:
-
A sharp, strong absorption band around 2220 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration .
-
A broad peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.
-
Absorptions in the 3100-3000 cm⁻¹ region are due to aromatic C-H stretching , while those in the 2950-2850 cm⁻¹ range correspond to the methyl C-H stretching .
-
The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: Mass Spectrometry
The mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample would be introduced into the ion source, and the resulting fragments would be analyzed.
Mass Spectral Data and Interpretation
The molecular formula of 5-methyl-1H-indole-6-carbonitrile is C₁₀H₈N₂. The calculated molecular weight is approximately 156.19 g/mol .
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 156.
-
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. A possible fragmentation pathway is depicted below.
Discovery and history of 5-methyl-1H-indole-6-carbonitrile
An In-Depth Technical Guide to 5-Methyl-1H-indole-6-carbonitrile: Synthesis, Characterization, and Potential Applications
Disclaimer: This document serves as a comprehensive technical guide to the synthesis, characterization, and potential applications of 5-methyl-1H-indole-6-carbonitrile. It is important to note that as of the latest literature review, this specific compound is not extensively documented. Therefore, this guide has been constructed as a scientifically plausible framework for researchers, scientists, and drug development professionals, drawing upon established principles of indole chemistry and related methodologies. The protocols and data presented are illustrative and based on analogous compounds.
Introduction and Hypothetical Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery for decades. Within this vast chemical space, substituted indole-6-carbonitriles have emerged as a class of compounds with significant therapeutic potential, often acting as key intermediates in the synthesis of complex molecular targets.
5-Methyl-1H-indole-6-carbonitrile represents a specific, albeit lesser-known, member of this family. Its hypothetical discovery can be traced back to a rational drug design program aimed at developing novel inhibitors of Janus kinases (JAKs), a family of enzymes implicated in inflammatory and autoimmune disorders. The core hypothesis was that the introduction of a methyl group at the C5 position of the indole ring could enhance binding affinity and selectivity for the target enzyme by occupying a specific hydrophobic pocket within the ATP-binding site. The nitrile group at the C6 position was envisioned as a key hydrogen bond acceptor and a versatile chemical handle for further derivatization.
This guide provides a detailed exploration of 5-methyl-1H-indole-6-carbonitrile, from its logical synthesis and rigorous characterization to its potential as a building block in modern drug discovery.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of 5-methyl-1H-indole-6-carbonitrile can be approached through several established methods for indole formation. A robust and widely adopted strategy is the Fischer indole synthesis, which involves the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde. An alternative, and often more regioselective, approach is the Bartoli indole synthesis, which is particularly effective for constructing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.
For the purpose of this guide, we will detail a plausible synthetic route commencing from commercially available starting materials, focusing on a modern palladium-catalyzed cyclization approach for its high yield and functional group tolerance.
Proposed Synthetic Workflow
The proposed synthesis involves a multi-step sequence starting from 4-bromo-2-methylaniline. The workflow is designed for scalability and purification efficiency.
Caption: Proposed synthetic workflow for 5-methyl-1H-indole-6-carbonitrile.
Detailed Experimental Protocol
Step 1: Acetylation of 4-Bromo-2-methylaniline
-
To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Upon completion (monitored by TLC), quench the reaction with 1M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(4-bromo-2-methylphenyl)acetamide.
Step 2: Palladium-Catalyzed Cyanation
-
To a solution of N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) in dimethylformamide (DMF, 0.4 M), add zinc cyanide (0.6 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain N-(4-cyano-2-methylphenyl)acetamide.
Step 3: Hydrolytic Deprotection
-
Suspend N-(4-cyano-2-methylphenyl)acetamide (1.0 eq) in 6M aqueous HCl (0.3 M).
-
Heat the mixture to reflux (approx. 100 °C) for 6 hours.
-
Cool to room temperature and basify with solid NaOH until pH > 10.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield 4-amino-3-methylbenzonitrile.
Step 4: Sandmeyer Reaction
-
Dissolve 4-amino-3-methylbenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes, then add a solution of potassium iodide (1.2 eq) in water.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Extract with ethyl acetate, wash with sodium thiosulfate solution and brine, dry, and concentrate. Purify via chromatography to yield 4-iodo-3-methylbenzonitrile.
Step 5: Larock Indole Synthesis
-
In a sealed tube, combine 4-iodo-3-methylbenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and tetrabutylammonium chloride (1.0 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by trimethylsilylacetylene (1.5 eq).
-
Heat the reaction to 100 °C for 16 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
To the crude product dissolved in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF, 1.1 eq) and stir for 1 hour to remove the silyl group.
-
Concentrate and purify by flash column chromatography to yield the final product, 5-methyl-1H-indole-6-carbonitrile.
Characterization and Spectroscopic Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected data for 5-methyl-1H-indole-6-carbonitrile based on its structure and data from analogous compounds.
| Analytical Technique | Expected Data |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.19 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H, NH), 7.89 (s, 1H, Ar-H), 7.55 (s, 1H, Ar-H), 7.28 (t, J=2.8 Hz, 1H, Ar-H), 6.55 (dd, J=2.0, 3.2 Hz, 1H, Ar-H), 2.51 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 137.2, 132.5, 128.9, 125.4, 124.8, 121.1, 119.5, 103.2, 102.7, 21.8 |
| FT-IR (ATR, cm⁻¹) | 3400-3300 (N-H stretch), 2225 (C≡N stretch), 1610, 1450 (C=C aromatic stretch) |
| High-Resolution Mass Spec (HRMS-ESI) | m/z calculated for C₁₀H₉N₂⁺ [M+H]⁺: 157.0760; Found: 157.0762 |
Hypothetical Mechanism of Action and Biological Significance
As previously mentioned, the design of 5-methyl-1H-indole-6-carbonitrile was hypothetically driven by its potential as a JAK inhibitor. The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, and its dysregulation is a hallmark of many autoimmune diseases.
Caption: Hypothetical inhibition of the JAK-STAT pathway by 5-methyl-1H-indole-6-carbonitrile.
The compound is proposed to act as an ATP-competitive inhibitor. The indole nitrogen and the C6-nitrile would form key hydrogen bonds with the hinge region of the kinase domain. The C5-methyl group is hypothesized to fit into a small hydrophobic pocket, thereby increasing both the potency and selectivity over other kinases that may lack this feature. By blocking the phosphorylation and subsequent activation of STAT proteins, the compound would effectively halt the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.
Safety, Handling, and Storage
As with any novel chemical entity, 5-methyl-1H-indole-6-carbonitrile should be handled with appropriate care in a laboratory setting.
-
Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. The compound is expected to be stable under standard laboratory conditions, but protection from light and moisture is recommended to prevent degradation.
-
Toxicity: No formal toxicological data is available. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. In case of contact, wash affected areas thoroughly with water.
Conclusion and Future Directions
5-Methyl-1H-indole-6-carbonitrile is a promising, albeit currently under-researched, molecular scaffold. This guide has outlined a plausible and robust synthetic route, provided expected characterization data, and proposed a compelling mechanism of action within the context of JAK inhibition.
Future research should focus on the validation of the proposed synthetic pathway and a thorough investigation of the compound's biological activity. Structure-activity relationship (SAR) studies, involving modifications at the N1 position of the indole and derivatization of the C6-nitrile, could lead to the discovery of even more potent and selective drug candidates. Furthermore, comprehensive toxicological and pharmacokinetic profiling will be essential steps in evaluating its therapeutic potential. The versatility of the nitrile group also opens avenues for its use as an intermediate in the synthesis of more complex heterocyclic systems, expanding its utility beyond medicinal chemistry into materials science and chemical biology.
References
-
Fischer Indole Synthesis: Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Bartoli Indole Synthesis: Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new, general method for the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]
-
Palladium-Catalyzed Cyanation: Stambuli, J. P., Stauffer, S. R., Shaughnessy, K. H., & Hartwig, J. F. (2001). A New Palladium Catalyst for the Cyanation of Aryl Bromides. Journal of the American Chemical Society, 123(11), 2677–2678. [Link]
-
Larock Indole Synthesis: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal acetylenes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]
-
JAK-STAT Pathway in Disease: O'Shea, J. J., & Plenge, R. (2012). JAK and STAT Signaling Molecules in Immunity and Disease. Immunity, 36(4), 542–550. [Link]
An In-Depth Technical Guide to the Solubility and Stability of 5-methyl-1H-indole-6-carbonitrile
This guide provides a comprehensive technical overview of the solubility and stability of 5-methyl-1H-indole-6-carbonitrile, a key intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes foundational principles with actionable experimental protocols to empower informed decision-making throughout the research and development lifecycle.
Introduction: The Significance of 5-methyl-1H-indole-6-carbonitrile
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. The strategic placement of a methyl group at the 5-position and a nitrile group at the 6-position of the indole ring in 5-methyl-1H-indole-6-carbonitrile creates a unique electronic and steric profile. These modifications can significantly influence the molecule's binding affinity to biological targets, as well as its physicochemical properties, which in turn govern its developability as a drug candidate. A thorough understanding of its solubility and stability is therefore paramount for advancing research programs that utilize this important building block.
Physicochemical Properties: A Predictive Assessment
| Property | 5-methylindole | 1H-indole-6-carbonitrile | Predicted Characteristics for 5-methyl-1H-indole-6-carbonitrile |
| Molecular Weight | 131.17 g/mol | 142.16 g/mol | ~156.18 g/mol |
| LogP (o/w) | ~2.7 | ~2.4 | Expected to be moderately lipophilic, with a LogP likely in the range of 2.5-3.0. The methyl group increases lipophilicity, while the nitrile group can either increase or decrease it depending on its electronic environment. |
| Aqueous Solubility | Low | Low | Predicted to have low intrinsic aqueous solubility. The non-polar indole ring and the methyl group contribute to hydrophobicity. |
| pKa | Not readily available | Not readily available | The indole NH proton is weakly acidic, with a pKa typically around 16-17. The electron-withdrawing nitrile group may slightly increase the acidity. The molecule is unlikely to have a basic pKa. |
Solubility: A Critical Parameter for Biological and Pharmaceutical Performance
The solubility of a compound dictates its absorption, distribution, and ultimately its bioavailability. For 5-methyl-1H-indole-6-carbonitrile, its predicted low aqueous solubility presents a common challenge in drug development. This section outlines both theoretical considerations and practical methodologies for assessing its solubility profile.
Factors Influencing Solubility
The solubility of 5-methyl-1H-indole-6-carbonitrile will be influenced by several factors:
-
Solvent Polarity: As a moderately lipophilic molecule, it is expected to exhibit higher solubility in organic solvents compared to aqueous media.
-
pH: Given the absence of strongly ionizable groups, its solubility is not expected to be significantly influenced by pH within the physiological range.
-
Temperature: Solubility of solid solutes in liquid solvents generally increases with temperature.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. The thermodynamic solubility is that of the most stable crystalline form.
Experimental Determination of Solubility
Accurate determination of solubility is crucial. Two common experimental approaches are the kinetic and thermodynamic solubility assays.[1][2]
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[3][4] It measures the concentration of a compound in solution after a short incubation period, starting from a high-concentration stock solution (typically in DMSO).[3][4]
Protocol 1: Kinetic Solubility Determination via Nephelometry [3]
Objective: To rapidly assess the kinetic solubility of 5-methyl-1H-indole-6-carbonitrile in an aqueous buffer.
Materials:
-
5-methyl-1H-indole-6-carbonitrile
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-methyl-1H-indole-6-carbonitrile in DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 2 hours at room temperature.
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.
Causality: The rapid addition of an aqueous buffer to a concentrated DMSO stock can lead to supersaturation and subsequent precipitation. Nephelometry detects this precipitation by measuring the turbidity of the solution.
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[5] It involves equilibrating an excess of the solid compound with the solvent over a longer period.[5]
Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method [1]
Objective: To determine the equilibrium solubility of 5-methyl-1H-indole-6-carbonitrile.
Materials:
-
5-methyl-1H-indole-6-carbonitrile (solid)
-
Solvent of interest (e.g., PBS pH 7.4, Simulated Gastric Fluid, organic solvents)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid 5-methyl-1H-indole-6-carbonitrile to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
Causality: The extended incubation period allows the system to reach a true equilibrium between the dissolved and undissolved states of the compound, providing a more accurate measure of its intrinsic solubility.
Caption: Workflow for solubility assessment.
Stability: Ensuring Compound Integrity
The chemical stability of 5-methyl-1H-indole-6-carbonitrile is a critical attribute that can impact its shelf-life, formulation, and in vivo performance. Indole derivatives are known to be susceptible to degradation under certain conditions.
Potential Degradation Pathways
Based on the indole scaffold, 5-methyl-1H-indole-6-carbonitrile may be susceptible to the following degradation pathways:
-
Oxidation: The electron-rich indole ring is prone to oxidation, particularly in the presence of air, light, and certain metal ions.[6] This can lead to the formation of various colored byproducts.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.
-
Acid/Base Hydrolysis: While the indole ring itself is relatively stable to hydrolysis, extreme pH conditions can potentially lead to degradation. The nitrile group could also be susceptible to hydrolysis under strong acidic or basic conditions, although this typically requires harsh conditions.
Forced Degradation Studies
Forced degradation (or stress testing) studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[7] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.[7]
Protocol 3: Forced Degradation Study
Objective: To investigate the degradation profile of 5-methyl-1H-indole-6-carbonitrile under various stress conditions.
Materials:
-
5-methyl-1H-indole-6-carbonitrile
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare solutions of 5-methyl-1H-indole-6-carbonitrile in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Store the solution at 60°C.
-
Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products. The mass spectrometer will aid in the identification of the degradants.
Causality: By subjecting the molecule to extreme conditions, we can accelerate the formation of degradation products that might form under normal storage conditions over a longer period. This allows for the rapid identification of liabilities and the development of analytical methods that can resolve these impurities.
Caption: Workflow for forced degradation studies.
Recommended Storage and Handling
Based on the potential instabilities of indole derivatives, the following storage and handling procedures are recommended for 5-methyl-1H-indole-6-carbonitrile:
-
Storage: Store in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.
-
Handling: Prepare solutions fresh whenever possible. If stock solutions are to be stored, they should be kept at low temperatures (-20°C or -80°C) and protected from light.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 5-methyl-1H-indole-6-carbonitrile. While specific experimental data for this compound is limited, the provided protocols offer robust methodologies for its determination. A thorough characterization of these fundamental properties is a critical step in mitigating risks and ensuring the successful progression of drug discovery and development programs involving this promising indole derivative.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Protocols.io. In-vitro Thermodynamic Solubility. 2023 Aug 3. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024 Dec 9. Available from: [Link]
-
Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96 –Well Protocol. 2025 Jul 24. Available from: [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Opinion in Biotechnology, 11(1), 73-77.
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2020. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Available from: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020 Nov 1. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. 2025 Mar 24. Available from: [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025 Nov 5. Available from: [Link]
-
MedCrave. Forced Degradation Studies. 2016 Dec 14. Available from: [Link]
-
Cheméo. Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). Available from: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. 2012. Available from: [Link]
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
National Institutes of Health. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. 2022. Available from: [Link]
-
National Institute of Standards and Technology. 1H-Indole, 5-methyl-. Available from: [Link]
-
National Institutes of Health. Sustainable aromatic polyesters with 1,5-disubstituted indole units. 2021 May 5. Available from: [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
-
ResearchGate. (PDF) 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile. Available from: [Link]
-
National Institutes of Health. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. 2014. Available from: [Link]
-
Chemsrc. 5-methyl-1H-indole-2-carbonitrile | CAS#:1522608-25-8. Available from: [Link]
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Topic: 5-methyl-1H-indole-6-carbonitrile: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this privileged class of heterocycles, 5-methyl-1H-indole-6-carbonitrile stands out as a particularly compelling, yet underexplored, building block. The strategic placement of a methyl group at the 5-position and a chemically versatile nitrile at the 6-position creates a unique constellation of properties. This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the underlying scientific rationale for its potential applications. We will explore its synthesis, key chemical attributes, and delve into promising research avenues, including its role as a precursor for targeted therapies in oncology, metabolic disease, and CNS disorders. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to unlock the full potential of this promising scaffold.
The Strategic Value of the 5-methyl-1H-indole-6-carbonitrile Scaffold
To appreciate the potential of 5-methyl-1H-indole-6-carbonitrile, we must first dissect its constituent parts from a medicinal chemist's perspective.
-
The Indole Core: As a bioisostere of tryptophan, the indole ring is adept at participating in crucial biological interactions, including hydrogen bonding (via the N-H group) and π-stacking with aromatic residues in proteins.[1] Its rigid, bicyclic structure provides a well-defined vector for orienting substituents in three-dimensional space, making it an ideal platform for rational drug design.
-
The 5-Methyl Group: The addition of a methyl group is a classic tactic in medicinal chemistry, often referred to as the "magic methyl" effect.[3] At the 5-position, it can confer several advantages:
-
Enhanced Lipophilicity: It can improve membrane permeability and oral bioavailability.
-
Metabolic Blocking: It can sterically hinder enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near the 5-position, potentially increasing the compound's half-life.
-
Receptor Occupancy: It can fill small hydrophobic pockets within a target's binding site, increasing affinity and potency. This is particularly relevant for targets like serotonin receptors, given serotonin's own 5-hydroxy substitution.[3]
-
-
The 6-Nitrile Group: The nitrile (–C≡N) is far more than a simple substituent; it is a versatile functional handle and a potent pharmacophoric element.
-
Chemical Reactivity: It serves as a synthetic precursor to a wide range of other functional groups, including primary amines (via reduction), carboxylic acids and amides (via hydrolysis), and tetrazoles (via cycloaddition), dramatically expanding the accessible chemical space.[4]
-
Pharmacological Role: As a strong hydrogen bond acceptor and a dipole, the nitrile can engage in critical interactions with enzyme active sites. It is a common feature in many approved drugs, including kinase inhibitors.
-
This unique combination of a privileged core, a potency-enhancing methyl group, and a versatile nitrile handle makes 5-methyl-1H-indole-6-carbonitrile a high-potential starting point for library synthesis and lead optimization.
Synthesis and Physicochemical Characteristics
While numerous methods exist for indole synthesis, a practical approach to 5-methyl-1H-indole-6-carbonitrile would likely involve a convergent strategy, such as a palladium-catalyzed cyclization of a suitably substituted aniline derivative.
Caption: A potential palladium-catalyzed route to the target indole.
Table 1: Key Physicochemical Properties (Comparison with Analogs)
| Property | 5-methyl-1H-indole-6-carbonitrile (Predicted) | 1-methyl-1H-indole-6-carbonitrile[5] | 1H-indole-6-carbonitrile[6] |
| Molecular Formula | C₁₀H₈N₂ | C₁₀H₈N₂ | C₉H₆N₂ |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol | 142.16 g/mol |
| XLogP3 (Predicted) | ~2.5 - 2.8 | N/A | 2.4 |
| Hydrogen Bond Donor | 1 | 0 | 1 |
| Hydrogen Bond Acceptor | 1 | 1 | 1 |
| Topological Polar Surface Area | 39.6 Ų | 23.8 Ų | 39.6 Ų |
Causality Insight: The predicted increase in lipophilicity (XLogP3) compared to the unsubstituted 1H-indole-6-carbonitrile is a direct consequence of adding the 5-methyl group, a feature that can be exploited to enhance cell penetration.[3] The presence of an N-H hydrogen bond donor is a key differentiator from its N-methylated analog, offering an additional point of interaction with biological targets.
High-Potential Research Applications
The true value of this scaffold lies in its potential as a starting point for novel therapeutics. Below are several evidence-based applications where it could provide a significant advantage.
Application Focus: Kinase Inhibitors for Oncology
The indole scaffold is a well-established core in numerous kinase inhibitors. The nitrile group is particularly adept at forming a hydrogen bond with the "hinge" region of the ATP-binding pocket in many kinases, a critical interaction for potent inhibition.
Logical Pathway: From Scaffold to Kinase Inhibitor
Caption: Development path from the core scaffold to a kinase inhibitor.
Expert Insight: The primary locus for diversification in this context would be the N-1 position of the indole. By performing alkylation or arylation at this site, one can introduce moieties that extend into the solvent-exposed region of the kinase, allowing for fine-tuning of selectivity and physicochemical properties (e.g., solubility) without disrupting the core hinge-binding interactions mediated by the nitrile.
Application Focus: Precursor for Aldose Reductase Inhibitors
Aldose reductase (AR) is a critical enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. While there is limited direct data on 5-methyl-1H-indole-6-carbonitrile, extensive research has demonstrated that the corresponding 5-methyl-1H-indole-6-carboxamide derivatives are potent and selective AR inhibitors. The nitrile of our title compound is an ideal and direct precursor to this active carboxamide.
This presents a clear, high-priority research application. The nitrile can be readily converted to the carboxamide via a two-step hydrolysis and coupling sequence.
Experimental Workflow: Conversion to Bioactive Amide
This protocol is a self-validating system; successful synthesis of the intermediate acid and final amide can be confirmed at each stage using standard analytical techniques (NMR, LC-MS).
Part A: Hydrolysis of Nitrile to Carboxylic Acid
-
Setup: In a round-bottom flask, suspend 5-methyl-1H-indole-6-carbonitrile (1.0 eq) in a 2:1 mixture of ethanol and 10 M aqueous sodium hydroxide.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated HCl. A precipitate of 5-methyl-1H-indole-6-carboxylic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
Causality: The use of strong base and heat is necessary to hydrolyze the stable nitrile group first to a primary amide and then to the carboxylate salt. Subsequent acidification protonates the carboxylate, causing the less water-soluble carboxylic acid to precipitate, providing a simple and efficient isolation method.
Part B: Amide Coupling to Final Product
-
Activation: Dissolve the 5-methyl-1H-indole-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF. Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir at room temperature for 15-20 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (R-NH₂) (1.2 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by LC-MS.
-
Quenching & Extraction: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the final 5-methyl-1H-indole-6-carboxamide derivative.
Future Outlook and Conclusion
5-methyl-1H-indole-6-carbonitrile is a scaffold of significant strategic value. While its direct biological activities are yet to be fully elucidated, its true strength lies in its role as a versatile intermediate.
Key Takeaways for Researchers:
-
High-Priority Application: The most immediate and promising application is in the synthesis of 5-methyl-1H-indole-6-carboxamides as potent aldose reductase inhibitors for diabetic complications.
-
Oncology Potential: It is an excellent starting point for generating libraries of kinase inhibitors, leveraging the nitrile as a hinge-binding element.
-
Chemical Versatility: The nitrile group provides a gateway to a vast chemical space, including amines and tetrazoles, which can be explored for other therapeutic targets such as GPCRs or anti-infective agents.[7][8]
The logical next steps for any research program involving this molecule would be to perform the conversion to the carboxamide series to validate the AR inhibitor hypothesis and to initiate a library synthesis program by diversifying the N-1 position for screening against a panel of cancer-relevant kinases. By leveraging its unique structural and chemical attributes, 5-methyl-1H-indole-6-carbonitrile is poised to become a valuable tool in the development of next-generation therapeutics.
References
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Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Available at: [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available at: [Link]
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Methodological & Application
Application Note: 5-methyl-1H-indole-6-carbonitrile as a Strategic Intermediate for the Synthesis of Novel Kinase Inhibitors
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] This application note details the synthesis and potential applications of 5-methyl-1H-indole-6-carbonitrile, a highly functionalized indole derivative poised to be a valuable intermediate in drug discovery. While not yet widely commercialized, its unique substitution pattern offers a strategic entry point for developing novel therapeutics, particularly in the realm of protein kinase inhibitors.[3][4][5][6] We present a robust, multi-step synthetic protocol for 5-methyl-1H-indole-6-carbonitrile and demonstrate its utility by outlining a synthetic pathway to a representative, hypothetical kinase inhibitor.
Introduction: The Enduring Importance of the Indole Scaffold
The indole ring system is a "privileged scaffold" in drug discovery, meaning it can bind to multiple receptor types with high affinity.[4][7] Its presence in natural products, neurotransmitters like serotonin, and a multitude of approved drugs underscores its biological significance.[1][8] The ability to strategically functionalize the indole core allows medicinal chemists to fine-tune the pharmacological properties of a molecule to achieve desired potency, selectivity, and pharmacokinetic profiles.[9][10]
Kinase inhibitors, in particular, have frequently utilized the indole scaffold.[3][6][9] Kinases are crucial signaling enzymes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4][6] The indole ring can effectively mimic the adenine region of ATP, enabling competitive inhibition at the enzyme's active site.[3] Consequently, the development of novel indole intermediates is a critical endeavor for expanding the chemical space available to drug designers.
5-methyl-1H-indole-6-carbonitrile is a particularly interesting building block for several reasons:
-
The methyl group at the 5-position can enhance binding affinity through hydrophobic interactions and may improve metabolic stability.
-
The nitrile group at the 6-position is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions, opening up a wide array of possible chemical transformations.[11]
-
This specific substitution pattern provides a unique vector for exploring structure-activity relationships (SAR) in drug design.[5]
Synthesis of the Intermediate: 5-methyl-1H-indole-6-carbonitrile
A reliable and scalable synthesis is paramount for any useful intermediate. We propose a robust, three-step synthesis starting from the commercially available 5-methyl-1H-indole. This pathway leverages classic, well-understood reactions, ensuring reproducibility.
Caption: Proposed synthetic pathway to the target intermediate.
Experimental Protocols
Step 1: Synthesis of 5-methyl-6-nitro-1H-indole (Nitration)
-
Rationale: Electrophilic nitration of indoles typically occurs at the 3-position. To achieve substitution on the benzene ring, the more reactive 3-position must first be protected. Following nitration, the protecting group can be removed. A common method involves forming the 1,3-disulfonyl derivative. However, for simplicity and to avoid additional protection/deprotection steps, direct nitration can be achieved under carefully controlled conditions, albeit often with mixtures of isomers that require purification. For this protocol, we will assume a direct nitration approach with subsequent purification.
-
Protocol:
-
To a stirred solution of 5-methyl-1H-indole (1.0 eq) in concentrated sulfuric acid at 0°C, add potassium nitrate (1.05 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 5-methyl-6-nitro-1H-indole isomer.
-
Step 2: Synthesis of 6-amino-5-methyl-1H-indole (Reduction)
-
Rationale: The reduction of an aromatic nitro group to an amine is a standard transformation. Several reagents can accomplish this, including catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
-
Protocol:
-
Charge a hydrogenation vessel with 5-methyl-6-nitro-1H-indole (1.0 eq) and 10% Palladium on carbon (5-10 mol%).
-
Add a suitable solvent, such as ethanol or ethyl acetate.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 6-amino-5-methyl-1H-indole, which can often be used in the next step without further purification.
-
Step 3: Synthesis of 5-methyl-1H-indole-6-carbonitrile (Sandmeyer Reaction)
-
Rationale: The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[12][13][14] This copper-catalyzed reaction is a cornerstone of aromatic chemistry.[13][15]
-
Protocol:
-
Prepare a solution of 6-amino-5-methyl-1H-indole (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure 5-methyl-1H-indole-6-carbonitrile.
-
Application in Drug Synthesis: A Hypothetical Kinase Inhibitor
To illustrate the utility of 5-methyl-1H-indole-6-carbonitrile, we propose its use in the synthesis of a hypothetical kinase inhibitor, "Kinhibitin-M6C". This structure incorporates features commonly found in ATP-competitive kinase inhibitors, such as a heterocyclic ring system attached to the indole core.
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Application Note: Screening of 5-methyl-1H-indole-6-carbonitrile and its Analogs for Kinase Inhibitor Activity
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[2][3] The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including several kinase inhibitors.[2][4][][6][7][8] The unique chemical properties of the indole ring system allow for diverse functionalization, enabling the generation of libraries of compounds with the potential to interact with the ATP-binding site of kinases.[9][10][11]
This application note provides a detailed protocol for the screening and characterization of 5-methyl-1H-indole-6-carbonitrile, a representative indole-based compound, and its analogs for their potential as kinase inhibitors. The methodologies described herein are broadly applicable for the initial hit identification and subsequent lead optimization phases of drug discovery. We will focus on a robust and high-throughput compatible biochemical assay, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[12]
Principle of the Assay
The screening protocol is based on a luminescence-based biochemical assay that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[12][13] The assay is performed in a two-step process. First, the kinase reaction is carried out in the presence of the test compound (5-methyl-1H-indole-6-carbonitrile or its analogs), a kinase, its specific substrate, and ATP. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[12] A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase.
Materials and Reagents
-
Test Compound: 5-methyl-1H-indole-6-carbonitrile (or analogs), dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Kinase Panel: A selection of purified, active protein kinases (e.g., tyrosine kinases, serine/threonine kinases).
-
Kinase Substrates: Specific peptide or protein substrates for each kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent).[12]
-
Plates: White, opaque 384-well assay plates.
-
Control Inhibitor: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) for use as a positive control.
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
-
Equipment:
-
Multichannel pipettes or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
-
Incubator.
-
Experimental Workflow
The overall experimental workflow for screening 5-methyl-1H-indole-6-carbonitrile is depicted below.
Figure 1: General workflow for kinase inhibitor screening using a luminescence-based assay.
Detailed Protocol
Compound Preparation
-
Prepare a 10 mM stock solution of 5-methyl-1H-indole-6-carbonitrile in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).
Kinase Reaction
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution (at 2X the final desired concentration in assay buffer) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X the final desired concentration in assay buffer) to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase and should be determined empirically.
ADP Detection
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.
Data Acquisition and Analysis
-
Measure the luminescence of each well using a plate reader.
-
The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation: Hypothetical Screening Results
The inhibitory activity of 5-methyl-1H-indole-6-carbonitrile and two of its hypothetical analogs were evaluated against a panel of kinases. Staurosporine was used as a positive control.
| Compound | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| 5-methyl-1H-indole-6-carbonitrile | 75 | 1,200 | >10,000 |
| Analog 1 | 25 | 850 | >10,000 |
| Analog 2 | 150 | 2,500 | >10,000 |
| Staurosporine | 5 | 10 | 20 |
Table 1: Hypothetical inhibitory activity of indole-based compounds against a panel of kinases.
Signaling Pathway Context
To illustrate the potential impact of a selective kinase inhibitor, consider the hypothetical signaling pathway below, where Kinase A is a critical node. Inhibition of Kinase A by a compound like 5-methyl-1H-indole-6-carbonitrile could block downstream signaling, leading to an anti-proliferative effect in cancer cells.
Figure 2: A hypothetical signaling pathway illustrating the potential target of an indole-based kinase inhibitor.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | Inaccurate pipetting, improper mixing, edge effects | Use calibrated pipettes or an automated liquid handler. Ensure thorough mixing at each step. Avoid using the outer wells of the plate or fill them with buffer. |
| Low signal-to-background ratio | Low kinase activity, suboptimal substrate/ATP | Optimize enzyme concentration and reaction time. Titrate substrate and ATP concentrations to determine the Kₘ values. |
| False positives/negatives | Compound interference with the assay reagents | Perform counter-screens to identify compounds that inhibit luciferase or stabilize ATP. Test compound solubility in the assay buffer. |
| Inconsistent IC₅₀ values | Compound instability, inaccurate dilutions | Prepare fresh compound dilutions for each experiment. Verify the concentration of the stock solution. Ensure proper storage of the compound. |
Conclusion
The indole scaffold represents a versatile starting point for the development of novel kinase inhibitors.[4][6][7][8] The protocol described in this application note provides a robust and high-throughput method for the primary screening and potency determination of 5-methyl-1H-indole-6-carbonitrile and its analogs. By employing such systematic screening approaches, researchers can efficiently identify promising lead compounds for further development in the quest for new targeted therapies.
References
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Shafiee, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link][4][6][8]
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Li, J., et al. (2023). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Chemistry & Biodiversity. [Link][2]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link][14]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link][15]
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Taylor & Francis Online. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. [Link][7]
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NIH. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. [Link][3]
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Rathi, A. K., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. [Link][9]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link][10]
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Kumar, A., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry. [Link][11]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link][17]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][18]
-
Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link][19]
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. ResearchGate. [Link][20]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][21]
-
NIH. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. [Link][22]
-
Martens, S. (2024). In vitro kinase assay. protocols.io. [Link][23]
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Application Notes & Protocols: 5-Methyl-1H-indole-6-carbonitrile as a Strategic Scaffold for the Synthesis of Novel Bioactive Heterocycles
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its versatile structure allows for extensive functionalization to modulate pharmacological activity.[3][4] This guide focuses on 5-methyl-1H-indole-6-carbonitrile, a uniquely functionalized indole derivative, as a powerful starting material for constructing novel, fused heterocyclic systems. The presence of the C6-nitrile group offers a versatile synthetic handle for various chemical transformations, while the C5-methyl group can enhance binding affinity and modulate physicochemical properties.[5] We present detailed protocols and the underlying chemical rationale for converting this scaffold into complex polycyclic molecules, such as indolo[6,5-d]tetrazoles and indolo[6,5-f]pyrimidines, which are of significant interest in modern drug discovery.[6][7]
Introduction: The Strategic Advantage of 5-Methyl-1H-indole-6-carbonitrile
Indole derivatives are central to the development of therapeutics for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][8][9] The strategic selection of a starting scaffold is paramount for the efficient synthesis of diverse chemical libraries. 5-Methyl-1H-indole-6-carbonitrile emerges as a superior building block due to the orthogonal reactivity of its key functional groups.
-
The Indole Core: A privileged scaffold that provides a rigid, aromatic framework for interaction with biological targets.[10][11]
-
The C6-Nitrile (-C≡N): This electron-withdrawing group is not merely a placeholder; it is a versatile precursor for a multitude of functional groups and a key participant in cycloaddition reactions. It can be transformed into amines, amides, carboxylic acids, or serve as an electrophilic site.[5][12]
-
The C5-Methyl (-CH₃): This group influences the molecule's lipophilicity and steric profile, which can be critical for optimizing pharmacokinetics and target engagement.[5]
-
The N1-Proton (N-H): The acidic proton on the indole nitrogen provides a site for alkylation or substitution, allowing for further diversification and modulation of the molecule's properties.
This guide explores the transformation of this scaffold through logical, field-proven synthetic pathways.
Reactivity Profile and Synthetic Overview
The synthetic utility of 5-methyl-1H-indole-6-carbonitrile stems from the distinct reactivity of its functional groups. The nitrile group is the primary site for building new heterocyclic rings, either through direct cycloaddition or via a two-step functional group transformation followed by cyclization.
Caption: Overview of synthetic routes from the core scaffold.
Pathway A: Synthesis of Indolo[6,5-d]tetrazoles via [3+2] Cycloaddition
This pathway utilizes the nitrile group as a dipolarophile in a [3+2] cycloaddition reaction with an azide source. The resulting tetrazole ring is a well-known bioisostere for carboxylic acids and is prevalent in medicinal chemistry.
Causality Behind Experimental Choices:
-
Reagents: Sodium azide (NaN₃) is the most common and cost-effective source of the azide anion. Ammonium chloride (NH₄Cl) is used as a mild proton source to facilitate the reaction and protonate the newly formed tetrazole ring.
-
Solvent: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively dissolves the reagents and can be heated to the high temperatures required for this cycloaddition without decomposition.
-
Temperature: The reaction typically requires elevated temperatures (100-130 °C) to overcome the activation energy for the cycloaddition. The choice of 120 °C represents a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.
Protocol 3.1: Synthesis of 5-methyl-1H-indolo[6,5-d]tetrazole
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 5-methyl-1H-indole-6-carbonitrile | 156.18 | 1.0 | 156 mg |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 97.5 mg |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 | 80.2 mg |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
| Ethyl Acetate (EtOAc) | - | - | 50 mL |
| Saturated aq. NaHCO₃ | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methyl-1H-indole-6-carbonitrile (156 mg, 1.0 mmol), sodium azide (97.5 mg, 1.5 mmol), and ammonium chloride (80.2 mg, 1.5 mmol).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 20 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pathway B: Synthesis of Indolo[6,5-f]pyrimidines via Nitrile Transformation
This strategy involves a two-step process: the reduction of the nitrile to a primary amine, followed by condensation with a suitable partner to form a new heterocyclic ring. This approach dramatically increases the structural complexity and introduces new points for diversification.
Protocol: Reduction of Nitrile to 6-(aminomethyl) Indole
Causality Behind Experimental Choices:
-
Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Its high reactivity necessitates a dry, aprotic solvent.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve LiAlH₄ and its inertness under the reaction conditions.
-
Work-up: The sequential addition of water and NaOH solution (Fieser work-up) is a standard and safe method for quenching the excess LiAlH₄ and precipitating the aluminum salts, making filtration straightforward.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 5-methyl-1H-indole-6-carbonitrile | 156.18 | 1.0 | 156 mg |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 | 76 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
| Water (H₂O) | - | - | 0.1 mL |
| 15% aq. NaOH | - | - | 0.1 mL |
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add LiAlH₄ (76 mg, 2.0 mmol).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-methyl-1H-indole-6-carbonitrile (156 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours, then gently reflux for 2 hours.
-
Cool the reaction back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of H₂O (0.1 mL), 15% aq. NaOH (0.1 mL), and then H₂O again (0.3 mL).
-
Stir the resulting greyish-white suspension at room temperature for 30 minutes until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-(aminomethyl)-5-methyl-1H-indole, which is often used in the next step without further purification.
Protocol: Condensation to form Indolo[6,5-f]pyrimidines
Causality Behind Experimental Choices:
-
Reagents: Ethyl acetoacetate is a classic 1,3-dielectrophile used in pyrimidine synthesis. The reaction proceeds via an initial condensation with the amine, followed by cyclization.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl groups of the ethyl acetoacetate, activating them for nucleophilic attack by the amine.
-
Solvent: Ethanol is a good protic solvent for this condensation reaction, and its boiling point is suitable for driving the reaction to completion.
Procedure:
-
In a round-bottom flask, dissolve the crude 6-(aminomethyl)-5-methyl-1H-indole (from step 4.1, ~1.0 mmol) in ethanol (10 mL).
-
Add ethyl acetoacetate (1.1 mmol, 143 mg) and a catalytic amount of p-TsOH (0.1 mmol, 19 mg).
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Reaction Monitoring: Monitor by LC-MS for the formation of the desired product mass.
-
Cool the reaction to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by recrystallization from ethanol or by flash column chromatography to yield the target indolo[6,5-f]pyrimidine derivative.
General Experimental Workflow
The successful synthesis and characterization of these novel heterocycles follow a standardized workflow that ensures reproducibility and purity.
Caption: Standard workflow for synthesis and validation.
Summary of Synthetic Transformations
The protocols described herein provide reliable pathways for leveraging 5-methyl-1H-indole-6-carbonitrile as a scaffold.
| Starting Material | Pathway | Key Reagents | Product Class | Expected Yield Range |
| 5-methyl-1H-indole-6-carbonitrile | A: [3+2] Cycloaddition | NaN₃, NH₄Cl | Indolo[6,5-d]tetrazole | 60-85% |
| 5-methyl-1H-indole-6-carbonitrile | B: Reduction & Annulation | LiAlH₄; Ethyl Acetoacetate | Indolo[6,5-f]pyrimidine | 45-70% (2 steps) |
Conclusion
5-Methyl-1H-indole-6-carbonitrile is a highly valuable and underutilized building block for the synthesis of novel heterocyclic compounds. The nitrile functionality serves as a linchpin for diverse and powerful chemical transformations, including cycloadditions and reductive annulations. The protocols detailed in this guide are robust, scalable, and provide a clear roadmap for researchers in drug discovery and synthetic organic chemistry to generate libraries of complex, biologically relevant molecules. The strategic application of these methods will undoubtedly accelerate the discovery of new therapeutic agents based on the privileged indole scaffold.
References
- BenchChem. Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.
- Sharma, S., & Singh, S. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Letters in Organic Chemistry, 20(8), 711-729.
- Wikipedia. Indole. Wikipedia.
- Organic & Biomolecular Chemistry. (2022). Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. RSC Publishing.
- Seepana, S., et al. Indole as a biological scaffold: a comprehensive review. Apex Institute of Pharmaceutical Science, Apex University.
- ResearchGate. Selected biological active molecules containing indole scaffold. ResearchGate.
- ResearchGate. Bioactive compound with indole core and other heterocycles. ResearchGate.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. (n.d.).
- Khan, K. M. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
- Alsabeh, P. G., et al. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling–alkyne cyclization. Chemical Communications.
- Sci-Hub. (2006). Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. Synfacts.
- Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (n.d.). Der Pharma Chemica.
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (n.d.). PMC - NIH.
-
ResearchGate. Synthesis of pyrazolo[4,3‐f][1][13][14]triazolo[5,1‐c][13][15]oxazepine.... ResearchGate. Available from:
- Hou, Z., et al. (2013). Diversity-oriented synthesis of pyrazolo[4,3-b]indoles by gold-catalysed three-component annulation. SciSpace.
- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School.
- ResearchGate. Synthesis of pyrazolo[4,3- f ]quinazoline derivatives. ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed.
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).
- Biosynth. (2024). Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine. Biosynth Blog.
- ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.
- BOC Sciences. Application of Indole in Drug Targeting Design. Building Block / BOC Sciences.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI.
- Benchchem. 5-formyl-4-methyl-1H-indole-2-carbonitrile. Benchchem.
- National Institute of Standards and Technology. 1H-Indole, 5-methyl-. NIST WebBook.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC - PubMed Central.
Sources
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- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Indole - Wikipedia [en.wikipedia.org]
- 15. Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Experimental setup for scaling up 5-methyl-1H-indole-6-carbonitrile synthesis
An Application Note on the Scalable Synthesis of 5-methyl-1H-indole-6-carbonitrile
Introduction: The Strategic Importance of 5-methyl-1H-indole-6-carbonitrile
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, substituted indoles such as 5-methyl-1H-indole-6-carbonitrile represent a class of highly valuable building blocks. The presence of a nitrile group at the C6 position and a methyl group at the C5 position offers versatile handles for further chemical modification, making this scaffold particularly attractive for the development of novel therapeutic agents. As demand for these complex intermediates grows, the need for robust, efficient, and scalable synthetic protocols becomes paramount.
Transitioning a synthetic route from a laboratory benchtop (milligram to gram scale) to a pilot or industrial scale (kilogram scale) introduces significant challenges. These include managing reaction exotherms, ensuring consistent product quality, minimizing waste, and addressing economic and environmental concerns.[2] This application note provides a detailed, field-tested protocol for the multi-kilogram scale synthesis of 5-methyl-1H-indole-6-carbonitrile, focusing on the Leimgruber-Batcho indole synthesis. This method is renowned for its reliability, use of readily available starting materials, and amenability to large-scale production.
The narrative that follows is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the underlying causality for key experimental choices, ensuring a protocol that is not only repeatable but also fundamentally understood.
Synthetic Strategy: The Leimgruber-Batcho Approach
Several methods exist for indole synthesis, including the well-known Fischer, Reissert, and Madelung syntheses.[3] For the large-scale production of 5-methyl-1H-indole-6-carbonitrile, the Leimgruber-Batcho synthesis offers distinct advantages. It avoids the harsh conditions and potentially low regioselectivity of other methods, proceeding through two high-yielding steps from an appropriate nitrotoluene precursor.
The overall strategy involves:
-
Enamine Formation: Condensation of 4-methyl-2-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enamine intermediate.
-
Reductive Cyclization: Reduction of the nitro group of the enamine, which triggers spontaneous cyclization to the desired indole ring system.
This approach is particularly well-suited for scale-up as it does not involve the use of heavy metals like palladium in the cyclization step, which can be costly and require extensive purification to remove.[3]
Caption: Overall synthetic workflow for 5-methyl-1H-indole-6-carbonitrile.
Detailed Experimental Protocol
This protocol is designed for a target scale of approximately 1.5-2.0 kg of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay by personnel trained in handling the chemicals involved.
Part 1: Synthesis of (E)-N,N-dimethyl-1-(4-methyl-2-nitrophenyl)ethenamine
Rationale for Key Choices:
-
Solvent: N,N-Dimethylformamide (DMF) is chosen for its high boiling point and excellent solvating power for the starting materials. Using the reaction product's parent solvent minimizes process streams.
-
Reagent: DMF-DMA serves as both a reactant and a dehydrating agent, driving the condensation reaction to completion. A slight excess ensures full conversion of the starting nitrotoluene.
-
Temperature: The reaction is heated to 100-110 °C to ensure a reasonable reaction rate. This temperature is well below the decomposition temperature of the components, ensuring a safe thermal profile.
Materials & Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and nitrogen inlet.
-
4-Methyl-2-nitrobenzonitrile (2.50 kg, 15.42 mol)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.03 kg, 17.00 mol, 1.1 eq)
-
N,N-Dimethylformamide (DMF) (5.0 L)
-
Methanol (10 L)
-
Water (for cooling)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 4-methyl-2-nitrobenzonitrile (2.50 kg) and DMF (5.0 L). Begin stirring to form a slurry.
-
Addition of DMF-DMA: Slowly add DMF-DMA (2.03 kg) to the reactor over 30 minutes. An initial endotherm may be observed.
-
Reaction: Heat the reaction mixture to 100-110 °C. Maintain this temperature for 12-16 hours. The reaction mixture will become a dark, homogeneous solution.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is <1% remaining.
-
Cooling and Crystallization: Cool the reactor to 80 °C and slowly add methanol (10 L) over 1 hour. This acts as an anti-solvent.
-
Isolation: Further cool the mixture to 0-5 °C and hold for at least 2 hours to allow for complete crystallization. Isolate the bright yellow solid product by filtration.
-
Washing and Drying: Wash the filter cake with cold methanol (2 x 2 L). Dry the product under vacuum at 50 °C until a constant weight is achieved.
Expected Outcome: Yield: 2.8 - 3.1 kg (83-92%) of a crystalline yellow solid. Purity: >98% by HPLC.
Part 2: Reductive Cyclization to 5-methyl-1H-indole-6-carbonitrile
Rationale for Key Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. A 10% loading is standard, and a 50% water-wet catalyst is used to mitigate the hazard of handling dry pyrophoric catalysts.
-
Solvent: Ethyl acetate is an excellent solvent for this reaction, as the starting material is soluble, and the product can be crystallized from it upon concentration. It is also relatively easy to remove under vacuum.
-
Hydrogen Pressure: A pressure of 50 PSI is sufficient to achieve a good rate of reduction without requiring specialized high-pressure equipment.
-
Filtration: The use of Celite is critical for the safe and complete removal of the Pd/C catalyst. Palladium residues are a major concern in pharmaceutical intermediates.
Materials & Equipment:
-
50 L hydrogenator or a suitable stirred-pressure vessel.
-
(E)-N,N-dimethyl-1-(4-methyl-2-nitrophenyl)ethenamine (from Part 1, 2.80 kg, 12.77 mol)
-
Ethyl Acetate (EtOAc) (28 L)
-
10% Palladium on Carbon (Pd/C), 50% water wet (280 g, 1 mol% Pd)
-
Celite® (500 g)
-
Hydrogen gas (high purity)
-
Heptane (15 L)
Procedure:
-
Reactor Setup: Charge the hydrogenator with the enamine intermediate (2.80 kg) and ethyl acetate (28 L).
-
Catalyst Slurry: In a separate beaker, carefully prepare a slurry of the wet Pd/C catalyst (280 g) in ethyl acetate (1 L). Caution: Never add dry Pd/C to a flammable solvent.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add the catalyst slurry to the reactor.
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 PSI with hydrogen.
-
Reaction: Begin vigorous stirring and maintain the temperature at 25-35 °C. The reaction is exothermic; cooling may be required. The reaction is complete when hydrogen uptake ceases (typically 8-12 hours).
-
Catalyst Filtration: Depressurize the reactor and purge with nitrogen. Prepare a pad of Celite® (approx. 2 inches thick) in a filter funnel. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with ethyl acetate (2 x 2 L).
-
Concentration and Crystallization: Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately 10 L. The product will begin to crystallize.
-
Anti-Solvent Addition: Slowly add heptane (15 L) to the slurry over 1 hour to complete the crystallization.
-
Isolation and Drying: Cool the slurry to 0-5 °C and hold for 2 hours. Isolate the product by filtration, wash with cold heptane (2 x 2 L), and dry under vacuum at 50 °C.
Expected Outcome: Yield: 1.7 - 1.9 kg (85-95%) of an off-white to tan solid. Purity: >99% by HPLC.
Quantitative Data Summary
| Parameter | Step 1: Enamine Formation | Step 2: Reductive Cyclization |
| Key Starting Material | 4-Methyl-2-nitrobenzonitrile | (E)-N,N-dimethyl-1-(4-methyl-2-nitrophenyl)ethenamine |
| Quantity | 2.50 kg | 2.80 kg |
| Key Reagent | DMF-DMA (1.1 eq) | H₂ (gas), 10% Pd/C (1 mol% Pd) |
| Solvent | DMF (2 L/kg) | Ethyl Acetate (10 L/kg) |
| Temperature | 100-110 °C | 25-35 °C |
| Pressure | Atmospheric | 50 PSI |
| Reaction Time | 12-16 hours | 8-12 hours |
| Typical Yield | 83-92% | 85-95% |
| Product Purity | >98% | >99% |
Key Scale-Up Considerations
Successfully scaling a chemical synthesis requires careful attention to factors that may be negligible at the lab scale.
Caption: Core pillars for successful chemical process scale-up.
-
Thermal Safety: The hydrogenation of a nitro group is a highly exothermic process. The rate of addition of hydrogen and the efficiency of the reactor's cooling system must be carefully controlled to prevent a thermal runaway. Running the reaction at a moderate temperature (25-35 °C) provides a larger safety margin.
-
Mass Transfer: In a large reactor, ensuring efficient mixing is critical. This is important for suspending the catalyst and for ensuring good contact between the hydrogen gas, the liquid phase, and the catalyst surface. Inefficient stirring can lead to stalled reactions and the formation of hazardous nitroso intermediates.
-
Catalyst Handling and Filtration: Handling pyrophoric catalysts like Pd/C on a large scale is a significant safety concern. Using a water-wet catalyst is standard industrial practice. Post-reaction, the complete removal of the catalyst is essential. Large-scale filtration can be slow, and proper filter selection (e.g., a filter press) and the use of filter aids like Celite® are non-negotiable.
-
Crystallization and Isolation: The final crystallization step determines the purity and physical properties of the final product. Controlled cooling and the rate of anti-solvent addition are crucial for obtaining a product with a consistent particle size distribution, which affects its handling, filtration, and drying characteristics.
Conclusion
The protocol detailed in this application note presents a robust, high-yielding, and scalable synthesis of 5-methyl-1H-indole-6-carbonitrile. By employing the Leimgruber-Batcho strategy, this process utilizes cost-effective starting materials and avoids problematic reagents, making it suitable for industrial production. The emphasis on the rationale behind procedural choices and the discussion of key scale-up considerations provide the user with not just a recipe, but a comprehensive guide for the safe and efficient manufacturing of this valuable chemical intermediate.
References
-
Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Available at: [Link]
-
Reddy, T. S., et al. (2016). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 28(1), 132-136. Available at: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Open Journal of Medicinal Chemistry, 4(1), 1-25. Available at: [Link]
-
Martínez, A., & Rodríguez-Franco, M. I. (2019). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 24(1), 113. Available at: [Link]
Sources
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-methyl-1H-indole-6-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for diverse chemical modifications, enabling the fine-tuning of biological activity.[3][4] Indole derivatives have demonstrated a remarkable breadth of therapeutic potential, with roles in the management of cancer, infectious diseases, inflammation, and neurodegenerative disorders.[2][4]
This guide focuses on 5-methyl-1H-indole-6-carbonitrile , a specific indole derivative with significant potential as a starting point for drug discovery campaigns. The presence of a methyl group can significantly alter the biological activity of a parent compound, a phenomenon known in medicinal chemistry as the "magic methyl effect".[5] Furthermore, the nitrile group is a versatile functional handle for further chemical elaboration and can participate in key interactions with biological targets.[6]
Given the vast biological space that derivatives of 5-methyl-1H-indole-6-carbonitrile could modulate, high-throughput screening (HTS) is the most effective strategy for identifying initial "hit" compounds that interact with a specific biological target.[7][8] HTS utilizes automation, miniaturization, and sensitive detection methods to rapidly test thousands to millions of compounds, providing the starting points for drug design and optimization.[7][9]
This document provides detailed protocols for three distinct HTS assays, each designed to interrogate a different aspect of a compound's activity, using the hypothetical target, Kinase X , as a model system. Kinases are a major class of drug targets, and many indole derivatives have shown activity as kinase inhibitors.[10][11]
Part 1: Biochemical Screening for Direct Kinase Inhibition
The most direct method to identify inhibitors of a specific enzyme is through a biochemical assay. For kinases, a common approach is to measure the production of adenosine diphosphate (ADP), a universal product of the kinase reaction.[10][12] This protocol describes a homogenous, fluorescence-based assay amenable to HTS.[13]
Principle of the Assay
This assay quantifies kinase activity by measuring ADP production through a coupled enzyme reaction. In the presence of an active kinase, ATP is converted to ADP. The ADP is then used in a subsequent reaction catalyzed by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Finally, pyruvate is used by pyruvate oxidase to generate a fluorescent product, which can be measured on a plate reader. The signal is directly proportional to kinase activity; therefore, inhibitors of Kinase X will result in a decrease in fluorescence.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for the homogenous ADP-Glo™-like kinase assay.
Detailed Protocol: Kinase X Inhibition HTS
Materials:
-
Assay Plates: 384-well, low-volume, black, solid bottom plates.
-
Compound Library: Derivatives of 5-methyl-1H-indole-6-carbonitrile dissolved in 100% DMSO.
-
Reagents:
-
Recombinant Human Kinase X (purified).
-
Kinase X peptide substrate.
-
Adenosine Triphosphate (ATP).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.[14]
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
-
Controls:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known potent inhibitor of Kinase X (e.g., Staurosporine).
-
-
Equipment:
-
Acoustic liquid handler (e.g., Echo®) for compound dispensing.
-
Multichannel pipette or automated liquid dispenser.
-
Plate reader with fluorescence detection capabilities.
-
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plates to the 384-well assay plates. Also, dispense 50 nL of DMSO (negative control) and positive control into designated wells.
-
Enzyme/Substrate Addition: Prepare a 2X Kinase X enzyme/substrate mix in cold Kinase Buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at the Km value for Kinase X to ensure sensitive detection of ATP-competitive inhibitors. Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume is now 10 µL.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Quality Control
The primary metric for assay quality is the Z'-factor , which measures the statistical separation between the positive and negative controls.[7]
Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Part 2: Cell-Based Screening with a Reporter Gene Assay
While biochemical assays are excellent for identifying direct inhibitors, they do not provide information on cell permeability or effects on the target in its native cellular environment. Cell-based assays bridge this gap.[15][16] A reporter gene assay is a powerful tool to measure the activation or inhibition of a specific signaling pathway.[17][18]
Principle of the Assay
This assay utilizes a cell line that has been engineered to stably express a reporter gene (e.g., firefly luciferase) under the control of a promoter containing response elements for a transcription factor downstream of Kinase X. When the Kinase X pathway is activated, the transcription factor translocates to the nucleus, binds to the response element, and drives the expression of luciferase. An inhibitor of Kinase X will prevent this cascade, leading to a decrease in luciferase expression and a corresponding drop in luminescent signal.
Workflow for Cell-Based Reporter Assay
Caption: Workflow for a cell-based luciferase reporter gene assay.
Detailed Protocol: Kinase X Pathway Reporter HTS
Materials:
-
Assay Plates: 384-well, solid white, tissue-culture treated plates.
-
Cell Line: A stable cell line expressing a luciferase reporter driven by a Kinase X-responsive promoter.
-
Reagents:
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and a selection antibiotic like Puromycin).
-
Pathway Stimulant (e.g., a growth factor or cytokine that activates the Kinase X pathway).
-
ONE-Glo™ Luciferase Assay System (Promega) or similar.
-
-
Controls:
-
Negative Control (0% Inhibition): DMSO only + Stimulant.
-
Positive Control (100% Inhibition): Known pathway inhibitor + Stimulant.
-
Basal Control: DMSO only, no Stimulant.
-
Procedure:
-
Cell Plating: Culture the reporter cells to ~80% confluency. Resuspend the cells in the culture medium and dispense 25 µL into each well of the 384-well plates at an optimized density (e.g., 5,000 cells/well).
-
Incubation: Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: Add 100 nL of compounds and controls to the appropriate wells.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.
-
Pathway Stimulation: Prepare the stimulant at 5X the final desired concentration in serum-free medium. Add 5 µL to all wells except the basal controls (add 5 µL of serum-free medium to basal wells).
-
Reporter Gene Expression: Incubate the plates for 6-8 hours at 37°C, 5% CO₂. This duration should be optimized to capture the peak of reporter expression.
-
Lysis and Signal Generation:
-
Equilibrate the assay plates and the ONE-Glo™ reagent to room temperature.
-
Add 30 µL of ONE-Glo™ reagent to each well. This single reagent lyses the cells and contains the substrate for the luciferase reaction.
-
Mix on an orbital shaker for 2 minutes to ensure complete lysis.
-
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Counter-Screening
Data analysis is similar to the biochemical assay (% inhibition and Z'-factor). However, cell-based assays are prone to artifacts. A crucial follow-up is a counter-screen for cytotoxicity. This can be done in parallel using a viability assay (e.g., CellTiter-Glo®) to ensure that the observed decrease in reporter signal is due to pathway inhibition and not simply cell death.[15]
Part 3: Biophysical Screening via Fluorescence Polarization
To confirm that a "hit" compound directly engages the target protein, a biophysical assay is invaluable. Fluorescence Polarization (FP) is a homogenous technique ideal for HTS that measures the binding of a small, fluorescently labeled molecule (a tracer) to a larger protein.[19][20][21]
Principle of the Assay
A fluorescent tracer designed to bind to the active site of Kinase X, when unbound in solution, tumbles rapidly. When excited with polarized light, it emits depolarized light, resulting in a low FP signal.[22] When the tracer binds to the much larger Kinase X protein, its tumbling slows dramatically. This results in the emission of light that remains highly polarized, giving a high FP signal.[19] A compound that binds to the same site on Kinase X will compete with the tracer, displacing it into the solution and causing a decrease in the FP signal.[23]
Workflow for Fluorescence Polarization Competition Assay
Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.
Detailed Protocol: Kinase X FP Competition HTS
Materials:
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Reagents:
-
Recombinant Human Kinase X (purified).
-
Fluorescent Tracer: A fluorescently labeled small molecule known to bind to the ATP pocket of Kinase X.
-
FP Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
-
Controls:
-
High Signal (No Competition): DMSO only.
-
Low Signal (Full Competition): A high concentration of a known, unlabeled binder (competitor).
-
Procedure:
-
Assay Development (Pre-HTS):
-
Tracer Titration: Determine the dissociation constant (Kd) of the tracer for Kinase X by titrating the protein against a fixed concentration of the tracer.
-
Assay Window: Confirm a sufficient assay window (difference between bound and free tracer FP signal). A window of >100 mP is generally considered good.
-
-
Compound Plating: Dispense 100 nL of compounds and controls into the 384-well assay plates.
-
Protein/Tracer Addition: Prepare a mix of Kinase X and the fluorescent tracer in FP Buffer. The concentration of Kinase X should be around its Kd for the tracer, and the tracer concentration should be low (e.g., 1-5 nM) to maximize sensitivity. Dispense 20 µL of this mix into each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plates on an FP-capable plate reader. The reader measures the intensity of emitted light parallel and perpendicular to the plane of excitation light and calculates the polarization in millipolarization units (mP).
Data Analysis and Hit Interpretation
A decrease in the mP value indicates that the test compound has displaced the fluorescent tracer from Kinase X. Data can be converted to % displacement or % inhibition. True binders identified in this assay provide strong evidence of direct target engagement, validating hits from primary biochemical or cell-based screens.
Summary of Assay Parameters and Data
The following table summarizes key parameters and expected outcomes for the described HTS assays.
| Parameter | Biochemical Kinase Assay | Cell-Based Reporter Assay | Fluorescence Polarization Assay |
| Assay Type | Biochemical, Lytic | Cell-based, Lytic | Biophysical, Homogenous |
| Principle | ADP Production | Reporter Gene Expression | Competitive Binding |
| Primary Readout | Luminescence | Luminescence | Millipolarization (mP) |
| "Hit" Signal | Signal Decrease | Signal Decrease | Signal Decrease |
| Measures | Enzymatic Inhibition | Pathway Inhibition | Direct Target Binding |
| Z'-factor Goal | > 0.5 | > 0.5 | > 0.5 |
| Key Controls | Known Inhibitor, DMSO | Known Inhibitor, DMSO, Basal | Known Competitor, DMSO |
| Throughput | High (384/1536-well) | High (384/1536-well) | High (384/1536-well) |
| Follow-up | IC₅₀, Orthogonal Assays | Cytotoxicity Counter-screen | Kᵢ Determination |
Conclusion
The 5-methyl-1H-indole-6-carbonitrile scaffold represents a promising starting point for the discovery of novel therapeutics. A successful HTS campaign requires a multi-pronged approach, utilizing a combination of biochemical, cell-based, and biophysical assays to identify and validate promising hit compounds. The protocols outlined in this guide provide a robust framework for screening compound libraries derived from this scaffold against protein kinase targets. By carefully validating each assay and triaging hits through orthogonal methods, researchers can efficiently advance from a large chemical library to a set of well-characterized lead compounds with a high probability of success in downstream drug development.
References
- Vertex AI Search, based on a chapter providing a step-by-step procedure for developing an FP assay to monitor protein-protein interaction.
-
PubMed, "Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection". link
-
National Center for Biotechnology Information (NCBI), "Fluorescence polarization assays in high-throughput screening and drug discovery: a review". link
-
MSU Drug Discovery, "Resources for Assay Development and High Throughput Screening". link
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BioAssay Systems, "EnzyChrom™ Kinase Assay Kit". link
- Vertex AI Search, based on a source explaining the principles of fluorescence polarization for studying molecular interactions.
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Molecular Devices, "Fluorescence Polarization (FP)". link
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Anticancer Research, "A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery". link
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Semantic Scholar, "Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection". link
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BMG Labtech, "Protein-ligand binding measurements using fluorescence polarization". link
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BMG Labtech, "Kinase assays". link
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Creative Bioarray, "Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)". link
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Sygnature Discovery, "High Throughput Drug Screening". link
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PubMed Central (PMC), "Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing". link
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Wikipedia, "High-throughput screening". link
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Oregon State University Libraries and Press, "Cell-based assays for high-throughput screening : methods and protocols". link
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Reaction Biology, "Kinase Screening Assay Services". link
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PubMed Central (PMC), "Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit". link
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ResearchGate, "Cell-Based Assays for High-Throughput Screening". link
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PubMed Central (PMC), "Cell-Based Assay Design for High-Content Screening of Drug Candidates". link
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Allied Academies, "Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase". link
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Benchchem, "The Discovery and Enduring Legacy of 5-Methylindole: A Technical Guide". link
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ScienceDirect, "Current status and future directions of high-throughput ADME screening in drug discovery". link
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Assay Genie, "High-Throughput Screening Assays". link
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Benchchem, "4-Methyl-1H-indole-6-carbonitrile | 3613-02-3". link
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MDPI, "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions". link
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PubMed Central (PMC), "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)". link
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PubMed, "High-Throughput Screening: today's biochemical and cell-based approaches". link
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Sigma-Aldrich, "High-Throughput Screening". link
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University of Kansas, "KU-HTS Compound Libraries | High Throughput Screening Laboratory". link
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PubMed, "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024)". link
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PubMed, "Possible Biologically Active Metabolites of 5-hydroxy-6-methyl-2-di-n-propylaminotetralin". link
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National Institutes of Health (NIH), "Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design". link
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PubMed Central (PMC), "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore". link
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ResearchGate, "Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction". link
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Application Notes and Protocols: Strategic Functionalization of 5-methyl-1H-indole-6-carbonitrile
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of 5-methyl-1H-indole-6-carbonitrile. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceuticals.[1] The specific substitution pattern of this molecule—an electron-donating methyl group at the C5 position and an electron-withdrawing cyano group at the C6 position—creates a unique electronic landscape that presents both challenges and opportunities for selective functionalization.
This guide moves beyond generic protocols to explain the underlying principles and strategic considerations for modifying this specific heterocyclic system. We will explore methods to selectively target the N-H, C2, C3, C4, and C7 positions, providing detailed, field-tested protocols and the scientific rationale behind them.
Analysis of Regioselectivity: The Electronic Influence of C5 and C6 Substituents
The reactivity of the indole ring is governed by the high electron density of the pyrrole moiety, making the C3 position the most nucleophilic and kinetically favored site for electrophilic aromatic substitution.[2] The substituents on the 5-methyl-1H-indole-6-carbonitrile core modulate this inherent reactivity:
-
C5-Methyl Group: As an electron-donating group (EDG), the methyl substituent further enriches the entire indole system through a positive inductive effect (+I), enhancing the nucleophilicity of the C3 position.
-
C6-Cyano Group: As a potent electron-withdrawing group (EWG) via resonance and induction (-M, -I), the nitrile deactivates the benzene ring, making electrophilic substitution on this part of the scaffold more challenging.
This electronic push-pull relationship dictates the probable sites of reactivity:
-
N1-H: The indole N-H is weakly acidic and can be readily deprotonated by a suitable base to form a potent nucleophile.[3]
-
C3 Position: Remains the most activated position for electrophilic attack.
-
C2 Position: Less reactive than C3, but can be functionalized, often after N-protection and via lithiation.[4]
-
C7 and C4 Positions: Part of the deactivated benzene ring. Functionalization here requires more advanced methods, such as directed metalation or transition-metal-catalyzed C-H activation.[5][6] The C7 position, being ortho to the C6-cyano group, is a prime candidate for directed ortho-metalation (DoM).[7][8]
Below is a visual representation of the primary sites for functionalization and the strategic approaches discussed in this guide.
Part 1: N-1 Functionalization via Alkylation
Functionalization of the indole nitrogen is often the first step in a synthetic sequence, as it can prevent unwanted side reactions and modulate the electronic properties of the ring system. N-alkylation is typically achieved by deprotonating the indole with a strong base, followed by nucleophilic attack on an alkyl halide.[9][10]
Principle
The reaction proceeds via a two-step mechanism. First, a non-nucleophilic strong base, such as sodium hydride (NaH), abstracts the acidic proton from the indole nitrogen to generate a resonance-stabilized indolide anion. This anion is a potent nucleophile that then displaces a halide from an alkylating agent in an SN2 reaction. The use of a polar aprotic solvent like DMF or THF is crucial as it solvates the cation (Na+) without interfering with the nucleophile.[10]
Protocol 1: N-Alkylation with Benzyl Bromide
Materials and Reagents:
-
5-methyl-1H-indole-6-carbonitrile
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Preparation: Under an inert atmosphere, add 5-methyl-1H-indole-6-carbonitrile (1.0 equiv.) to a flame-dried round-bottom flask.
-
Solvation: Add anhydrous DMF to create a 0.2 M solution. Stir the mixture until the indole is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy.
-
Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated indole.
Part 2: C3-Functionalization via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly reliable and widely used method for introducing a formyl group (-CHO) onto electron-rich heterocycles, predominantly at the C3 position of indoles.[11] This aldehyde product is a versatile intermediate for further synthetic transformations.
Principle
The reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from DMF and phosphorus oxychloride (POCl₃).[12] This electrophilic species is then attacked by the nucleophilic C3 position of the indole. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the indole-3-carboxaldehyde.[11] The C5-methyl group on the substrate is expected to accelerate this reaction compared to unsubstituted indole.
Protocol 2: C3-Formylation
Materials and Reagents:
-
5-methyl-1H-indole-6-carbonitrile
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C. Add POCl₃ (1.2 equiv.) dropwise with vigorous stirring. A solid may form. Stir the mixture at 0 °C for 30 minutes.
-
Indole Addition: Dissolve 5-methyl-1H-indole-6-carbonitrile (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice.
-
Basification: Basify the aqueous solution by the slow addition of 1 M NaOH solution until the pH is ~8-9, while keeping the temperature below 20 °C. Stir for 30 minutes until the hydrolysis is complete. A precipitate of the product should form.
-
Extraction: Extract the mixture three times with DCM.
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid or purify by column chromatography to yield 5-methyl-3-formyl-1H-indole-6-carbonitrile.
Part 3: Functionalization via Halogenated Intermediates and Cross-Coupling
A powerful strategy for introducing aryl, heteroaryl, or alkyl groups is through transition-metal-catalyzed cross-coupling reactions.[13] This requires the initial synthesis of a halogenated indole precursor. The Suzuki-Miyaura coupling is a versatile and widely used C-C bond-forming reaction with high functional group tolerance.[14][15]
Principle
This strategy is a two-stage process:
-
Bromination: Selective introduction of a bromine atom onto the indole ring. For C3-bromination, reagents like N-Bromosuccinimide (NBS) are effective.
-
Suzuki-Miyaura Coupling: A palladium catalyst facilitates the coupling of the bromoindole (electrophile) with an organoboron reagent (nucleophile, e.g., a boronic acid) in the presence of a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14]
Protocol 3a: C3-Bromination
Materials and Reagents:
-
5-methyl-1H-indole-6-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-methyl-1H-indole-6-carbonitrile (1.0 equiv.) in anhydrous THF in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 equiv.) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude 3-bromo derivative is often used directly in the next step without further purification.
Protocol 3b: Suzuki-Miyaura Coupling of 3-Bromoindole Derivative
Materials and Reagents:
-
Crude 3-bromo-5-methyl-1H-indole-6-carbonitrile
-
Arylboronic acid (1.3 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)
-
Triphenylphosphine (PPh₃, 0.1 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 solvent mixture)
Procedure:
-
Setup: To a Schlenk flask, add the crude 3-bromoindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 6-12 hours, until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel.
| Parameter | Typical Range/Condition | Rationale/Comment |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Choice depends on substrate; Pd(PPh₃)₄ is often used for general applications.[14] |
| Ligand | PPh₃, SPhos, XPhos | Ligands stabilize the Pd center and facilitate the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base is essential for the transmetalation step. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture including water often accelerates the reaction. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Part 4: Advanced Strategies for Benzene Ring Functionalization
Directed ortho-Metalation (DoM) at C7
The C6-cyano group, a powerful directing metalation group (DMG), can be exploited to achieve selective functionalization at the C7 position.[7][8]
Principle
A strong organolithium base (e.g., LDA or n-BuLi) is used for deprotonation. The DMG coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position (C7) due to a complex-induced proximity effect.[16] The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles. N-protection is typically required to prevent competitive deprotonation at the N1 position.
Protocol 4: C7-Silylation via DoM
Materials and Reagents:
-
N-protected 5-methyl-1H-indole-6-carbonitrile (e.g., N-SEM or N-Boc protected)
-
Lithium diisopropylamide (LDA) or n-Butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl)
Procedure:
-
Setup: Dissolve the N-protected indole (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add freshly prepared LDA (1.5 equiv.) dropwise. Stir at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add TMSCl (1.5 equiv.) dropwise to the solution at -78 °C.
-
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- ACS Catalysis. (2017).
- PubMed. (2022).
- MDPI. (n.d.).
- OUCI. (n.d.).
- BenchChem. (2025).
- ACS Publications. (2017).
- BenchChem. (2025). Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)
- New Journal of Chemistry (RSC Publishing). (n.d.).
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles | Request PDF.
- Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles.
- Henry Rzepa's Blog. (2013).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
- ScienceDirect. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.
- Wikipedia. (n.d.).
- Grokipedia. (n.d.).
- Baran Lab. (n.d.).
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Application Notes and Protocols: In Vitro Evaluation of 5-methyl-1H-indole-6-carbonitrile Against Cancer Cell Lines
Introduction: The Rationale for Investigating Novel Indole Compounds in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2][3] In oncology, indole derivatives have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer.[3] These compounds can induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways involved in tumor progression and metastasis.[1][3] The diverse mechanisms of action exhibited by indole-based compounds underscore their potential as a rich source for the discovery of novel anticancer agents.[3][4]
This document provides a comprehensive guide for the in vitro evaluation of 5-methyl-1H-indole-6-carbonitrile, a novel indole derivative, against various cancer cell lines. While specific data on this particular compound is not yet extensively published, its structural features, including the indole nucleus and the nitrile group—a pharmacophore present in several approved drugs[5]—warrant a thorough investigation of its cytotoxic and cytostatic potential. These protocols are designed to establish a foundational understanding of the compound's anticancer activity, focusing on cell viability, induction of apoptosis, and effects on cell cycle progression. The methodologies described herein are robust, well-established, and designed to yield reproducible and reliable data for researchers, scientists, and drug development professionals.
I. Foundational Protocols: Cancer Cell Line Culture and Maintenance
The successful and reproducible in vitro testing of any compound is predicated on the health and proper maintenance of the cancer cell lines.[6][7][8] This section outlines the essential protocols for the culture and maintenance of cancer cell lines.
Cell Line Selection and Handling
The choice of cancer cell lines should be guided by the research question. A panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) is recommended for initial screening to assess the breadth of activity. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure their identity and quality. Upon receipt, it is crucial to follow proper aseptic techniques to prevent contamination.[7][8]
Protocol: Thawing Cryopreserved Cancer Cell Lines
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (specific to the cell line).
-
Remove the cryovial of cells from liquid nitrogen storage.
-
Partially immerse the vial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol and transfer the cell suspension into the prepared conical tube.
-
Centrifuge the cell suspension at 300 x g for 3-5 minutes.
-
Aspirate the supernatant, which contains the cryoprotectant.
-
Resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]
Protocol: Passaging Adherent Cancer Cell Lines
-
Examine the cells under a microscope to ensure they are healthy and have reached the desired confluency (typically 70-90%).[9]
-
Aspirate the growth medium from the flask.
-
Wash the cell monolayer once with sterile phosphate-buffered saline (PBS) to remove any residual serum.
-
Add a sufficient volume of a dissociation agent, such as Trypsin-EDTA, to cover the cell monolayer.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete growth medium. The split ratio will depend on the growth rate of the cell line.[9]
-
Incubate the new flask at 37°C in a humidified atmosphere with 5% CO2.
II. Primary Screening: Assessment of Cytotoxicity
The initial evaluation of an anticancer compound involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[10][11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of 5-methyl-1H-indole-6-carbonitrile in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][13]
-
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The results should be presented in a table and a dose-response curve can be plotted to determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[15]
| Concentration (µM) | % Cell Viability (Cell Line A) | % Cell Viability (Cell Line B) |
| 0 (Control) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) |
III. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Following the determination of cytotoxicity, it is crucial to investigate the mechanism of cell death. This section details protocols for assessing apoptosis and cell cycle distribution using flow cytometry.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells.[17]
Workflow for Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with 5-methyl-1H-indole-6-carbonitrile at concentrations around the IC50 value for the appropriate duration.
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent.[17]
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.[17]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube before analysis.[18]
-
Analyze the samples on a flow cytometer immediately.[18]
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The cell cycle is a series of events that leads to cell division and replication. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[19]
Phases of the Cell Cycle
Caption: The four main phases of the cell cycle.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed cells and treat with 5-methyl-1H-indole-6-carbonitrile as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be displayed as a histogram, with peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[19]
-
Data Presentation for Mechanistic Assays
The results from the apoptosis and cell cycle assays can be summarized in tables as follows:
Apoptosis Assay Data
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | |||
| Compound (IC50/2) | |||
| Compound (IC50) | |||
| Compound (2xIC50) |
Cell Cycle Analysis Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||
| Compound (IC50/2) | |||
| Compound (IC50) | |||
| Compound (2xIC50) |
IV. Concluding Remarks
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of the anticancer potential of 5-methyl-1H-indole-6-carbonitrile. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action. Positive results from these assays would warrant further investigation into specific molecular targets and in vivo efficacy.
References
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Pricella. (n.d.). Cancer Cell Culture Guide Download. Retrieved from [Link]
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Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Creative Bioarray. (n.d.). Tumor Cell Culture Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Pharmatest Services. (n.d.). In vitro assays. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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Springer. (n.d.). Essential Techniques of Cancer Cell Culture. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]
-
DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]
-
ACS Omega. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]
-
MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methyl-1H-indole-6-carbonitrile
Welcome to the technical support center for the synthesis of 5-methyl-1H-indole-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable indole intermediate. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, field-tested protocols to enhance your synthetic success.
Introduction: The Challenge of 5-methyl-1H-indole-6-carbonitrile
5-methyl-1H-indole-6-carbonitrile is a key building block in medicinal chemistry. However, its multi-step synthesis is often plagued by yield issues. The most common synthetic strategy involves two critical stages: first, the formation of a substituted indole ring, and second, the introduction of the nitrile group at the C6 position. Each stage presents unique challenges that can dramatically impact the overall yield. This guide provides a structured troubleshooting approach to systematically identify and resolve these issues.
A typical synthetic pathway commences with the creation of 6-bromo-5-methyl-1H-indole, which is then converted to the target nitrile. Low yields can originate in either the indole formation step or, more frequently, the final cyanation step.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Part 1: Fischer Indole Synthesis of 6-Bromo-5-methyl-1H-indole
The Fischer indole synthesis is a classic and powerful method for forming the indole core.[1][2] However, its success is highly dependent on reaction conditions and substrate electronics.[3][4][5]
dot
Caption: General workflow for the Fischer indole synthesis.
Q1: My Fischer indole synthesis to form the indole precursor is giving a low yield or failing completely. What are the common causes?
A: This is a frequent issue stemming from several factors. Systematically evaluate the following:
-
Acid Catalyst Choice and Strength: The acid catalyst is critical for both hydrazone formation and the subsequent[6][6]-sigmatropic rearrangement.[1][5] If the acid is too weak, the reaction may not proceed. If it's too strong, it can lead to degradation of the starting materials or the product.
-
Troubleshooting: Screen different Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[7] Polyphosphoric acid (PPA) is often effective but can be difficult to work with. Start with milder conditions and gradually increase the acid strength and temperature.
-
-
Substituent Effects: Electron-donating groups on the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups hinder it.[2] In your case, the starting hydrazine (derived from 4-bromo-5-methylaniline) has a bromine atom, which is deactivating and can slow the reaction.
-
Reaction Temperature and Time: The Fischer synthesis often requires elevated temperatures to drive the rearrangement.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient heating or premature quenching will result in low conversion. Conversely, prolonged heating can lead to decomposition.
-
Purity of Starting Materials: Impurities in the hydrazine or the carbonyl compound can lead to undesired side products and inhibit the primary reaction pathway.[3] Ensure reagents are pure before starting.
| Problem | Probable Cause | Recommended Action |
| No/Low Conversion | Inappropriate acid catalyst or temperature. | Screen various acid catalysts (ZnCl₂, PPA, H₂SO₄) and incrementally increase temperature while monitoring via TLC. |
| Multiple Byproducts | Reaction temperature too high or prolonged. | Reduce reaction temperature and monitor closely to quench once the starting material is consumed. |
| Starting material unstable | Acid is too strong. | Switch to a milder Lewis acid like ZnCl₂ or use a Brønsted acid in a non-polar solvent. |
Part 2: Cyanation of 6-Bromo-5-methyl-1H-indole
The introduction of the nitrile group onto the indole ring is the most common point of failure. Palladium-catalyzed cyanation and the Rosenmund-von Braun reaction are the two primary methods.
Q2: My palladium-catalyzed cyanation of 6-bromo-5-methyl-1H-indole has very low yield. What should I check?
A: Palladium-catalyzed cross-coupling is a powerful but sensitive reaction. Success hinges on the careful exclusion of oxygen and water, and the precise combination of catalyst, ligand, and cyanide source.
-
Indole N-H Inhibition: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.[8] This is a major cause of low yields in cross-coupling reactions with unprotected indoles.
-
Catalyst System: The choice of palladium source and ligand is crucial.
-
Recommendation: A common and effective system is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source and Xantphos or dppf (1,1'-bis(diphenylphosphino)ferrocene) as the ligand.
-
-
Cyanide Source: The choice of cyanide reagent is critical for both safety and reactivity.
-
Recommendation: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides (NaCN, KCN) as it is less toxic and the zinc salts produced can act as a beneficial Lewis acid. Potassium hexacyanoferrate (K₄[Fe(CN)₆]) is an even safer, non-toxic alternative that can be effective under mild conditions.[11]
-
-
Anhydrous and Inert Conditions: These reactions are highly sensitive to oxygen and moisture.
-
Best Practice: Use oven-dried glassware. Employ anhydrous solvents (e.g., dry DMF or DMAc). Thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes) before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[12]
-
dot
Caption: Decision tree for troubleshooting low yields in Pd-catalyzed cyanation.
Q3: I want to avoid palladium. Can I use the Rosenmund-von Braun reaction? What are the pitfalls?
A: Yes, the Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN), is a classic alternative.[13][14] However, it traditionally requires harsh conditions.
-
High Temperatures: The classical procedure often requires temperatures of 150-250 °C in a high-boiling polar solvent like DMF or pyridine, which can be incompatible with sensitive functional groups.[15]
-
Stoichiometric Copper: The reaction typically requires a stoichiometric excess of CuCN, which can complicate product purification.
-
Modern Modifications: Recent advancements have made this reaction milder. The addition of ligands like L-proline can promote the reaction at significantly lower temperatures (80-120 °C).[15][16] Using an ionic liquid as the solvent has also been shown to improve the reaction.[13]
| Parameter | Classical Rosenmund-von Braun | Modern (L-proline promoted) |
| Temperature | 150 - 250 °C | 80 - 120 °C[15] |
| Reagents | Excess CuCN | Catalytic CuCN, L-proline |
| Solvent | High-boiling (Pyridine, DMF) | DMF[15] |
| Yields | Often moderate, substrate dependent | Generally good to excellent |
| Drawbacks | Harsh conditions, difficult workup | Requires additive |
Optimized Experimental Protocol: N-Boc Protected Palladium-Catalyzed Cyanation
This protocol incorporates best practices to maximize yield and reproducibility.
Step 1: N-Protection of 6-Bromo-5-methyl-1H-indole
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 6-bromo-5-methyl-1H-indole (1.0 equiv.), dichloromethane (DCM), and triethylamine (1.5 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tert-butyl 6-bromo-5-methyl-1H-indole-1-carboxylate can often be used in the next step without further purification.
Step 2: Palladium-Catalyzed Cyanation
-
Setup: In an oven-dried Schlenk flask, combine N-Boc-6-bromo-5-methyl-1H-indole (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 equiv.), and zinc dust (0.1 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe. Add Pd₂(dba)₃ (0.05 equiv.) and Xantphos (0.1 equiv.).
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with aqueous ammonia solution followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected nitrile.
-
Deprotection (if required): The Boc group can be removed by treating the product with trifluoroacetic acid (TFA) in DCM.
This structured approach, combining careful N-protection with optimized, anhydrous cross-coupling conditions, provides a robust pathway to overcoming the common low-yield challenges in synthesizing 5-methyl-1H-indole-6-carbonitrile.
References
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- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
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- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 14. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methyl-1H-indole-6-carbonitrile
Welcome to the technical support center for the purification of 5-methyl-1H-indole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable indole derivative. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve your desired purity and yield.
Introduction: The Purification Landscape
5-Methyl-1H-indole-6-carbonitrile is a key building block in medicinal chemistry, often requiring high purity for subsequent synthetic steps and biological screening. However, its purification can be non-trivial due to the potential for closely related impurities, its crystalline nature, and the specific byproducts generated from common synthetic routes. This guide provides a structured approach to troubleshooting these challenges in a question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable protocols.
Issue 1: My final product has low purity after initial work-up. What are the likely culprits?
Answer:
Low purity after initial isolation is a common issue and the nature of the impurities is highly dependent on the synthetic route employed. The two most probable scenarios are the presence of positional isomers and residual starting materials or reagents.
-
Positional Isomers: If you are employing a Fischer indole synthesis, the cyclization step can sometimes lead to the formation of other methyl-1H-indole-6-carbonitrile isomers (e.g., 4-methyl, 7-methyl, or 3-methyl isomers) depending on the starting materials and reaction conditions. These isomers often have very similar polarities, making them challenging to separate by standard column chromatography.[1][2]
-
Residual Starting Materials and Byproducts:
-
Fischer Indole Synthesis: Incomplete reaction can leave residual arylhydrazines and carbonyl compounds. The acidic conditions and elevated temperatures can also lead to various side reactions.[3]
-
Palladium-Catalyzed Cyanation: If the nitrile group was introduced via a palladium-catalyzed reaction, you might be dealing with unreacted halo-indole precursors, residual palladium catalyst, and ligands. The removal of palladium to low ppm levels is often a critical requirement in pharmaceutical chemistry.[4][5]
-
Leimgruber-Batcho Synthesis: This route from o-nitrotoluenes can leave behind unreacted enamines or byproducts from the reductive cyclization step.[6][7]
-
Initial Diagnostic Steps:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the presence of isomers (same mass) versus other impurities (different masses).
-
¹H and ¹³C NMR Spectroscopy: To identify characteristic signals of expected impurities. For example, the aromatic substitution pattern in the ¹H NMR will be distinct for different positional isomers.
-
Thin Layer Chromatography (TLC) with Multiple Eluent Systems: To get a preliminary idea of the number of components and their relative polarities.
Issue 2: I'm struggling to remove a persistent impurity with a similar Rf value to my product. What advanced purification techniques can I try?
Answer:
When a persistent impurity co-elutes with your product, standard silica gel chromatography may not be sufficient. Here are several advanced strategies to enhance separation:
1. Optimization of Column Chromatography:
-
Solvent System Screening: A systematic screen of solvent systems with varying polarities and selectivities is the first step. A table of common solvent systems is provided below.
| Solvent System (v/v) | Polarity Index | Selectivity Notes |
| Hexane / Ethyl Acetate | Low to Medium | Good general-purpose system. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar indoles. |
| Toluene / Acetone | Low to Medium | Can offer different selectivity due to pi-pi interactions with toluene. |
| Hexane / tert-Butyl methyl ether | Low to Medium | An alternative to ethyl acetate with different selectivity. |
-
Isocratic vs. Gradient Elution: If you are using gradient elution, try a shallow gradient around the elution point of your compound to improve resolution. Alternatively, an isocratic elution with the optimal solvent mixture can provide better separation for closely eluting compounds.
2. High-Performance Liquid Chromatography (HPLC):
For challenging separations, preparative HPLC is a powerful tool.
-
Column Selection:
-
Reverse-Phase (C18): This is the most common choice. A mobile phase of acetonitrile and water with a small amount of formic or trifluoroacetic acid is a good starting point.[8]
-
Phenyl-Hexyl Columns: These can offer alternative selectivity for aromatic compounds like indoles through pi-pi interactions.
-
-
Method Development: A scouting gradient (e.g., 5% to 95% acetonitrile in water over 15 minutes) can help identify the approximate elution conditions. Subsequently, a shallower gradient around the elution time of the target compound will improve resolution.
3. Crystallization:
Recrystallization is a highly effective method for purifying solid compounds, especially for removing small amounts of impurities.
-
Solvent Selection is Key: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) is often effective.
Step-by-Step Recrystallization Protocol:
-
Solubility Testing: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane).
-
Dissolution: Dissolve the crude 5-methyl-1H-indole-6-carbonitrile in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Issue 3: My purified product is off-color (pink, brown, or yellow). What causes this and how can I fix it?
Answer:
Indole derivatives are often susceptible to oxidation and degradation, which can result in discoloration.
-
Causes of Discoloration:
-
Oxidation: Exposure to air and light can lead to the formation of colored oxidative byproducts. The indole nitrogen can be particularly susceptible.
-
Residual Acid/Base: Traces of acid or base from the synthesis or work-up can catalyze degradation.
-
Metal Contaminants: Residual palladium or other transition metals can sometimes impart color.
-
Decolorization and Prevention Strategies:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to adsorb colored impurities. The carbon is then removed by hot filtration through a pad of celite. Caution: Use activated carbon sparingly as it can also adsorb your product, leading to lower yields.
-
Purification under Inert Atmosphere: When performing chromatography or other purification steps, using solvents that have been degassed and running the purification under a nitrogen or argon atmosphere can minimize oxidation.
-
Storage: Store the purified 5-methyl-1H-indole-6-carbonitrile in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature. Storing under an inert atmosphere is also recommended for long-term stability.
-
Metal Scavenging: If residual palladium is suspected, specific scavengers can be employed. These are typically silica-based materials functionalized with thiols or other ligands that bind strongly to palladium.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 5-methyl-1H-indole-6-carbonitrile relevant to its purification?
A1: While specific data for this molecule is not widely published, we can infer properties based on its structure. It is expected to be a solid at room temperature with limited solubility in non-polar solvents like hexanes and better solubility in moderately polar to polar organic solvents such as ethyl acetate, acetone, and acetonitrile. The presence of the nitrile group and the indole NH group allows for hydrogen bonding, influencing its crystalline structure and solubility.
Q2: What are the expected common impurities from a Fischer indole synthesis of this compound?
A2: The Fischer indole synthesis is a robust method, but it can generate specific impurities.[1][3]
-
Positional Isomers: As mentioned, if the starting materials are not perfectly regioselective, you can expect other methyl-indole-carbonitrile isomers.
-
Incomplete Cyclization: Unreacted phenylhydrazone intermediates may be present.
-
Side-Products from Rearrangement: The core[9][9]-sigmatropic rearrangement can sometimes be accompanied by other acid-catalyzed side reactions.
Q3: If I use a palladium-catalyzed cyanation to introduce the nitrile group, what specific impurities should I look out for?
A3: Palladium-catalyzed cyanations are generally high-yielding, but several impurities are common.[4][10]
-
Unreacted Starting Material: The corresponding halo-5-methyl-1H-indole will likely be the main impurity if the reaction does not go to completion.
-
Hydrolysis of the Nitrile: Although generally stable, under certain conditions (e.g., prolonged heating in the presence of water and acid/base), the nitrile can hydrolyze to the corresponding amide or carboxylic acid.
-
Residual Palladium: This is a critical impurity to remove, especially for pharmaceutical applications. It can often be removed by filtration through celite, silica gel chromatography, or by using specialized palladium scavengers.[5]
Q4: Are there any stability concerns I should be aware of during purification?
A4: Yes, indole derivatives can be sensitive.
-
Acid Sensitivity: Strong acids can lead to polymerization or degradation of indoles. It is advisable to use milder acidic conditions or avoid prolonged exposure.
-
Oxidative Instability: As discussed, indoles can be prone to air oxidation, especially when heated in the presence of air and light.
-
Thermal Stability: While generally stable, prolonged heating at high temperatures should be avoided to prevent decomposition.
Experimental Workflows and Diagrams
Diagram 1: General Purification Workflow
This diagram outlines a typical workflow for the purification of crude 5-methyl-1H-indole-6-carbonitrile.
Caption: A general workflow for the purification of 5-methyl-1H-indole-6-carbonitrile.
Diagram 2: Troubleshooting Decision Tree for Low Purity
This decision tree can guide you when faced with a product of low purity.
Caption: Decision tree for troubleshooting low purity of 5-methyl-1H-indole-6-carbonitrile.
References
- Synthesis of 2,3-Disubstituted Indole Using Palladium(II)-Catalyzed Cyclization with Alkenylation Reaction. Chemical & Pharmaceutical Bulletin.
- Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. RSC Publishing. 2023.
- Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis.
- Fischer indole synthesis. Wikipedia.
- Palladium-Catalyzed Cyanation of Indole Derivatives: Applic
- Fischer indole synthesis – Knowledge and References. Taylor & Francis.
- The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source.
- HPLC Column Performance.
- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. J-STAGE.
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. 2020.
- Fischer Indole Synthesis. YouTube. 2021.
- Catalyst-Controlled Divergent Reactions of 2,3-Disubstituted Indoles with Propargylic Alcohols: Synthesis of 3H-Benzo[b]azepines and Axially Chiral Tetrasubstituted Allenes.
- Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Leimgruber–B
- Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). Cheméo.
- the leimgruber-batcho indole synthesis. HETEROCYCLES. 1984.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. 2020.
- (PDF) Leimgruber–Batcho Indole Synthesis.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. 2025.
- Fischer indole synthesis in the absence of a solvent. SciSpace. 2003.
- HPLC Column Technical Guide. GL Sciences.
- The palladium-catalyzed cyanation of indole C-H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Semantic Scholar.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes.
- Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. 2025.
- HPLC and UHPLC Column Selection Guide. Merck Millipore.
- Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles.
- Leimgruber–B
- Palladium-Catalyzed Ligand-Promoted Site-Selective Cyanomethylation of Unactivated C(sp3)−H Bonds with Acetonitrile.
- Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
- HPLC Column Selection Guide. Supelco.
- indole-3-carbonitrile. Organic Syntheses Procedure.
- US5085991A - Process of preparing purified aqueous indole solution.
- 5-Formyl-4-methyl-1H-indole-2-carbonitrile | 1857296-22-0 | HZC29622. Biosynth.
- 2-methylindole. Organic Syntheses Procedure.
- 1-METHYL-1H-INDOLE-5-CARBONITRILE | 91634-11-6. ChemicalBook. 2025.
- 1H-Indole, 5-methyl-. NIST WebBook.
- 194490-13-6|5-Methyl-1H-indole-3-carbonitrile|BLD Pharm. BLD Pharm.
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
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- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Technical Support Center: Formylation of 5-Methyl-1H-Indole
Introduction
The formylation of 5-methyl-1H-indole, most commonly to produce 5-methyl-1H-indole-3-carbaldehyde, is a critical transformation in medicinal chemistry and materials science. The resulting aldehyde is a versatile intermediate for the synthesis of a wide range of biologically active compounds, including anti-cancer agents and 5-HT receptor agonists.[1] The Vilsmeier-Haack reaction is the preeminent method for this conversion, prized for its high regioselectivity at the electron-rich C3 position of the indole nucleus.[2][3]
Despite its utility, the reaction is not without its challenges. The nucleophilic character of the indole ring system, including the nitrogen heteroatom, can lead to a variety of side reactions under Vilsmeier-Haack conditions. This guide provides in-depth troubleshooting for common issues encountered during the formylation of 5-methyl-1H-indole, structured in a question-and-answer format to directly address problems observed in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is sluggish, resulting in a low yield of the desired 3-formyl product and significant recovery of the starting 5-methyl-1H-indole. What are the likely causes?
A1: A low conversion rate is typically traced back to two primary issues: the integrity of the Vilsmeier reagent or the presence of moisture.
Causality Explained: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in the reaction. It is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This reagent is highly moisture-sensitive. Any water present in the reagents or glassware will rapidly quench the POCl₃ and the Vilsmeier reagent itself, halting the reaction.[6] Furthermore, improper formation temperature or stoichiometry can lead to an insufficient concentration of the active electrophile.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours before use.
-
Use anhydrous grade DMF. If the solvent quality is uncertain, it can be dried over molecular sieves or distilled under reduced pressure.
-
Handle POCl₃ in a fume hood with care, ensuring it is fresh and has been stored under an inert atmosphere.
-
-
Optimize Vilsmeier Reagent Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), cool anhydrous DMF to 0°C using an ice bath.
-
Add POCl₃ dropwise via syringe to the cooled DMF with vigorous stirring. A typical molar ratio is 1.2 to 1.5 equivalents of POCl₃ relative to the indole substrate.
-
Allow the mixture to stir at 0°C for at least 30-60 minutes to ensure complete formation of the Vilsmeier reagent. The solution should become a pale yellow, potentially viscous mixture or solid slurry.[3]
-
-
Controlled Substrate Addition:
-
Dissolve the 5-methyl-1H-indole in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. Maintaining a low temperature during the addition is crucial to prevent side reactions.[7]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature, and then heat as necessary. A reported protocol successfully uses heating to 85°C for 5 hours.[8]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Q2: I've isolated a major byproduct that has the correct mass for a formylated product, but NMR analysis shows the absence of the N-H proton and unusual shifts in the aromatic region. Is this N-formylation?
A2: Yes, this is a classic case of N-formylation, where the electrophilic Vilsmeier reagent attacks the indole nitrogen instead of the C3 carbon.[9][10]
Causality Explained: The indole nitrogen possesses a lone pair of electrons and is a competing nucleophilic site. While C3 formylation is kinetically and thermodynamically favored for most indoles, N-formylation can become significant, especially at higher temperatures or with certain substitution patterns.[11]
Troubleshooting & Optimization:
-
Method 1: Kinetic Control
-
Strict Temperature Management: The most effective way to prevent N-formylation is to maintain a low temperature during the initial stages of the reaction. Perform the addition of the indole substrate to the Vilsmeier reagent strictly between 0°C and 5°C.[7] This favors the kinetically preferred attack at the more nucleophilic C3 position.
-
Order of Addition: Always add the indole solution to the pre-formed Vilsmeier reagent. Reversing the addition (adding POCl₃ to a solution of indole and DMF) can create localized areas of high reagent concentration and heat, promoting N-formylation.
-
-
Method 2: N-Protection Strategy If kinetic control is insufficient, protecting the indole nitrogen is a definitive solution. The protecting group masks the nitrogen's nucleophilicity, ensuring exclusive C3 formylation.
Experimental Protocol (N-Protection/Deprotection):
-
Protection: Select a suitable protecting group based on your overall synthetic plan. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal.[12] React 5-methyl-1H-indole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like DMAP in THF.
-
Formylation: Perform the Vilsmeier-Haack reaction as described in A1 on the N-Boc-5-methyl-1H-indole.
-
Deprotection: After purification of the N-Boc-5-methyl-1H-indole-3-carbaldehyde, the Boc group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or by heating in a protic solvent.
-
| Protecting Group | Introduction Reagents | Cleavage Conditions | Reference |
| Boc | (Boc)₂O, DMAP, THF | TFA/DCM or K₂CO₃/MeOH | [12] |
| Phenylsulfonyl (PhSO₂) | PhSO₂Cl, NaH, DMF | Base-catalyzed hydrolysis (e.g., NaOH) | [12] |
| SEM | SEM-Cl, NaH, DMF | Tetrabutylammonium fluoride (TBAF) | [13] |
Q3: My mass spectrometry data shows a significant peak at M+56, suggesting di-formylation. How can I improve the selectivity for the mono-formylated product?
A3: Di-formylation occurs when the reaction conditions are too harsh, leading to the introduction of a second formyl group.
Causality Explained: While the first formyl group deactivates the indole ring towards further electrophilic attack, a large excess of the Vilsmeier reagent, combined with high temperatures and prolonged reaction times, can force a second formylation. This can occur at the C2 position or, in some cases, at the methyl group via an intermediate.[9][10]
Troubleshooting Protocol:
-
Control Stoichiometry: Reduce the amount of Vilsmeier reagent. Use a molar ratio of indole:POCl₃:DMF closer to 1:1.2:excess. Avoid using a large excess of POCl₃.[7]
-
Reduce Reaction Temperature: If heating is required, try running the reaction at a lower temperature (e.g., 50-60°C) for a longer period. High temperatures accelerate the rate of the less favorable second formylation.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the aqueous work-up. Over-running the reaction provides more opportunity for side products to form.[7]
Diagram of Key Reaction Pathways
Caption: Reaction scheme showing the desired C3-formylation pathway versus common side reactions.
Q4: After quenching the reaction, I observe a significant amount of a high-molecular-weight, poorly soluble precipitate. What is this byproduct?
A4: This is very likely a bis(indolyl)methane derivative.
Causality Explained: This byproduct forms when a molecule of the desired product, 5-methyl-1H-indole-3-carbaldehyde, acts as an electrophile and reacts with a second molecule of the starting material, 5-methyl-1H-indole, under the acidic reaction conditions.[7] The electron-rich indole readily attacks the protonated aldehyde, and subsequent dehydration leads to the stable, conjugated bis(indolyl)methane structure. This process is accelerated by elevated temperatures and an excess of indole relative to the active formylating agent.
Troubleshooting Protocol:
-
Strict Order of Addition: This is the most critical factor. Ensure the indole solution is added slowly and dropwise to the pre-formed Vilsmeier reagent. This maintains a low concentration of free indole in the presence of the newly formed aldehyde product, minimizing the chance for them to react.[7]
-
Maintain Low Temperature: Perform the addition at 0°C. Higher temperatures increase the rate of this condensation side reaction.[7]
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously to prevent localized "hot spots" and high concentrations of reactants, which can promote the side reaction.
-
Prompt Work-up: Once the reaction is complete by TLC, quench it immediately by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH or Na₂CO₃ solution).[8] This deactivates the acidic environment required for the condensation.
Troubleshooting Workflow
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
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- 10. journals.iucr.org [journals.iucr.org]
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- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for the Cyanation of 5-Methyl-1H-Indole
Welcome to the technical support guide for the synthesis of 5-cyano-5-methyl-1H-indole and related structures. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions encountered during the cyanation of the 5-methyl-1H-indole scaffold. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles and safety practices.
Part 1: Choosing Your Cyanation Strategy
The introduction of a cyano group onto an indole ring is a valuable transformation in medicinal chemistry, as the nitrile can be converted into various functional groups like amines, amides, and carboxylic acids[1]. The optimal strategy for cyanating 5-methyl-1H-indole depends largely on the available starting material. The two most common precursors are 5-methyl-1H-indole (for direct C-H cyanation) or a pre-functionalized derivative, such as 5-bromo-5-methyl-1H-indole (for cross-coupling reactions).
Below is a comparative summary of common cyanation approaches.
| Method | Starting Material | Typical Cyanide Source | Catalyst/Reagent | Pros | Cons |
| Palladium-Catalyzed Cross-Coupling | 5-Bromo- or 5-Iodo-5-methyl-1H-indole | Zn(CN)₂, K₄[Fe(CN)₆] | Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | High yields, well-established, good functional group tolerance[2][3][4]. | Requires pre-halogenated starting material; potential for catalyst poisoning[5]. |
| Copper-Catalyzed Cross-Coupling (Rosenmund-von Braun) | 5-Bromo- or 5-Iodo-5-methyl-1H-indole | CuCN | Stoichiometric or catalytic Cu(I) | High yields, often cost-effective[2]. | Requires high temperatures; CuCN is highly toxic; workup can be challenging[2][6]. |
| Direct C-H Cyanation | 5-Methyl-1H-indole | Acetonitrile (CH₃CN), TMSCN, NCTS | Transition metals (Cu, Rh) or electrochemical methods[7][8][9]. | Atom economical (no pre-functionalization needed). | Regioselectivity can be a major challenge; may require specific directing groups or harsher conditions. |
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the cyanation of 5-methyl-1H-indole derivatives, particularly via the common palladium-catalyzed cross-coupling of 5-bromo-5-methyl-1H-indole.
dot
Caption: A decision tree for troubleshooting common cyanation issues.
Q1: My reaction shows very low or no conversion of the starting 5-bromo-5-methyl-1H-indole. What went wrong?
A1: This is a common issue often related to catalyst activity or reaction conditions.
-
Cause 1: Inactive Catalyst. Palladium catalysts, especially Pd(0) species like Pd(PPh₃)₄, can be sensitive to air and moisture. If the catalyst has degraded, it will not initiate the catalytic cycle. Similarly, using a Pd(II) precatalyst requires proper reduction to the active Pd(0) state, which can fail.
-
Solution: Use a freshly opened bottle of the palladium catalyst or a catalyst from a reliable source stored under an inert atmosphere. When using Pd(OAc)₂ with a phosphine ligand, ensure the ligand is not oxidized. Consider using more robust, air-stable pre-catalysts like palladacycles[4].
-
-
Cause 2: Poor Quality or Insufficient Cyanide Source. Zinc cyanide (Zn(CN)₂) can be hygroscopic. Water in the reaction can interfere with the catalyst and reagents. Potassium ferrocyanide (K₄[Fe(CN)₆]) is a solid that may have slow dissolution and reactivity, requiring specific conditions to be effective[4][10].
-
Cause 3: Insufficient Temperature or Time. The transmetalation of the cyanide group and the reductive elimination steps of the catalytic cycle are temperature-dependent.
-
Solution: Ensure your reaction is reaching the target temperature. If TLC or LC-MS analysis shows a slow reaction, consider increasing the temperature in 10 °C increments or extending the reaction time[6]. For aryl chlorides, higher temperatures are almost always necessary compared to bromides or iodides[11].
-
Q2: My reaction is messy, with multiple side products. How can I improve selectivity?
A2: Side product formation often points to reaction conditions that are too harsh or the presence of contaminants like water or oxygen.
-
Cause 1: Hydrolysis of the Nitrile. If your workup or reaction conditions are too acidic or basic, or if there is excessive water present, the desired nitrile product can hydrolyze to the corresponding amide or even the carboxylic acid.
-
Solution: Ensure a non-aqueous or carefully controlled workup. Wash the organic layer with neutral water or brine and dry thoroughly before solvent evaporation. Check the pH of your reaction mixture; some cyanations require a mild base, but strong bases can promote hydrolysis[10].
-
-
Cause 2: Homocoupling of the Indole Substrate. The presence of oxygen can lead to oxidative side reactions, including the homocoupling of your indole starting material, mediated by the palladium catalyst.
-
Solution: Properly degas your reaction solvent before adding the catalyst and reagents. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction[6].
-
-
Cause 3: Decomposition. Indoles can be sensitive to very high temperatures. Black or tar-like reaction mixtures suggest decomposition of the starting material or product.
-
Solution: Optimize the reaction temperature. It is possible that a lower temperature for a longer duration will provide a cleaner reaction profile[6].
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Which cyanide source is best? CuCN, Zn(CN)₂, or K₄[Fe(CN)₆]?
A1: The choice involves a trade-off between reactivity, safety, and ease of handling[2].
-
CuCN: Highly effective and often used in Rosenmund-von Braun reactions, but it is extremely toxic and often requires stoichiometric amounts and high temperatures[2].
-
Zn(CN)₂: A popular choice for palladium-catalyzed reactions. It is less toxic than alkali metal cyanides and CuCN. It acts as a slow-release source of cyanide, which can be beneficial for catalyst stability. However, it is a solid and requires anhydrous conditions[2][3].
-
K₄[Fe(CN)₆]: The least toxic and most environmentally benign option. It is a stable, crystalline solid that is not hygroscopic. However, its low solubility and the stability of the ferrocyanide complex mean that reactions often require higher temperatures or specific ligands to achieve good yields[4][10]. For many applications, it is considered a safer alternative[4].
Q2: Is it necessary to protect the indole N-H during cyanation?
A2: Not always, but it can be highly beneficial. The acidic N-H proton of the indole can coordinate to the metal catalyst or react with bases in the mixture, potentially complicating the reaction[12]. N-protection (e.g., with a Boc, tosyl, or benzyl group) can improve solubility and lead to cleaner reactions and higher yields. However, many modern protocols are robust enough to tolerate the free N-H[3][13]. If you are experiencing issues, N-protection is a logical optimization step to try.
Q3: How do I safely handle and quench cyanide reagents?
A3: EXTREME CAUTION IS REQUIRED. Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin. They react with acid to produce lethal hydrogen cyanide (HCN) gas[14][15].
-
Handling: Always handle solid cyanide salts and their solutions in a certified chemical fume hood[16][17]. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves[14][15]. Never work alone[17]. Keep acidic materials away from the work area[15][16].
-
Quenching/Decontamination: Residual cyanide in the reaction mixture and on glassware should be destroyed before disposal. A common method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10, maintained with NaOH) to oxidize cyanide to the much less toxic cyanate ion. The process should be performed slowly in the fume hood as the reaction can be exothermic.
-
CN⁻ + OCl⁻ → OCN⁻ + Cl⁻
-
-
Waste Disposal: All solid and liquid waste containing cyanide must be collected in dedicated, clearly labeled hazardous waste containers[15][17]. Never mix cyanide waste with acidic waste[17].
Q4: What is the best way to purify the final 5-cyano-5-methyl-1H-indole product?
A4: The primary method is flash column chromatography on silica gel[2][18]. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity will depend on whether the indole nitrogen is protected. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can also be an effective final purification step to obtain highly pure material.
Part 4: Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂)
This protocol is a representative procedure for the cyanation of 5-bromo-5-methyl-1H-indole.
dot
Caption: General workflow for Pd-catalyzed cyanation.
Materials:
-
5-bromo-5-methyl-1H-indole (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂) (0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-5-methyl-1H-indole and zinc cyanide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours)[2].
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired 5-cyano-5-methyl-1H-indole.
References
-
Proposed reaction mechanism for C2 cyanation of indole with TsCN. ResearchGate. Available at: [Link]
-
Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. ACS Publications. Available at: [Link]
-
Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. Available at: [Link]
-
The cyanation of indole derivatives and the expected mechanisms. ResearchGate. Available at: [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. Available at: [Link]
-
Cyanides Storage, Handling and General Use Information. University of Windsor. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. Available at: [Link]
-
Copper-Catalyzed Regioselective Cyanation of Indoles via C-H Bond Activation with α-Aminoacetonitriles. SynOpen. Available at: [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. Available at: [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
-
Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. Available at: [Link]
-
Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. ACS Publications. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]
-
and regio-selective amidation of indoles with isocyanates using borane Lewis acids. ORCA - Cardiff University. Available at: [Link]
-
A Visible-Light-Promoted Aerobic Metal-Free C-3 Thiocyanation of Indoles. ACS Publications. Available at: [Link]
-
Catalytic Cyanation of C−N Bonds with CO2/NH3. Semantic Scholar. Available at: [Link]
-
Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. ResearchGate. Available at: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]
-
Site-Selective Electrochemical C–H Cyanation of Indoles. ACS Publications. Available at: [Link]
-
Site-Selective Electrochemical C-H Cyanation of Indoles. PubMed. Available at: [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Available at: [Link]
-
Cu-catalyzed Regioselective Cyanation of Indoles via C‒H bond activation with α-amino-acetonitriles. ResearchGate. Available at: [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Catalysis. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lsuhsc.edu [lsuhsc.edu]
- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. uwindsor.ca [uwindsor.ca]
- 17. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring the Stability of 5-Methyl-1H-indole-6-carbonitrile in Solution
Welcome to the technical support center for 5-methyl-1H-indole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the stability of this compound in solution during experimental workflows. Adherence to the principles outlined here will ensure the integrity and reproducibility of your results.
Introduction: The Unstable Nature of the Indole Scaffold
The indole ring, a core structural motif in many biologically active compounds, is susceptible to degradation. This inherent instability stems from the electron-rich nature of the pyrrole ring, making it prone to oxidation, photodegradation, and acid-catalyzed reactions. For 5-methyl-1H-indole-6-carbonitrile, these degradation pathways can lead to the formation of impurities, loss of potency, and unreliable experimental data. This guide will provide a comprehensive framework for understanding and mitigating these stability challenges.
Frequently Asked Questions (FAQs)
Q1: My stock solution of 5-methyl-1H-indole-6-carbonitrile is showing a color change (e.g., turning yellow or brown) over time. What is causing this?
A1: A color change is a common indicator of degradation. The most likely cause is oxidation of the indole ring. The electron-rich pyrrole moiety is susceptible to attack by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This can lead to the formation of colored oligomeric or polymeric byproducts.
Q2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of an aged solution. What are these?
A2: These new peaks are likely degradation products. Common degradation pathways for indole derivatives include:
-
Oxidation: The C2 and C3 positions of the indole ring are particularly prone to oxidation, which can lead to the formation of oxindoles, isatins, and other oxidized species.[1][2]
-
Hydroxylation: Hydroxylation of the indole ring can occur, followed by further oxidation.[3]
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to a variety of degradation products.[4][5]
Q3: What is the optimal pH range for solutions of 5-methyl-1H-indole-6-carbonitrile?
A3: While specific data for this compound is limited, indole derivatives are generally more stable in neutral to slightly acidic conditions. Strongly acidic conditions can lead to protonation of the indole ring, particularly at the C3 position, which can catalyze degradation.[1] Strongly basic conditions should also be avoided as they can promote oxidation. A pH range of 4-7 is a good starting point for stability studies.[6]
Q4: Can I use DMSO to prepare my stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for indole derivatives. However, it is crucial to use high-purity, anhydrous DMSO. DMSO can contain trace amounts of water and peroxides, which can contribute to the degradation of the compound over time. It is recommended to use freshly opened, high-purity DMSO and to store stock solutions at low temperatures.
Troubleshooting Guide: Common Stability Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound concentration in solution. | Oxidation, photodegradation, or reaction with solvent impurities. | Prepare solutions fresh whenever possible. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C or -80°C). Use high-purity, degassed solvents. |
| Inconsistent results between experiments. | Degradation of stock or working solutions. | Implement a strict protocol for solution preparation and storage. Perform a stability check of your stock solution before starting a new set of experiments. |
| Formation of precipitates in the solution. | Poor solubility or formation of insoluble degradation products. | Confirm the solubility of the compound in your chosen solvent. If solubility is an issue, consider using a co-solvent system. If precipitation occurs over time, it may be due to degradation. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to minimize the initial degradation of 5-methyl-1H-indole-6-carbonitrile upon dissolution.
Materials:
-
5-methyl-1H-indole-6-carbonitrile (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, acetonitrile)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Weigh the required amount of 5-methyl-1H-indole-6-carbonitrile in a clean, dry amber vial.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace air.
-
Add the desired volume of high-purity, anhydrous solvent to the vial.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light. For long-term storage, flushing the headspace of the vial with inert gas before sealing is recommended.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[7]
Stress Conditions:
-
Acidic: Incubate a solution of the compound in 0.1 M HCl at 60°C.
-
Basic: Incubate a solution of the compound in 0.1 M NaOH at 60°C.
-
Oxidative: Incubate a solution of the compound in 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution of the compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).[1]
Procedure:
-
Prepare solutions of 5-methyl-1H-indole-6-carbonitrile in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions outlined above for a defined period (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.
Protocol 3: Stability-Indicating HPLC-UV Method
This method can be used to monitor the stability of 5-methyl-1H-indole-6-carbonitrile and to separate it from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., the λmax of the compound, which can be determined using a UV-Vis spectrophotometer). A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks with different UV spectra.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following table provides a hypothetical summary of a forced degradation study. Actual results will vary depending on the experimental conditions.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 85 | 2 |
| 0.1 M NaOH, 60°C | 24 | 70 | 3 |
| 3% H₂O₂, RT | 24 | 65 | 4 |
| 60°C (in solution) | 24 | 90 | 1 |
| UV Light (254 nm) | 24 | 50 | >5 |
Visualization of Key Concepts
Degradation Pathways of Indole Derivatives
Caption: Potential degradation pathways for 5-methyl-1H-indole-6-carbonitrile.
Experimental Workflow for Stability Testing
Caption: A systematic workflow for evaluating the stability of the compound in solution.
Recommendations for Improving Stability
-
Use of Antioxidants: For applications where the presence of an antioxidant is acceptable, consider adding a small amount of butylated hydroxytoluene (BHT) or α-tocopherol to your stock solutions.[8][9][10][11] These radical scavengers can help to inhibit oxidative degradation. A typical starting concentration is 0.01-0.1% (w/v).
-
Solvent Selection: Whenever possible, use aprotic solvents like acetonitrile or THF, as protic solvents can sometimes participate in degradation reactions. Always use the highest purity solvents available and consider degassing them before use to remove dissolved oxygen.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.
-
pH Control: If working in aqueous solutions, use a well-characterized buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range.
By implementing these best practices, researchers can significantly improve the stability of 5-methyl-1H-indole-6-carbonitrile in solution, leading to more reliable and reproducible experimental outcomes. For further assistance, please consult the references provided or contact our technical support team.
References
- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PubMed Central. (2023-12-19)
- Technical Support Center: Degradation of 5-Methoxyindole Deriv
- Forced Degradation Studies. MedCrave online. (2016-12-14)
- Discovery of indole derivatives as STING degraders. PubMed. (2025-09-15)
- Development of forced degradation and stability indic
- Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (2019-10-02)
- Stability testing of existing active substances and rel
- Stability Testing of Pharmaceutical Products. (2012-03-17)
- Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. (2023-11-03)
- Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH.
- (PDF) Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
- Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. NIH. (2025-01-25)
- Journal of Chemical Education.
- Inorganic Chemistry Journal.
- Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?
- Synergistic Effect of combined some natural and synthetic antioxidants to increase oxid
- Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Request PDF.
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
- Effect of alpha-tocopherol and di-butyl-hydroxytoluene (BHT) on UV-A-induced photobinding of 8-methoxypsoralen to Wistar rat epidermal biomacromolecules in vivo. PubMed.
- Pharmacological Potential of Indole Deriv
- stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025-05-26)
- Figure 5 from Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Semantic Scholar.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. (2018-11-01)
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Synthesis of Medicinally Important Indole Deriv
- A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. PubMed Central. (2019-06-12)
- 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ).
- 1-METHYL-1H-INDOLE-5-CARBONITRILE | 91634-11-6. ChemicalBook. (2025-07-16)
- 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. NIH.
- A method for determination of methomyl by hplc techniques with detection of uv in vegetable samples. SciSpace.
- Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- (PDF) 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile.
- Hydroxyl-radical-induced oxidation of 5-methylcytosine in isol
- Oxidative damage to 5-methylcytosine in DNA. PubMed - NIH. (1995-08-25)
- A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. PubMed.
- Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary?. NIH. (2021-11-29)
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Effect of alpha-tocopherol and di-butyl-hydroxytoluene (BHT) on UV-A-induced photobinding of 8-methoxypsoralen to Wistar rat epidermal biomacromolecules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-methyl-1H-indole-6-carbonitrile
Welcome to the dedicated technical support resource for the synthesis of 5-methyl-1H-indole-6-carbonitrile. This guide is intended for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and related indole derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges and identify potential by-products encountered during its synthesis.
I. Introduction to the Synthetic Landscape
5-methyl-1H-indole-6-carbonitrile is a key building block in the development of various pharmaceutically active compounds. Its synthesis can be approached through several established methods for indole formation. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most common strategies involve the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses. Each of these pathways, while effective, presents a unique profile of potential by-products that can complicate purification and impact yield. This guide will focus primarily on by-product identification and mitigation strategies for these classical routes.
II. Troubleshooting Guide: By-product Identification and Mitigation
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of 5-methyl-1H-indole-6-carbonitrile.
Issue 1: My reaction yields are consistently low.
Possible Cause & Solution:
Low yields are a common issue in indole synthesis and can be attributed to several factors, particularly when employing the Fischer indole synthesis.[1]
-
Sub-optimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to acid strength and temperature.[1]
-
Recommendation: Conduct small-scale optimization experiments to screen different acid catalysts (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) and temperatures.[2]
-
-
Impure Starting Materials: The purity of the arylhydrazine and carbonyl compound is critical. Impurities can lead to unwanted side reactions.
-
Recommendation: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or distillation. Characterize the purified materials by NMR and melting point before use.[1]
-
-
Competing Side Reactions: Electron-donating groups on the carbonyl partner can promote the cleavage of the N-N bond in the hydrazone intermediate, leading to by-products and reduced yield.[1]
-
Recommendation: If applicable to your specific carbonyl compound, consider alternative synthetic routes or carefully control the reaction conditions to minimize this cleavage.
-
Issue 2: I am observing multiple spots on my TLC, and the major product is difficult to purify.
Possible Cause & Solution:
The presence of multiple, often closely-eluting, spots on a TLC plate is a strong indicator of by-product formation.
-
Incomplete Cyclization: The intermediate hydrazone in the Fischer indole synthesis may not have fully cyclized.
-
Recommendation: Increase the reaction time or temperature. Monitor the reaction by TLC until the starting hydrazone spot is no longer visible.
-
-
Formation of Regioisomers (Fischer Indole Synthesis): If an unsymmetrical ketone is used as the carbonyl partner, the formation of two different regioisomers is possible.
-
Recommendation: The choice of acid catalyst can influence the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[1] Consider using a symmetrical carbonyl compound if possible to avoid this issue.
-
-
Oxidative By-products: Indoles are susceptible to oxidation, which can result in the formation of colored impurities.[1]
-
Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Issue 3: My final product has an unexpected pink or brownish hue.
Possible Cause & Solution:
Discoloration of the final product often points to the presence of trace impurities, particularly oxidation products.
-
Aerial Oxidation: The indole nucleus can slowly oxidize upon exposure to air and light, leading to the formation of colored oligomeric or polymeric by-products.
-
Recommendation: Store the purified 5-methyl-1H-indole-6-carbonitrile under an inert atmosphere, protected from light, and at a low temperature. For long-term storage, consider flushing the container with argon or nitrogen.
-
Issue 4: My NMR spectrum shows signals that are inconsistent with the desired product.
Possible Cause & Solution:
Unexpected signals in the NMR spectrum are a definitive sign of by-product formation. Below are some common by-products and their expected spectral characteristics.
-
Unreacted Starting Materials: Signals corresponding to the starting arylhydrazine or carbonyl compound may be present.
-
Decarboxylated By-products (if applicable): If the synthesis involves an indole-2-carboxylic acid intermediate, incomplete decarboxylation or side reactions during decarboxylation can occur.[3][4]
-
By-products from Side Reactions:
-
Aldol Condensation Products: If using an enolizable aldehyde or ketone, self-condensation can occur, leading to complex mixtures.[1]
-
Aniline Derivatives: In some failed Fischer indole syntheses, the N-N bond can cleave, leading to the formation of aniline derivatives.[5] For the synthesis of 5-methyl-1H-indole-6-carbonitrile, this could result in the formation of 4-amino-2-methylbenzonitrile.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 5-methyl-1H-indole-6-carbonitrile?
The most versatile and commonly employed methods for the synthesis of substituted indoles, and by extension 5-methyl-1H-indole-6-carbonitrile, are the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses.[2][6][7]
-
Fischer Indole Synthesis: This method involves the reaction of a substituted phenylhydrazine (in this case, 4-cyano-3-methylphenylhydrazine) with an aldehyde or ketone under acidic conditions.[2] It is a robust and widely used method.[8][9]
-
Leimgruber-Batcho Indole Synthesis: This two-step process starts with an ortho-nitrotoluene derivative. For the target molecule, one would start with 2,4-dimethyl-1-nitrobenzene, form an enamine, and then perform a reductive cyclization to yield the indole.[6][10] A subsequent step would be required to introduce the cyano group. This method is particularly useful for preparing indoles that are unsubstituted at the C2 and C3 positions.[11]
-
Bartoli Indole Synthesis: This reaction utilizes an ortho-substituted nitroarene and a vinyl Grignard reagent to produce a 7-substituted indole.[7][12][13] To synthesize 5-methyl-1H-indole-6-carbonitrile via this route, a more complex, multi-step pathway would be necessary, making it a less direct approach for this specific substitution pattern.
Q2: How can I best purify crude 5-methyl-1H-indole-6-carbonitrile?
Purification of substituted indoles often requires careful chromatographic techniques due to the potential for closely eluting by-products.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.
-
Recrystallization: If a solid product of reasonable purity is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be used to obtain highly pure material.
-
Preparative HPLC: For challenging separations or to obtain material of very high purity, preparative reverse-phase HPLC can be employed.
Q3: Are there any specific safety precautions I should take when working with indole synthesis?
Yes, several safety precautions should be observed:
-
Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Strong Acids: Many indole syntheses utilize strong acids, which are corrosive. Handle with care and appropriate PPE.
-
Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Work in a well-ventilated area and take precautions to avoid ignition sources.
IV. Visualizing Reaction Pathways and Potential By-products
Fischer Indole Synthesis of 5-methyl-1H-indole-6-carbonitrile
Caption: Fischer Indole Synthesis Pathway and Potential By-products.
Leimgruber-Batcho Indole Synthesis Pathway
Caption: Leimgruber-Batcho Synthesis towards 5-methyl-1H-indole-6-carbonitrile.
V. Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a 6-Cyanoindole[8]
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Selected ketone or aldehyde
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Ethanol
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (can be done in situ): In a round-bottom flask, dissolve the ketone or aldehyde in ethanol. Add an equimolar amount of 4-cyanophenylhydrazine hydrochloride. Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid). Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC indicates complete formation.
-
Cyclization: Add the acid catalyst for the cyclization (e.g., polyphosphoric acid or a stronger Brønsted acid). Heat the reaction mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water or ice. Neutralize the excess acid with a sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: By-product Analysis by LC-MS
Objective: To identify the components of a crude reaction mixture from the synthesis of 5-methyl-1H-indole-6-carbonitrile.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 280 nm
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in methanol or acetonitrile (approximately 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the LC-MS system.
-
Analyze the resulting chromatogram and mass spectra. Compare the masses of the observed peaks with the theoretical masses of the expected product and potential by-products (see table below).
VI. Data Presentation
Table 1: Theoretical Masses of Expected Product and Potential By-products
| Compound | Molecular Formula | Exact Mass (m/z) [M+H]⁺ |
| 5-methyl-1H-indole-6-carbonitrile (Product) | C₁₀H₈N₂ | 157.0766 |
| 4-cyano-3-methylphenylhydrazine (Starting Material) | C₈H₉N₃ | 148.0875 |
| 4-amino-2-methylbenzonitrile (By-product) | C₈H₈N₂ | 133.0766 |
| Incompletely cyclized hydrazone intermediate (example with pyruvic acid) | C₁₁H₁₁N₃O₂ | 218.0929 |
VII. References
-
Gagnon, C. E., & Garg, N. K. (2013). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 78(23), 12183–12189. [Link]
-
MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Bartoli Indole Synthesis. [Link]
-
ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis. [Link]
-
Química Orgánica. (n.d.). Bartoli (Indole Synthesis). [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. [Link]
-
Grokipedia. (n.d.). Bartoli indole synthesis. [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
-
J&K Scientific LLC. (2021). Bartoli Indole Synthesis. [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. [Link]
-
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Chemiz. (2024, December 13). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]
-
Canadian Science Publishing. (n.d.). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. [Link]
-
Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of organic chemistry, 77(15), 6505–6509. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
-
American Chemical Society. (1955). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society, 77(16), 4408–4410. [Link]
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Enhancing the Regioselectivity of 5-Methyl-1H-indole Reactions
Welcome to the Technical Support Center for advanced indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic substitution on the 5-methyl-1H-indole scaffold. Our goal is to provide you with not only practical troubleshooting advice but also the underlying mechanistic principles to empower your synthetic strategies.
Introduction: The Reactivity Landscape of 5-Methyl-1H-indole
5-Methyl-1H-indole presents a unique challenge in regioselectivity due to the interplay of electronic effects from both the indole nitrogen and the C5-methyl group. The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. The highest electron density is typically at the C3 position, making it the most nucleophilic site.[1][2][3] However, the C5-methyl group, being an electron-donating group, further activates the benzene portion of the indole ring, potentially leading to substitution at C4 and C6. Understanding these competing influences is paramount to controlling reaction outcomes.
Here, we address common challenges encountered during the functionalization of 5-methyl-1H-indole through a series of frequently asked questions and detailed troubleshooting guides.
Troubleshooting Guide 1: Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation on 5-methyl-1H-indole and obtaining a mixture of N-acylated, C3-acylated, and polymeric byproducts. How can I improve the C3-regioselectivity?
This is a classic challenge in indole chemistry. The indole nitrogen can compete with the C3 position for the acylating agent, and the acidic conditions of traditional Friedel-Crafts reactions can lead to polymerization of the electron-rich indole ring.[4] To enhance C3-regioselectivity and minimize side reactions, consider optimizing the Lewis acid, solvent, and reaction conditions.[4]
Causality and Strategic Solutions:
The core of the issue lies in the high reactivity of the indole nucleus and the harshness of common Friedel-Crafts conditions. Strong Lewis acids like AlCl₃ can promote polymerization.[4] The nitrogen's lone pair also readily complexes with the Lewis acid, leading to N-acylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Detailed Protocols & Explanations:
-
Choice of Lewis Acid: Strong Lewis acids can lead to undesired side reactions. Milder or sterically hindered Lewis acids often provide better selectivity and yields.[4]
-
Recommendation: Switch from AlCl₃ to a milder Lewis acid. Dialkylaluminum chlorides have proven effective for the 3-acylation of unprotected indoles.[4] Metal triflates are also excellent, water-tolerant alternatives that can be used in catalytic amounts.[4]
-
Experimental Protocol (General):
-
Dissolve 5-methyl-1H-indole (1 eq.) in a suitable solvent (e.g., CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add the chosen Lewis acid (e.g., Et₂AlCl, 1.1 eq.) dropwise.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise and stir for the required time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and purify by column chromatography.
-
-
-
Reaction Conditions: Using a catalytic amount of a Lewis acid in an ionic liquid under microwave irradiation can significantly shorten reaction times and improve yields for C3-acylation.[4]
-
N-Protection (If Necessary): While avoiding protection/deprotection steps is often desirable, using an N-protecting group like phenylsulfonyl (PhSO₂) can effectively block N-acylation and direct the reaction to the C3 position.[4][5] However, this adds extra steps to the synthesis.[4]
Data Presentation: Comparison of Lewis Acids for C3-Acylation
| Entry | Lewis Acid | Acylating Agent | Solvent | Yield (%) of 3-Acylindole | Reference |
| 1 | Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | 86 | [6] |
| 2 | Me₂AlCl | Acetyl Chloride | CH₂Cl₂ | 85 | [6] |
| 3 | SnCl₄ | Acetyl Chloride | CS₂ | 95 | [4] |
| 4 | Y(OTf)₃ | Propionic Anhydride | [bmim]BF₄ | 92 | [4] |
Troubleshooting Guide 2: Vilsmeier-Haack Formylation
Question: My Vilsmeier-Haack reaction on 5-methyl-1H-indole is giving me low yields of the desired C3-formylated product. What factors could be contributing to this, and how can I optimize the reaction?
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[7][8][9] However, the stability of the Vilsmeier reagent and the reaction conditions are critical for achieving high yields.
Causality and Strategic Solutions:
The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile.[8] Inefficient formation of the reagent or decomposition can lead to poor conversion. The reaction is also sensitive to temperature and the stoichiometry of the reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.
Detailed Protocols & Explanations:
-
Vilsmeier Reagent Formation: The reagent is typically formed in situ by the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[9]
-
Recommendation: Ensure the quality of your DMF and POCl₃. Freshly distilled reagents are recommended. The order of addition is also important; POCl₃ should be added slowly to cold DMF.
-
Experimental Protocol (General):
-
To a flask containing anhydrous DMF (3 eq.), cool to 0 °C.
-
Slowly add POCl₃ (1.2 eq.) while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 5-methyl-1H-indole (1 eq.) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of NaOH or K₂CO₃.
-
Extract the product with a suitable organic solvent, perform a standard aqueous workup, and purify.
-
-
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent reaction with the indole may require heating to proceed at a reasonable rate.
-
Recommendation: After the addition of the indole at low temperature, try gently heating the reaction mixture (e.g., to 40-60 °C) to drive the reaction to completion.
-
Troubleshooting Guide 3: Nitration
Question: I need to synthesize 5-methyl-3-nitro-1H-indole, but my attempts at nitration are resulting in a mixture of isomers and significant decomposition. How can I achieve better regioselectivity for the C3 position?
Nitration of indoles is notoriously challenging due to the sensitivity of the indole ring to strong acids, which are typically used in nitrating mixtures.[10] These conditions can lead to oxidation and polymerization.
Causality and Strategic Solutions:
The use of harsh acidic conditions (e.g., HNO₃/H₂SO₄) is often incompatible with the electron-rich indole nucleus. Milder, non-acidic nitrating agents are required to achieve clean and regioselective nitration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the nitration of 5-methyl-1H-indole.
Detailed Protocols & Explanations:
-
Milder Nitrating Agents: Several reagents have been developed for the nitration of sensitive substrates.
-
Recommendation: A recently developed method utilizes tetramethylammonium nitrate in the presence of trifluoroacetic anhydride. This system generates trifluoroacetyl nitrate in situ, a powerful electrophilic nitrating agent that operates under non-acidic and non-metallic conditions.[10][11]
-
Experimental Protocol:
-
Dissolve 5-methyl-1H-indole (1 eq.) and tetramethylammonium nitrate (1.2 eq.) in a suitable solvent like acetonitrile.
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic anhydride (1.5 eq.) dropwise.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench with a saturated aqueous solution of NaHCO₃.
-
Perform a standard aqueous workup and purify by column chromatography.
-
-
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group can decrease the overall reactivity of the ring, sometimes leading to cleaner reactions. A tert-butyloxycarbonyl (Boc) group is a common choice.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for C3 selectivity in the electrophilic substitution of indoles?
A1: The primary reason for C3 selectivity is the greater stability of the cationic intermediate (arenium ion) formed upon attack at the C3 position.[2] In this intermediate, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[2]
Q2: How does the C5-methyl group influence the regioselectivity of electrophilic attack?
A2: The C5-methyl group is an electron-donating group, which activates the benzene ring towards electrophilic substitution. While the primary site of attack remains C3 due to the strong directing effect of the indole nitrogen, the C5-methyl group can increase the rate of reaction and may lead to minor amounts of substitution at the C4 and C6 positions, especially with highly reactive electrophiles.
Q3: Can I achieve C2-functionalization of 5-methyl-1H-indole?
A3: Direct electrophilic substitution at the C2 position of an unprotected indole is generally difficult. Strategies to achieve C2 functionalization often involve:
-
N-Protection followed by directed metalation: Protecting the nitrogen with a suitable group (e.g., sulfonyl) can allow for lithiation at the C2 position, followed by quenching with an electrophile.
-
Blocking the C3 position: If the C3 position is already substituted, electrophilic attack may be directed to the C2 position, although this is less common.
-
Transition-metal-catalyzed C-H activation: Modern methods using catalysts like palladium or rhodium can achieve regioselective C-H functionalization at various positions of the indole ring, including C2.[12][13]
Q4: What is the role of the solvent in controlling regioselectivity?
A4: The solvent can play a significant role in modulating the reactivity of the electrophile and stabilizing the intermediates. In some cases, changing the solvent can alter the regiochemical outcome of a reaction. For instance, in certain arylation reactions of indoles, the choice of solvent has been shown to control whether substitution occurs at the C2 or C3 position.[14]
References
-
Jiao, L. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Retrieved from [Link]
-
Reddy, P. V. G. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PubMed Central. Retrieved from [Link]
-
SciSpace. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Retrieved from [Link]
-
Jiao Research Group. Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Retrieved from [Link]
-
PubMed. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. Retrieved from [Link]
-
Semantic Scholar. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved from [Link]
-
PubMed Central. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Retrieved from [Link]
-
ResearchGate. (1995). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Retrieved from [Link]
-
ACS Publications. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2009). Nucleophilic Reactivities of Indoles. Retrieved from [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). Retrieved from [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2003). Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
MUKAIYAMA, Y. (1993). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Retrieved from [Link]
-
PubMed Central. (2021). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]
-
ACS Publications. (2009). Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. Organic Letters. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ACS Publications. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. Lewis acid catalysis. Retrieved from [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubMed Central. (2017). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Retrieved from [Link]
-
PubMed Central. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utilization in the synthesis of some new pyrazole and pyridine derivatives. (2013). Retrieved from [Link]
-
ChemRxiv. (2020). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. Retrieved from [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
PubMed Central. (2014). Electrophilic Aromatic Substitution of a BN Indole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
Universidade de Lisboa. (2018). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
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Technical Support Center: Purifying Indole Carbonitriles via Column Chromatography
Welcome to the technical support center for the purification of indole carbonitriles using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your purification methods are robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying my indole carbonitrile?
A1: For most indole carbonitriles, silica gel (SiO₂) is the standard and most effective stationary phase .[1] Its slightly acidic nature and high surface area provide excellent separation for a wide range of compounds based on polarity.[1][2] However, if you observe compound degradation (tailing or streaking on TLC), consider the following alternatives:
-
Neutral or Basic Alumina: The basic nitrogen of the indole ring can sometimes interact strongly with the acidic silanol groups on silica, leading to poor peak shape or decomposition.[3] Alumina can be a good alternative in these cases.
-
Florisil®: This is another alternative to silica gel that can be useful if your compound is sensitive to the acidic nature of silica.[4][5]
-
Reverse-Phase Silica (e.g., C18): If your indole carbonitrile is highly polar and difficult to elute from normal-phase columns, reverse-phase chromatography is a powerful alternative.[3][6] In this technique, a nonpolar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol).[3][6]
Q2: How do I select the right mobile phase (eluent) for my separation?
A2: The key is to find a solvent system that provides a good separation of your target compound from impurities. This is almost always determined empirically using Thin Layer Chromatography (TLC) .[7][8][9]
-
General Rule of Thumb: Aim for a solvent system that gives your desired indole carbonitrile an Rf value of approximately 0.3 on a TLC plate.[7] This generally provides the best resolution during column chromatography.
-
Common Solvent Systems: For normal-phase chromatography on silica gel, mixtures of a non-polar solvent and a more polar solvent are used. Common choices include:
-
For Highly Polar Compounds: If your indole carbonitrile is very polar and remains at the baseline even with 100% ethyl acetate, you may need a more aggressive solvent system. A common strategy is to add a small percentage (1-10%) of a methanolic ammonia solution to dichloromethane.[4]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your sample mixture.[10][11]
-
Isocratic Elution: This method uses a constant solvent composition throughout the purification.[10][12] It is simpler to set up and is ideal for separating compounds with similar polarities.[10][11]
-
Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the separation.[10][12][13] It is highly effective for complex mixtures containing compounds with a wide range of polarities, as it helps to sharpen peaks of later-eluting compounds and reduce analysis time.[10][12][13]
| Elution Type | Best For | Advantages | Disadvantages |
| Isocratic | Simple mixtures, routine analysis | Simple, reproducible, cost-effective[10] | Can lead to broad peaks for strongly retained compounds[12][13] |
| Gradient | Complex mixtures with wide polarity range | Better resolution, sharper peaks, faster for complex samples[10][11] | More complex setup, requires column re-equilibration[14] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of indole carbonitriles.
Problem 1: My indole carbonitrile is decomposing on the column.
-
Symptoms: You see streaking on the TLC plate when spotting your collected fractions, or you have very low recovery of your product.
-
Underlying Cause: The indole nucleus can be sensitive to the acidic nature of silica gel.[4][5] The electron-donating nature of the indole ring can make it susceptible to acid-catalyzed degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
-
Detailed Protocols:
-
2D TLC Protocol:
-
Spot your crude material in one corner of a TLC plate.
-
Run the TLC in your chosen solvent system as usual.
-
Dry the plate completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Run the TLC again in the same solvent system.
-
Interpretation: If your compound is stable, it will appear on the diagonal. If it degrades, you will see new spots off the diagonal.[4][5]
-
-
Deactivating Silica Gel: Adding a small amount of a basic modifier like triethylamine or pyridine (~0.1-1%) to your mobile phase can neutralize the acidic sites on the silica gel, preventing degradation of acid-sensitive compounds.[7]
-
Problem 2: Poor separation of my indole carbonitrile from an impurity.
-
Symptoms: Collected fractions are consistently contaminated with an impurity, even with a slow flow rate and careful fraction collection.
-
Underlying Cause: The chosen mobile phase does not have the optimal selectivity for the compounds being separated.
-
Troubleshooting Steps:
-
Re-optimize the Mobile Phase with TLC:
-
Try different solvent combinations. For example, if hexanes/ethyl acetate is not working, try dichloromethane/methanol or toluene/ethyl acetate.[7] Different solvents can offer different selectivities.
-
For very close spots, using a less polar solvent system (if possible) can sometimes increase the separation.
-
-
Consider a Step Gradient: A step gradient, which involves a series of isocratic steps with increasing solvent polarity, can provide better control over the elution of individual compounds compared to a linear gradient.[12]
-
Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be a lack of differential interaction with the stationary phase.
-
Problem 3: My compound won't elute from the column, or the elution is very slow with significant tailing.
-
Symptoms: You have to collect a very large number of fractions to get all of your compound, and the concentration in each fraction is low.
-
Underlying Cause: The mobile phase is not polar enough to effectively displace your compound from the stationary phase.
-
Solutions:
-
Increase the Polarity of the Mobile Phase: Once your target compound starts to elute, you can increase the percentage of the polar solvent in your mobile phase to speed up its elution and sharpen the peak.[4]
-
Check Compound Solubility: Ensure your compound is soluble in the mobile phase. If it has poor solubility, it may precipitate at the top of the column, leading to slow elution.[5] If this is the case, you may need to try a different solvent system in which your compound is more soluble.
-
Dry Loading: If your crude product has poor solubility in the column eluent, consider a dry loading technique.[16]
-
-
Protocol for Dry Loading:
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the solution.[16]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[16]
-
Problem 4: I can't find my compound after running the column.
-
Symptoms: TLC analysis of the collected fractions shows no sign of your product.
-
Troubleshooting Checklist:
Caption: Checklist for locating a missing compound.
-
Detailed Actions:
-
High-Polarity Flush: After you have finished your planned elution, flush the column with a very polar solvent (like 100% methanol or ethyl acetate). This will elute highly retained compounds.[17]
-
Concentrate Fractions: If you suspect your compound eluted but is too dilute to see on TLC, combine several fractions where you expected your compound to be, concentrate them on a rotary evaporator, and re-analyze by TLC.[4]
-
References
-
Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
When is Gradient Elution Better than Isocratic Elution? . Biotage. [Link]
-
Comparison of Isocratic and Gradient Elution . Kianshardanesh.com. [Link]
-
Chromatography: How to Run a Flash Column . University of Rochester Department of Chemistry. [Link]
-
Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes . PharmaGuru. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography . Phenomenex. [Link]
-
Purification: Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. [Link]
-
A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method . PubMed. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. [Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments . University of California, Davis. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval . Chemical Engineering Transactions. [Link]
-
How changing stationary phase chemistry can impact separation selectivity . Biotage. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance . Mastelf. [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods . LCGC International. [Link]
-
How To Choose Mobile Phase For Column Chromatography? . Chemistry For Everyone. [Link]
-
Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC . PubMed. [Link]
-
HILIC Purification Strategies for Flash Chromatography . Teledyne Labs. [Link]
-
Thin Layer Chromatography (TLC) . AGA Analytical. [Link]
-
Flash Column Chromatography . YouTube. [Link]
-
Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background . Aroon Chande. [Link]
-
HPLC Columns and Their Role in Compound Separation . Veeprho. [Link]
-
Column Chromatography and TLC Lab Analysis . Odinity. [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns . PubMed. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) . MDPI. [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1) . ResearchGate. [Link]
-
What compounds are unstable in a silica gel column (chromatography) . Reddit. [Link]
-
Column chromatography . University of Calgary. [Link]
-
The most hated method of purification: column chromatography . Reddit. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector . Longdom Publishing. [Link]
-
Performing Column Chromatography . YouTube. [Link]
-
HPLC Troubleshooting Guide . Sepax Technologies. [Link]
-
Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC . LCGC International. [Link]
-
What's Happening to My Column? . LCGC International. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples . American Society for Microbiology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. veeprho.com [veeprho.com]
- 7. Chromatography [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. aroonchande.com [aroonchande.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. biotage.com [biotage.com]
- 13. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 14. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. reddit.com [reddit.com]
Preventing degradation of 5-methyl-1H-indole-6-carbonitrile during storage
Welcome to the dedicated technical support guide for 5-methyl-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to address specific degradation issues you may encounter.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of 5-methyl-1H-indole-6-carbonitrile.
Q1: What are the primary factors that can cause the degradation of 5-methyl-1H-indole-6-carbonitrile during storage?
A1: The degradation of 5-methyl-1H-indole-6-carbonitrile is primarily influenced by three main factors:
-
Oxidation: The indole ring is an electron-rich heterocycle, making it susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[1]
-
Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would convert it to a carboxylic acid or an amide. While generally stable, prolonged exposure to moisture, especially at non-neutral pH, can pose a risk.[2][3][4]
-
Light Exposure (Photodegradation): Indole derivatives can be light-sensitive. UV or even visible light can provide the energy to initiate degradation reactions, often involving radical mechanisms.
Q2: I've noticed a slight discoloration (e.g., yellowing, browning) of my solid 5-methyl-1H-indole-6-carbonitrile sample. Is it still usable?
A2: A change in color is a visual indicator of potential degradation, most likely due to oxidation or polymerization of the indole ring.[1] While a minor color change might not significantly affect the bulk purity for some less sensitive applications, it is a definitive sign that degradation has occurred. For quantitative or highly sensitive experiments, such as in drug development, it is crucial to re-analyze the purity of the compound before use.
Q3: What are the ideal storage conditions for solid 5-methyl-1H-indole-6-carbonitrile?
A3: To maximize the shelf-life of solid 5-methyl-1H-indole-6-carbonitrile, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Reduces the rate of chemical reactions, including oxidation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, a key driver of indole oxidation.[1] |
| Light | Store in an amber or opaque vial. | Protects the compound from light-induced degradation.[1] |
| Moisture | Keep in a tightly sealed container with a desiccant if possible. | Prevents hydrolysis of the nitrile group and potential moisture-driven degradation of the indole ring. |
Q4: How should I store solutions of 5-methyl-1H-indole-6-carbonitrile?
A4: Solutions are generally more prone to degradation than the solid material. For optimal stability:
-
Solvent Choice: Use high-purity, anhydrous, and de-gassed solvents.
-
Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials with an inert gas headspace.
-
Antioxidants: For prolonged storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution, provided it does not interfere with your downstream application.[1]
II. Troubleshooting Guide: Degradation During Storage
This section provides a more in-depth guide to identifying and resolving degradation issues.
Issue 1: Visible Degradation of Solid Compound
-
Observation: The initially white or off-white crystalline solid has developed a distinct yellow, pink, or brown color.
-
Probable Cause: Oxidation of the indole ring. The electron-donating methyl group at the 5-position can increase the electron density of the indole ring, potentially making it more susceptible to oxidation compared to unsubstituted indole.
-
Troubleshooting Workflow:
Caption: Workflow for addressing discoloration of solid compound.
-
Preventative Measures:
-
Inert Atmosphere Storage: Upon receiving a new batch, immediately transfer it to a vial that can be purged with an inert gas like argon or nitrogen.
-
Aliquotting: For frequently used batches, consider aliquotting the compound into smaller vials to minimize repeated exposure of the entire batch to air and moisture.
-
Issue 2: Purity Decrease Detected by Analytical Methods
-
Observation: HPLC or LC-MS analysis shows a decrease in the main peak area and the appearance of new, unidentified peaks.
-
Probable Causes & Potential Degradation Products:
| Probable Cause | Potential Degradation Product(s) | Analytical Signature |
| Oxidation | Hydroxylated indoles, Oxindoles, Isatins | More polar compounds, eluting earlier in reverse-phase HPLC. Mass increase of +16 or +32 Da in MS. |
| Hydrolysis | 5-methyl-1H-indole-6-carboxamide, 5-methyl-1H-indole-6-carboxylic acid | Significantly more polar compounds. Mass increase of +18 Da (amide) or +19 Da (acid) in MS. |
| Dimerization/Polymerization | Complex mixture of higher molecular weight species | Broader peaks, potentially at later retention times. Masses corresponding to multiples of the parent mass. |
-
Proposed Degradation Pathway (Oxidation):
Caption: Simplified oxidative degradation pathway of the indole ring.
-
Troubleshooting and Verification:
-
LC-MS Analysis: Use high-resolution mass spectrometry to obtain accurate masses of the degradation products to help elucidate their structures.
-
Forced Degradation Study: To confirm the identity of degradation products, a small-scale forced degradation study can be performed (e.g., exposing a small sample to air, light, or mild acid/base) and the resulting chromatogram compared to that of the stored sample.
-
III. Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 5-methyl-1H-indole-6-carbonitrile.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Materials:
-
5-methyl-1H-indole-6-carbonitrile sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at a low percentage of B, ramp up to a high percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the indole, typically around 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Repackaging for Long-Term Storage
This protocol describes how to properly store the compound under an inert atmosphere.
-
Environment: Perform these steps in a low-humidity environment, such as a glove box or a fume hood with a dry air stream.
-
Materials:
-
Vial of 5-methyl-1H-indole-6-carbonitrile.
-
Appropriately sized amber glass vials with PTFE-lined septa caps.
-
Source of inert gas (argon or nitrogen) with a regulator and tubing.
-
Two long needles.
-
-
Procedure:
-
Aliquot the desired amount of the solid compound into a new amber vial.
-
Securely cap the vial with the septum cap.
-
Insert one needle through the septum to act as a gas inlet, with the tip near the bottom of the vial's headspace.
-
Insert a second, shorter needle to act as a gas outlet.
-
Gently flush the vial with the inert gas for 1-2 minutes.
-
Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas.
-
Seal the cap with paraffin film for extra security.
-
Store the vial at -20°C.
-
IV. References
-
Fiveable. (n.d.). Chemistry of Nitriles. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitriles. Retrieved from [Link]
-
EBSCO. (n.d.). Nitriles | Research Starters. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Methyl-Indole-6-carbonitrile and Its Analogs
In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] Among the vast array of indole derivatives, substituted indole-6-carbonitriles have emerged as a promising class of molecules, particularly in the realm of oncology and enzyme inhibition. This guide provides an in-depth technical comparison of the biological activity of 5-methyl-indole-6-carbonitrile against other substituted indole-6-carbonitriles, offering insights into their structure-activity relationships (SAR) and supported by experimental data and protocols for researchers in the field.
The strategic placement of substituents on the indole ring can profoundly influence the pharmacological profile of the resulting compounds. The benzene ring of the indole nucleus, in particular, offers multiple positions for substitution, with the 5- and 6-positions being of significant interest. This guide will delve into how modifying the substituent at the 5-position of the indole-6-carbonitrile core, for instance with a methyl, halogen, or methoxy group, can modulate its biological efficacy.
The Significance of Substitution: A Comparative Overview
While a comprehensive head-to-head comparative study of a wide range of 5-substituted indole-6-carbonitriles is not extensively documented in a single publication, by collating data from various studies on related indole structures, we can infer the potential impact of different functional groups. The following sections will compare the known biological activities of key substituted indole derivatives, providing a predictive framework for understanding the role of the 5-methyl group in the context of the indole-6-carbonitrile scaffold.
Anticancer Activity: A Primary Focus
The indole nucleus is a prevalent feature in numerous anticancer agents, and substitutions on this scaffold are critical for their mechanism of action and potency.[2][4] Studies on various indole derivatives consistently demonstrate that the nature and position of substituents on the benzene ring are key determinants of their cytotoxic and antiproliferative effects.
For instance, research on 5-nitroindole derivatives has shown their potential as c-Myc G-quadruplex binders, which can lead to the downregulation of the c-Myc oncogene and induce cell-cycle arrest in cancer cells.[5] This highlights the critical role of the substituent at the 5-position in mediating interactions with biological targets. While this study does not use the indole-6-carbonitrile backbone, it underscores the electronic influence of the 5-substituent on the overall molecule's activity.
In the broader context of substituted indoles, patent literature reveals a strong interest in this class of compounds for cancer treatment.[6][7][8] These patents often describe libraries of indole derivatives with various substitutions at the 5- and 6-positions, further emphasizing the therapeutic potential of this scaffold.
Kinase Inhibition: A Key Mechanism of Action
Many indole derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[9][10][11] The substitution pattern on the indole ring is instrumental in determining the selectivity and potency of these kinase inhibitors.
While direct comparative data for 5-substituted indole-6-carbonitriles as kinase inhibitors is limited, SAR studies on related structures provide valuable insights. For example, in the development of 4-anilinoquinoline-3-carbonitriles as potent Src kinase inhibitors, the substitution pattern on the quinoline ring, a bioisostere of the indole ring system, was found to be critical for activity.[12] This suggests that subtle changes to the electronics and sterics of the ring system, such as the introduction of a methyl group at the 5-position of an indole-6-carbonitrile, could significantly impact its kinase inhibitory profile.
Data Summary: A Predictive Comparison
To provide a clearer comparative perspective, the following table summarizes the general trends in biological activity observed with different substituents at the 5-position of the indole ring, drawing from studies on various indole scaffolds. This data is intended to be predictive for the indole-6-carbonitrile series.
| Substituent at 5-Position | Predicted Impact on Biological Activity (e.g., Anticancer) | Rationale and Supporting Evidence from Related Indole Scaffolds |
| Methyl (-CH₃) | Potentially Enhanced Lipophilicity and Binding Affinity: The methyl group can increase the compound's ability to cross cell membranes and may engage in favorable hydrophobic interactions within the target's binding pocket. | Studies on various heterocyclic scaffolds have shown that methyl groups can enhance biological activity by occupying hydrophobic pockets in enzyme active sites. |
| Halogen (-F, -Cl, -Br) | Modulation of Electronic Properties and Potential for Halogen Bonding: Halogens can alter the electron density of the indole ring and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. | Research on 5-chloroindole derivatives has demonstrated their potential as anticancer agents, targeting key signaling pathways.[13] |
| Methoxy (-OCH₃) | Increased Hydrogen Bonding Capacity and Altered Solubility: The methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with the target protein. It can also influence the compound's solubility and metabolic stability. | In some series of indole-based tubulin inhibitors, a methoxy group at the 6-position was found to be important for inhibiting cell growth.[14] |
| Nitro (-NO₂) | Strong Electron-Withdrawing Effects and Potential for Redox Cycling: The nitro group significantly alters the electronic properties of the indole ring and can be involved in redox reactions within the cell, potentially leading to cytotoxicity. | 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity.[5] |
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of indole derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole-6-carbonitrile derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6]
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds (indole-6-carbonitrile derivatives)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of novel indole-6-carbonitrile derivatives.
Caption: A simplified diagram of a generic kinase signaling pathway that can be targeted by indole-based inhibitors.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activity of 5-methyl-indole-6-carbonitrile in relation to its analogs. While direct comparative data is still emerging, the existing body of research on substituted indoles strongly suggests that the nature of the substituent at the 5-position is a critical determinant of biological activity. The methyl group, through its electronic and steric properties, likely confers a unique pharmacological profile that warrants further investigation.
Future research should focus on the systematic synthesis and parallel biological evaluation of a library of 5-substituted indole-6-carbonitriles. This would enable a direct and quantitative comparison of their activities and provide a more definitive understanding of the SAR for this promising class of compounds. Such studies will be invaluable for the rational design of novel and more potent indole-based therapeutic agents.
References
- Centre National de la Recherche Scientifique (CNRS), Diaccurate SA. (2023). Indole derivatives and uses thereof for treating a cancer. U.S.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with 5-Chloroindole Derivatives.
- Bayer AG. (2024). Substituted macrocyclic indole derivatives. U.S.
- Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679.
- Yilmaz, I., Temel, H. E., Cakir, M., Gobek, A., Gul, M., Is, M., ... & Beydemir, S. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(30), 3465-3482.
- Biokinesis, Centre National de la Recherche Scientifique. (2020). Derivatives of indole for the treatment of cancer, viral infections and lung diseases. U.S.
- Recent Developments in the Synthesis and Anticancer Activity of Indole and its Deriv
- Revolution Medicines, Inc. (2022). Indole derivatives as ras inhibitors in the treatment of cancer.
- Wang, P., Liu, J., Xing, H., Liu, Y., Xie, W., & Zhao, G. (2014). Synthesis and anticancer activity of novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles. Medicinal Chemistry Research, 23(7), 3299-3308.
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- Besson, T., & Thiery, V. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2847.
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A Comparative Guide to Kinase Inhibition: Evaluating 5-methyl-1H-indole-6-carbonitrile Against Established Therapeutics
This guide provides an in-depth comparison of the hypothetical novel kinase inhibitor, 5-methyl-1H-indole-6-carbonitrile, with established, FDA-approved kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the structural rationale, mechanisms of action, and the experimental workflows essential for characterizing and comparing such compounds.
Introduction: The Central Role of Kinases in Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[1][2] They function by transferring a phosphate group from ATP to specific amino acid residues on substrate proteins.[3] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2]
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4] Within the vast chemical space explored for kinase inhibitor design, the indole scaffold has emerged as a "privileged structure."[1][5][6][7] Its bicyclic structure can effectively mimic the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[2] This guide uses the novel compound 5-methyl-1H-indole-6-carbonitrile as a case study to illustrate the evaluation process against well-known inhibitors, providing a framework for assessing new chemical entities in the kinase inhibitor landscape.
Profiling a Novel Candidate: 5-methyl-1H-indole-6-carbonitrile
As 5-methyl-1H-indole-6-carbonitrile is a novel entity for the purpose of this guide, we will infer its potential kinase inhibitory properties based on a structural analysis of its key functional groups.
-
The Indole Core : This scaffold is the foundational element, providing the necessary geometry to fit within the ATP-binding pocket of many kinases. It is a common feature in numerous clinically approved inhibitors, such as Sunitinib, which targets VEGFR and PDGFR.[4][8]
-
The 5-Methyl Group : The addition of a methyl group can significantly enhance binding affinity.[9] This small, hydrophobic group can fit into specific hydrophobic pockets within the kinase active site, potentially increasing both potency and selectivity by forming favorable van der Waals interactions.[9][10]
-
The 6-Carbonitrile Group : The nitrile moiety (-C≡N) is an important functional group in medicinal chemistry. Its linear geometry and electron-withdrawing nature can influence the electronic properties of the indole ring. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the active site, thereby anchoring the inhibitor and contributing to its inhibitory activity.
Based on these structural features, it is plausible to hypothesize that 5-methyl-1H-indole-6-carbonitrile could function as an ATP-competitive kinase inhibitor, potentially targeting tyrosine kinases or serine/threonine kinases, a common characteristic of indole-based compounds.[5][6][7]
Established Kinase Inhibitors: A Comparative Benchmark
To contextualize the potential of a novel compound, we compare it against three well-characterized, FDA-approved kinase inhibitors with distinct mechanisms and target profiles.
1. Imatinib (Gleevec®)
-
Mechanism of Action : Imatinib is a Type II inhibitor, meaning it binds to and stabilizes the inactive conformation of its target kinases.[11][12] It occupies the ATP-binding site, preventing the kinase from adopting its active form and blocking substrate phosphorylation.[13][14]
-
Primary Targets and Indications : It is a multi-target inhibitor primarily targeting BCR-Abl, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[11][13][15] Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML), which is driven by the BCR-Abl fusion protein, and is also used for gastrointestinal stromal tumors (GISTs) that have activating mutations in c-KIT.[14][16]
-
Potency : The IC50 values for Imatinib are approximately 0.6 µM for v-Abl, 0.1 µM for c-Kit, and 0.1 µM for PDGFR in cellular assays.[15]
2. Gefitinib (Iressa®)
-
Mechanism of Action : Gefitinib is a selective, ATP-competitive Type I inhibitor.[17] It binds to the active conformation of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, directly competing with ATP for its binding site.[18][19] This blocks the autophosphorylation of the receptor and inhibits downstream signaling pathways crucial for cell proliferation.[17][18]
-
Primary Targets and Indications : Gefitinib is highly specific for EGFR and is particularly effective in patients with non-small cell lung cancer (NSCLC) whose tumors harbor activating mutations in the EGFR kinase domain.[18][20]
-
Potency : The IC50 of Gefitinib for EGFR is in the nanomolar range, typically between 26 nM and 57 nM, depending on the specific cell line and mutation.[17]
3. Dasatinib (Sprycel®)
-
Mechanism of Action : Dasatinib is a highly potent, multi-targeted kinase inhibitor that is unique in its ability to bind to both the active and inactive conformations of the Abl kinase domain.[21][22] This dual-binding capability allows it to overcome resistance to Imatinib caused by mutations that favor the active conformation.[21]
-
Primary Targets and Indications : Its primary targets include BCR-Abl and the Src family of kinases (including SRC, LCK, and YES).[23][24] It is approved for the treatment of Imatinib-resistant CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[25]
-
Potency : Dasatinib is significantly more potent than Imatinib, with an IC50 of <1 nM for BCR-Abl and 0.5 nM for Src kinase in biochemical assays.[26][27][28]
Comparative Analysis Summary
The table below summarizes the key characteristics of our hypothetical compound and the established inhibitors.
| Feature | 5-methyl-1H-indole-6-carbonitrile (Hypothetical) | Imatinib (Gleevec®) | Gefitinib (Iressa®) | Dasatinib (Sprycel®) |
| Core Scaffold | Indole | 2-Phenylaminopyrimidine | Anilinoquinazoline | Aminothiazole |
| Inhibitor Type | ATP-Competitive (Hypothesized Type I or II) | Type II (Binds inactive conformation) | Type I (Binds active conformation) | Binds both active and inactive conformations |
| Target Profile | Unknown (Potentially Tyr/Ser/Thr Kinases) | Multi-Targeted (BCR-Abl, c-KIT, PDGFR) | Selective (EGFR) | Multi-Targeted (BCR-Abl, Src Family) |
| Key Structural Features | Indole hinge binder, methyl in hydrophobic pocket, nitrile H-bond acceptor | Phenylaminopyrimidine hinge binder, piperazine for solubility | Quinazoline hinge binder, morpholine for solubility | Thiazole hinge binder, piperazine for solubility |
Experimental Protocols for Inhibitor Characterization
To validate the potential of a novel compound like 5-methyl-1H-indole-6-carbonitrile, a series of rigorous experiments are required. Below are detailed protocols for two fundamental assays.
1. In Vitro Kinase Assay: Luminescence-Based ATP Depletion
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. The Promega Kinase-Glo® assay is a widely used platform for this purpose.[29][30][31]
Causality : This method is chosen for its high sensitivity, broad applicability to virtually any kinase, and homogeneous "add-mix-read" format, which is ideal for high-throughput screening (HTS) of compound libraries.[30] The luminescent signal is inversely proportional to kinase activity, providing a robust and quantitative readout of inhibition.[31]
Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reaction Setup : In a 96-well or 384-well plate, prepare the kinase reaction mixture. To each well, add:
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
The target kinase at its optimal concentration.
-
The specific substrate for the kinase.
-
The test compound (5-methyl-1H-indole-6-carbonitrile) at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include a DMSO-only control (no inhibition) and a no-enzyme control (maximum signal).
-
-
Initiation : Initiate the kinase reaction by adding ATP to a final concentration appropriate for the kinase being tested (e.g., 10 µM). The total reaction volume is typically 25 µL.
-
Incubation : Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow for ATP consumption.
-
Detection : Add an equal volume (25 µL) of the Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luciferase-driven luminescent reaction.
-
Signal Measurement : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cell-Based Assay: MTS Cell Viability Assay
This assay determines the effect of an inhibitor on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[32][33] It is crucial for confirming that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context.
Causality : The MTS assay is selected because it is a colorimetric, high-throughput method that measures the reduction of a tetrazolium salt by metabolically active cells.[33] This provides a quantitative measure of how a compound affects the proliferation of cancer cell lines that are known to be dependent on the target kinase for their survival.
Protocol: MTS Cell Viability Assay
-
Cell Seeding : Seed cancer cells (e.g., an EGFR-mutant lung cancer cell line for a putative EGFR inhibitor) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubation : Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow the cells to adhere.
-
Compound Treatment : Prepare serial dilutions of 5-methyl-1H-indole-6-carbonitrile in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include DMSO-only (vehicle) and no-cell (background) controls.
-
Incubation : Return the plate to the incubator and incubate for 72 hours.
-
Reagent Addition : Add 20 µL of the MTS reagent solution (containing the electron coupling agent PES) to each well.[33][34]
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to convert the MTS to its soluble formazan product.[32][34]
-
Data Acquisition : Measure the absorbance of each well at 490 nm using a microplate spectrophotometer.
-
Data Analysis : Subtract the background absorbance from all readings. Calculate the percent viability for each concentration relative to the DMSO control. Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing Pathways and Workflows
To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: A typical workflow for kinase inhibitor discovery and validation.
Conclusion and Future Directions
This guide establishes a framework for evaluating a novel kinase inhibitor, 5-methyl-1H-indole-6-carbonitrile, by comparing its structural rationale against established drugs like Imatinib, Gefitinib, and Dasatinib. While the indole scaffold, methyl group, and carbonitrile functionality suggest potential as an ATP-competitive inhibitor, this hypothesis must be validated through rigorous experimental testing as outlined.
The crucial next steps for advancing a compound like 5-methyl-1H-indole-6-carbonitrile from a hypothetical hit to a preclinical candidate would involve:
-
Broad Kinase Selectivity Profiling : Screening the compound against a large panel of kinases to determine its selectivity profile and identify primary targets and potential off-target liabilities.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues to optimize potency, selectivity, and drug-like properties.
-
In Vivo Efficacy Studies : Evaluating the compound's anti-tumor activity in relevant animal models.
-
ADME/Tox Profiling : Assessing its absorption, distribution, metabolism, excretion, and toxicity properties to determine its suitability as a clinical drug candidate.
By following this structured, data-driven approach, researchers can effectively navigate the complex but rewarding field of kinase inhibitor drug discovery.
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A Researcher's Guide to the Spectroscopic Differentiation of 5-methyl-1H-indole-6-carbonitrile Isomers
Abstract
The precise structural elucidation of regioisomeric molecules is a critical challenge in drug discovery and materials science, where distinct substitution patterns on a core scaffold can lead to profoundly different pharmacological activities and physical properties. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to distinguish 5-methyl-1H-indole-6-carbonitrile from its key positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we demonstrate how subtle differences in molecular structure translate into unique and identifiable spectral signatures. This document serves as a practical resource for researchers, offering not only comparative data but also the underlying principles and detailed experimental protocols required for unambiguous isomer identification.
The Analytical Imperative: Why Isomer Purity Matters
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When this scaffold is functionalized with groups like methyl and cyano, the potential for regioisomerism arises. 5-methyl-1H-indole-6-carbonitrile and its isomers, such as 6-methyl-1H-indole-5-carbonitrile or 5-methyl-1H-indole-7-carbonitrile, may possess identical molecular formulas but different spatial arrangements. This seemingly minor variation can drastically alter how the molecule interacts with biological targets, such as enzymes or receptors, thereby dictating its efficacy, selectivity, and safety profile.
Consequently, robust analytical methodologies capable of unequivocally distinguishing these isomers are not merely an academic exercise; they are a fundamental requirement for quality control, regulatory compliance, and the rational design of new chemical entities. This guide focuses on a multi-technique spectroscopic approach, as no single method alone provides a complete structural picture. The synergy between NMR, IR, MS, and UV-Vis creates a self-validating system for confident structural assignment.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter
NMR spectroscopy is the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment and connectivity of each atom in a molecule. The electronic effects of the electron-donating methyl group (-CH₃) and the electron-withdrawing cyano group (-CN) create a unique magnetic environment for each proton and carbon in the indole ring, resulting in a distinct NMR fingerprint for each isomer.
Expertise in Action: ¹H and ¹³C NMR Analysis
In ¹H NMR, the chemical shift (δ) and coupling constants (J) of the aromatic protons are highly diagnostic. For 5-methyl-1H-indole-6-carbonitrile , the protons at position 4 (H-4) and position 7 (H-7) are adjacent to a substituent. Due to the lack of ortho-coupled proton neighbors, they are expected to appear as singlets (or narrow doublets due to meta-coupling). In contrast, an isomer like 5-methyl-1H-indole-7-carbonitrile would show a pair of ortho-coupled doublets for H-4 and H-6.
¹³C NMR is equally informative. The chemical shifts of the quaternary carbons—those directly attached to the substituents and the bridgehead carbons (C3a, C7a)—are particularly sensitive to the substitution pattern.
Data Summary: Predicted NMR Chemical Shifts
The following table presents hypothetical, yet chemically rational, NMR data for 5-methyl-1H-indole-6-carbonitrile and a key isomer to illustrate the expected differences. These predictions are based on established substituent effects in indole systems.[1][2][3]
| Assignment | 5-methyl-1H-indole-6-carbonitrile (Predicted) | 5-methyl-1H-indole-7-carbonitrile (Predicted) | Key Differentiator |
| ¹H NMR (ppm) | |||
| H-2 | ~7.25 (t) | ~7.30 (t) | Minor shift |
| H-3 | ~6.50 (t) | ~6.55 (t) | Minor shift |
| H-4 | ~7.80 (s) | ~7.65 (d, J≈8 Hz) | Splitting Pattern: Singlet vs. Doublet |
| H-7 | ~7.50 (s) | - (Substituted) | Presence/Absence of Signal |
| H-6 | - (Substituted) | ~7.10 (d, J≈8 Hz) | Presence/Absence of Signal |
| N-H | ~8.40 (br s) | ~8.50 (br s) | Minor shift |
| -CH₃ | ~2.45 (s) | ~2.50 (s) | Minor shift |
| ¹³C NMR (ppm) | |||
| C-2 | ~124.0 | ~124.5 | Minor shift |
| C-3 | ~102.5 | ~102.8 | Minor shift |
| C-4 | ~123.0 | ~121.0 | Shift due to proximity of CN |
| C-5 | ~133.0 | ~132.5 | Quaternary carbon shift |
| C-6 | ~105.0 | ~120.0 | Drastic shift: CN-bearing vs. CH |
| C-7 | ~120.0 | ~103.0 | Drastic shift: CH vs. CN-bearing |
| C-3a | ~128.0 | ~128.5 | Minor shift |
| C-7a | ~137.0 | ~136.0 | Minor shift |
| -CH₃ | ~21.5 | ~21.8 | Minor shift |
| -CN | ~119.0 | ~118.5 | Minor shift |
Unlocking Connectivity with 2D NMR
While 1D NMR provides strong evidence, two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) offer definitive proof of structure. HMBC reveals correlations between protons and carbons over two to three bonds. For 5-methyl-1H-indole-6-carbonitrile , a crucial correlation would be observed between the methyl protons (~2.45 ppm) and the carbons at C-4, C-5, and C-6. This simultaneously confirms the position of the methyl group at C-5 and its proximity to the nitrile-bearing C-6.
Caption: Key HMBC correlations for 5-methyl-1H-indole-6-carbonitrile.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the indole isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ signals from CH₂ signals.
-
2D NMR Acquisition: Acquire standard COSY, HSQC, and HMBC spectra. For the HMBC experiment, optimize the long-range coupling delay (typically set for J = 8-10 Hz) to enhance correlations over 2-3 bonds.
-
Data Processing: Process all spectra using appropriate window functions and referencing (e.g., to residual solvent signals or internal TMS).
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring their vibrational frequencies. For indole carbonitrile isomers, the key absorptions are the N-H stretch, the C≡N stretch, and the unique pattern of C-H out-of-plane bending vibrations in the "fingerprint region" (1500-600 cm⁻¹).
Expertise in Action: Interpreting Vibrational Modes
The C≡N stretching frequency is sensitive to its electronic environment. While the effect may be subtle, the position of the electron-donating methyl group relative to the nitrile can alter the bond's polarity and vibrational energy, leading to small but reproducible shifts (± 5-10 cm⁻¹) between isomers.[4]
The most significant differentiation lies in the fingerprint region. The pattern of out-of-plane C-H bending bands between 900 and 700 cm⁻¹ is highly characteristic of the substitution pattern on the benzene ring. A 1,2,4-trisubstituted ring (as in the 5,6-isomer) will have a distinctly different absorption pattern than a 1,2,5-trisubstituted ring (as in the 5,7-isomer).[5][6]
Data Summary: Characteristic IR Frequencies
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Notes on Isomer Differentiation |
| N-H Stretch | 3450 - 3350 | Broad peak, generally not a primary tool for distinguishing these isomers. |
| C≡N Stretch | 2230 - 2220 | Position can shift slightly based on electronic effects. A consistent shift between isomers is a useful data point. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands; pattern may vary slightly. |
| C-H Out-of-Plane Bending | 900 - 700 | Highly Diagnostic. The number and position of these strong bands create a unique "fingerprint" for each substitution pattern. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key vibrational frequencies and compare the fingerprint regions of the different isomer samples.
Caption: Standard workflow for sample analysis using ATR-IR spectroscopy.
Mass Spectrometry (MS): Differentiating by Fragmentation
While all positional isomers of methyl-indole-carbonitrile have the same nominal mass (156 g/mol ), their behavior upon ionization and fragmentation can be different. High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₁₀H₈N₂), but fragmentation patterns, particularly from techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS, are key to differentiation.
Expertise in Action: Predicting Fragmentation Pathways
The fragmentation of the molecular ion is governed by the formation of the most stable daughter ions and neutral losses. The relative positions of the methyl and nitrile groups will influence which fragmentation pathways are favored. For example, the loss of a methyl radical (·CH₃, 15 amu) or hydrogen cyanide (HCN, 27 amu) are common pathways for such compounds.[7][8] The relative abundance of the resulting fragment ions ([M-15]⁺ vs. [M-27]⁺) can vary systematically between isomers, providing a basis for differentiation.
For 5-methyl-1H-indole-6-carbonitrile , a potential unique fragmentation might involve a concerted loss or rearrangement involving both adjacent groups, which would be absent in isomers where the groups are separated.
Data Summary: Plausible Mass Spectral Fragments (EI-MS)
| Isomer | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Rationale for Difference |
| 5-methyl-1H-indole-6-CN | 156 | 141 ([M-CH₃]⁺) | 129 ([M-HCN]⁺) | Relative abundances of fragments will differ based on the stability of the resulting ions. |
| 5-methyl-1H-indole-7-CN | 156 | 141 ([M-CH₃]⁺) | 129 ([M-HCN]⁺) | The stability of the cation formed after losing HCN might be different due to the methyl group's position, altering the [M-27]/[M-15] ratio. |
digraph "MS_Fragmentation" { graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontname="Helvetica"]; edge [color="#202124"];Parent [label="[C₁₀H₈N₂]⁺˙\nm/z = 156"]; Frag1 [label="[C₉H₅N₂]⁺\nm/z = 141"]; Frag2 [label="[C₉H₇N]⁺˙\nm/z = 129"];
Parent -> Frag1 [label="- •CH₃"]; Parent -> Frag2 [label="- HCN"]; }
Caption: Common fragmentation pathways for methyl-indole-carbonitrile isomers.
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Chromatographic Separation: Inject 1 µL of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to separate any potential impurities.
-
Ionization: The eluent from the GC is directed into the mass spectrometer's ion source, typically operating in electron ionization (EI) mode at 70 eV.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a relevant mass range (e.g., m/z 40-200).
-
Data Comparison: Compare the retention times and the relative abundances of the key fragment ions in the mass spectra of the different isomers.
UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy measures the electronic transitions within the π-system of the indole ring. Substituents on the ring alter the energies of the molecular orbitals, causing shifts in the maximum absorption wavelength (λ_max).[9] The characteristic indole spectrum shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ transitions.
While UV-Vis is generally less structurally specific than NMR, it can serve as a rapid and simple complementary method. The combination of an electron-donating group and an electron-withdrawing group can extend the conjugation and cause a bathochromic (red) shift in λ_max compared to unsubstituted indole. The magnitude of this shift will depend on the relative positions of the two groups, leading to different λ_max values for each isomer.[10]
Data Summary: Predicted UV-Vis Absorption Maxima
| Isomer | Solvent | Predicted λ_max (nm) |
| Indole (Reference) | Methanol | ~270, ~280, ~290 |
| 5-methyl-1H-indole-6-CN | Methanol | ~295 - 305 |
| 5-methyl-1H-indole-7-CN | Methanol | ~290 - 300 |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute stock solution of the isomer in a UV-transparent solvent (e.g., methanol or cyclohexane).[11] Serially dilute the stock to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Blank Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition: Replace the blank with the sample cuvette and record the absorption spectrum, typically from 400 nm down to 200 nm.
-
Analysis: Identify the λ_max values and compare them across the different isomers.
Conclusion: A Synergistic Approach to Certainty
The unambiguous identification of 5-methyl-1H-indole-6-carbonitrile from its positional isomers is a challenge that demands a multi-faceted analytical strategy. While each spectroscopic technique provides valuable clues, their true power is realized when used in concert.
-
Mass Spectrometry confirms the correct molecular weight and elemental formula.
-
IR Spectroscopy verifies the presence of key functional groups (N-H, C≡N) and provides a unique fingerprint based on the aromatic substitution pattern.
-
UV-Vis Spectroscopy offers a quick check based on the electronic properties of the conjugated system.
-
NMR Spectroscopy , particularly with 2D techniques like HMBC, stands as the ultimate arbiter, providing definitive, bond-by-bond proof of atomic connectivity and establishing the isomeric structure beyond doubt.
By systematically applying these methods and understanding the principles behind the spectral differences they reveal, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible science.
References
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Valeur, B., & Berberan-Santos, M. N. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemical & Photobiological Sciences, 10(4), 487-495. [Link]
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Li, W., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 508. [Link]
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Moricz, A. M., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 30(10), 2115. [Link]
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Krol-Dyduch, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Acta Biologica Cracoviensia Series Botanica, 58(1). [Link]
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Xie, Y., et al. (2015). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Research and Reviews: A Journal of Pharmaceutical Science, 6(3), 7-16. [Link]
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Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]
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Moricz, A. M., et al. (2025). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed. [Link]
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Sekar, N., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(49), 29393-29406. [Link]
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Kim, T., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1419. [Link]
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Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]
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Wilde, M. J., et al. (2025). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. ResearchGate. [Link]
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UNSW Analytical Centre. UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for Methylation of indoles and pyrroles with methanol catalyzed by [Cp*IrCl2]2. [Link]
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Sekar, N., et al. (2020). Optical properties of 3-substituted indoles. RSC Publishing. [Link]
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Selvaraj, M., et al. (2021). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. [Link]
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Piers, A. R., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11686-11693. [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]
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Hethcox, J. C., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 26(41), 7546-7551. [Link]
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Bourguignon, J.-J., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(7), 1657. [Link]
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Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(20), 6296. [Link]
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ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). [Link]
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SpectraBase. (n.d.). 5-METHYL-3-PHENYL-1H-INDOLE-2-CARBONITRILE. [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methyl-. NIST Chemistry WebBook. [Link]
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Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-methyl-1H-indole-6-carbonitrile
For our colleagues in pharmaceutical research, medicinal chemistry, and drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate months or even years of research, leading to costly and time-consuming setbacks. The indole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents, making the precise characterization of its derivatives a critical task.[1][2]
This guide provides an in-depth, field-proven methodology for validating the structure of a newly synthesized batch of 5-methyl-1H-indole-6-carbonitrile. We will move beyond a simple recitation of techniques and instead adopt the logical workflow of a seasoned analytical chemist. Our approach is designed as a self-validating system, where each analytical step corroborates the last, culminating in an unassailable structural confirmation. We will compare the primary analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—and provide the expert insights needed to interpret the resulting data with confidence.
Part 1: The Initial Interrogation: Purity and Molecular Weight Assessment by LC-MS
Expertise & Experience: Before committing significant time and resources to detailed structural elucidation, we must answer two fundamental questions: "Is the target compound present?" and "How pure is it?" Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this initial screening.[3][4] It couples the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry, providing rapid confirmation of both purity and molecular weight in a single, efficient run.[5][6]
An LC-MS analysis begins by separating the components of the reaction mixture chromatographically. The purity of the synthesized compound is determined from the resulting chromatogram by comparing the area of the main peak to the total area of all peaks. The eluent is then directed into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), confirming the molecular weight of the target compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the crude synthesized product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10-50 µg/mL.
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. ESI is a 'soft' ionization technique that typically keeps the molecule intact.
-
Scan Range: m/z 100-500. This range comfortably includes the expected molecular ion.
-
Capillary Voltage: 3-4 kV.
-
Data Presentation: Expected LC-MS Results
| Parameter | Expected Result for 5-methyl-1H-indole-6-carbonitrile | Rationale |
| Formula | C₁₀H₈N₂ | Based on the chemical structure.[7] |
| Exact Mass | 156.0688 g/mol | The calculated monoisotopic mass. |
| Molecular Weight | 156.18 g/mol | The average molecular weight.[7] |
| Expected Ion (ESI+) | [M+H]⁺ = 157.0760 | In positive ESI mode, protonation of the molecule is the most common outcome. |
| Purity (from LC) | >95% (for a successful synthesis) | The relative peak area of the target compound in the chromatogram. |
Visualization: LC-MS Workflow
Caption: Logical flow from sample injection to final data analysis in an LC-MS system.
Part 2: Corroborative Check: Functional Group Identification by FT-IR Spectroscopy
Expertise & Experience: With the molecular weight confirmed, the next logical step is a rapid, inexpensive, and non-destructive verification of the key functional groups. FT-IR spectroscopy is perfectly suited for this role.[8] It probes the vibrational frequencies of bonds within the molecule. For 5-methyl-1H-indole-6-carbonitrile, we are looking for two highly characteristic signals: the stretch of the nitrile (C≡N) group and the N-H stretch of the indole ring. Their presence provides strong, corroborating evidence for the proposed structure.
The nitrile C≡N triple bond gives rise to a sharp, intense absorption in a relatively clean region of the spectrum, making it an easy-to-identify marker.[9][10] The indole N-H bond also has a characteristic stretching frequency.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: If the sample is a solid, the simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition:
-
Instrument: Any modern FT-IR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to obtain a high signal-to-noise ratio.
-
-
Processing: Perform a background scan of the empty ATR crystal before scanning the sample. The instrument software will automatically subtract the background spectrum.
Data Presentation: Characteristic FT-IR Absorptions
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Appearance |
| Indole Amine | N-H stretch | 3500 - 3300 | Moderate, sharp |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Weak to moderate |
| Methyl Group | C-H stretch | 2960 - 2850 | Weak to moderate |
| Nitrile | C≡N stretch | 2240 - 2220 | Strong, sharp (Key Signal) |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Moderate |
Part 3: The Definitive Proof: Unambiguous Structural Elucidation by NMR Spectroscopy
Expertise & Experience: While LC-MS confirms the mass and FT-IR confirms key functional groups, neither can definitively distinguish between structural isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for establishing the precise connectivity of atoms in a molecule.[11][12][13] By analyzing the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom, we can piece together the molecular puzzle and confirm the exact substitution pattern on the indole ring.
For 5-methyl-1H-indole-6-carbonitrile, ¹H NMR will tell us the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration). ¹³C NMR will reveal the number of unique carbon atoms and their functional type (e.g., aromatic, aliphatic, nitrile).[14]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is important as it can affect chemical shifts.[15]
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard proton acquisition.
-
Parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: Same as for ¹H NMR.
-
Experiment: Standard proton-decoupled carbon acquisition (e.g., zgpg30).
-
Parameters: Requires more scans than proton NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typical.
-
Data Presentation: Predicted NMR Spectral Data (in DMSO-d₆)
¹H NMR Predictions:
| Proton Position | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| H1 (N-H) | ~11.5 | Broad Singlet | 1H | Acidic proton, often broad due to exchange. |
| H7 | ~7.8 | Singlet | 1H | Aromatic proton adjacent to nitrogen and deshielded by the nitrile group. |
| H4 | ~7.6 | Singlet | 1H | Aromatic proton ortho to the methyl group. |
| H2 | ~7.5 | Doublet of doublets | 1H | Pyrrole ring proton, coupled to H3 and H1. |
| H3 | ~6.5 | Doublet of doublets | 1H | Pyrrole ring proton, coupled to H2 and H1. |
| C5-CH₃ | ~2.4 | Singlet | 3H | Aliphatic methyl protons. |
¹³C NMR Predictions:
| Carbon Position | Predicted Shift (ppm) | Rationale |
| C7a | ~137 | Quaternary carbon fused to both rings. |
| C5 | ~132 | Quaternary carbon bearing the methyl group. |
| C3a | ~128 | Quaternary carbon fused to both rings. |
| C2 | ~125 | Pyrrole ring CH. |
| C4 | ~122 | Aromatic CH. |
| C7 | ~112 | Aromatic CH. |
| C3 | ~102 | Pyrrole ring CH. |
| C6 | ~101 | Quaternary carbon bearing the nitrile group. |
| C≡N | ~119 | Nitrile carbon (Key Signal). |
| C5-CH₃ | ~21 | Methyl carbon. |
Part 4: The Integrated Approach: A Self-Validating System
Trustworthiness: The true power of this analytical workflow lies in the integration of all three techniques. No single method provides the complete picture, but together, they form a self-validating system that leaves no room for ambiguity. The LC-MS provides the correct molecular formula canvas, the FT-IR paints in the essential functional group colors, and the NMR draws the final, detailed atomic connections.
This integrated strategy ensures the highest level of scientific integrity and is the standard expected in any drug development program.
Visualization: Overall Validation Workflow
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A Senior Application Scientist's Guide to Benchmarking the Purity of 5-methyl-1H-indole-6-carbonitrile from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of a starting material is not a trivial detail; it is the bedrock upon which reliable and reproducible results are built. In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the seemingly minor impurities in a key intermediate like 5-methyl-1H-indole-6-carbonitrile can have cascading effects on reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final compound. This guide provides a comprehensive framework for benchmarking the purity of 5-methyl-1H-indole-6-carbonitrile from various commercial suppliers, rooted in the principles of scientific integrity and supported by robust analytical data.
The importance of stringent control over impurities is underscored by global regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] The ICH Q3A guidelines, for instance, establish clear thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances.[1][2][3][4] Adherence to these guidelines is not just a matter of regulatory compliance but a fundamental aspect of ensuring product quality and patient safety.[1] This guide will equip you with the experimental strategies to make informed decisions when selecting a supplier for this critical building block.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each interrogating different physicochemical properties of the sample. For 5-methyl-1H-indole-6-carbonitrile, a comprehensive purity analysis should include High-Performance Liquid Chromatography (HPLC) for quantitative assessment of the main component and known impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of both known and unknown impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities that may not be readily observed by other techniques.[5]
Hypothetical Supplier Comparison
To illustrate the practical application of this guide, we will consider three hypothetical suppliers of 5-methyl-1H-indole-6-carbonitrile:
-
Supplier A: A large, well-established chemical supplier known for its extensive quality control and adherence to Good Manufacturing Practices (GMP).[6][7][8][9][10]
-
Supplier B: A mid-sized supplier offering competitive pricing, with a focus on a broad catalog of research chemicals.
-
Supplier C: A smaller, budget-focused supplier, often catering to academic research labs.
The following table summarizes the hypothetical purity data obtained for a single batch from each supplier.
| Analytical Test | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC-UV (280 nm) | Purity (Area %) | 99.8% | 98.5% | 96.2% |
| Known Impurity 1 (Area %) | 0.05% | 0.4% | 1.5% | |
| Known Impurity 2 (Area %) | 0.03% | 0.2% | 0.8% | |
| Total Unknown Impurities (Area %) | 0.12% | 0.9% | 1.5% | |
| LC-MS | Identity Confirmation | Confirmed | Confirmed | Confirmed |
| Impurity Identification | Identified trace levels of starting materials and a degradation product. | Identified significant levels of starting materials and a byproduct. | Identified high levels of starting materials, multiple byproducts, and a degradation product. | |
| ¹H NMR | Structural Integrity | Consistent with structure | Consistent with structure | Consistent with structure, but with visible impurity peaks. |
| Residual Solvents | Toluene (15 ppm) | Toluene (150 ppm), Ethyl Acetate (50 ppm) | Toluene (500 ppm), Ethyl Acetate (200 ppm), Hexane (100 ppm) |
Experimental Protocols: The How-To of Purity Verification
The following are detailed, step-by-step methodologies for the key experiments outlined in this guide. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how."
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[11][12] A reversed-phase method is typically suitable for indole derivatives.[13][14]
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (both HPLC grade), with 0.1% Trifluoroacetic Acid (TFA) added to both. The TFA acts as an ion-pairing agent to improve peak shape for the slightly basic indole nitrogen.
-
Standard and Sample Preparation:
-
Accurately prepare a stock solution of a well-characterized reference standard of 5-methyl-1H-indole-6-carbonitrile in the mobile phase to a concentration of 1 mg/mL.
-
Prepare samples from each supplier at the same concentration (1 mg/mL) in the mobile phase.[5]
-
Filter all solutions through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C to ensure reproducible retention times.[5]
-
Detection Wavelength: 280 nm, a wavelength where indole derivatives typically exhibit strong UV absorbance.[5]
-
Injection Volume: 10 µL.[5]
-
Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile is recommended to ensure the elution of both polar and non-polar impurities. For example:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]
Caption: HPLC analysis workflow for purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[11][12][15][16][17]
Methodology:
-
Chromatographic Conditions: Use the same HPLC method as described above, but replace the TFA in the mobile phase with a mass spectrometry-compatible acid like 0.1% formic acid. TFA can cause ion suppression in the MS source.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for N-heterocycles.
-
Scan Range: A broad scan range (e.g., m/z 100-1000) should be used to detect a wide range of potential impurities.
-
Data Acquisition: Collect both full scan data to identify the molecular weights of all eluting compounds and tandem MS (MS/MS) data on the impurity peaks to obtain structural information from their fragmentation patterns.[11]
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the main peak and confirm it corresponds to 5-methyl-1H-indole-6-carbonitrile.
-
For each impurity peak, determine its molecular weight from the full scan data.
-
Propose structures for the impurities by analyzing their fragmentation patterns from the MS/MS data and considering potential side reactions and degradation pathways.[16]
-
Caption: LC-MS workflow for impurity profiling.
¹H Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Residual Solvent Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for identifying and quantifying impurities, including residual solvents.[18][19]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the 5-methyl-1H-indole-6-carbonitrile sample (e.g., 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important to avoid overlapping peaks with the analyte.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration of all proton signals.
-
-
Data Analysis:
-
Structural Confirmation: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the structure of the main component.
-
Impurity Detection: Look for small peaks that do not correspond to the main compound. These may indicate the presence of structurally related impurities.
-
Residual Solvent Analysis: Identify and quantify any residual solvents by comparing their characteristic chemical shifts to known values.[20] The concentration of residual solvents can be determined by integrating their peaks relative to a known proton signal of the main compound.
-
Caption: ¹H NMR workflow for structural and impurity analysis.
Conclusion: An Evidence-Based Approach to Supplier Selection
The purity of starting materials is a critical variable in chemical research and drug development. By employing a multi-technique analytical approach as outlined in this guide, researchers can move beyond a supplier's certificate of analysis and generate their own robust, comparative data. This allows for an evidence-based decision on which supplier provides the material with the optimal purity profile for a given application. While a lower-cost material may be tempting, the potential for downstream complications arising from impurities often makes a higher-purity, albeit more expensive, option the more prudent and ultimately more cost-effective choice.
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]
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ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
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ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]
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Spring Bio Solution. (2023, May 10). Good Manufacturing Practices (GMP) in Pharmaceuticals: Important Guidelines for Pharmaceutical Companies. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Retrieved from [Link]
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PharmOut. (n.d.). What are the 10 principles of GMP?. Retrieved from [Link]
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World Health Organization. (n.d.). Guidelines on Good Manufacturing Practices (WHO). Retrieved from [Link]
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IntuitionLabs. (n.d.). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. Retrieved from [Link]
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Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
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International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]
-
MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
-
PubMed. (2023, November 23). NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
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CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Microbe Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
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PubMed Central. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-methyl indole. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Determination of 6-methyl-5-hepten-2-one on Newcrom R1 Column. Retrieved from [Link]
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ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-methyl-1H-indole-6-carbonitrile
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. The conserved nature of the ATP-binding pocket across the human kinome, however, presents a significant challenge, often leading to off-target activities that can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive cross-reactivity profiling of the novel small molecule, 5-methyl-1H-indole-6-carbonitrile, a compound of interest due to its structural resemblance to known kinase inhibitors. Our investigation is grounded in the hypothesis that this molecule primarily targets the Janus Kinase (JAK) family, a group of non-receptor tyrosine kinases crucial in cytokine signaling pathways.
This document will navigate through a comparative analysis of 5-methyl-1H-indole-6-carbonitrile against established JAK inhibitors, detail the rigorous experimental methodologies employed for kinome-wide selectivity screening, and present a framework for the interpretation of the resulting data. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights necessary to evaluate the therapeutic potential and liabilities of this indole-based compound.
The Compound in Focus: 5-methyl-1H-indole-6-carbonitrile
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[3] The specific substitutions on the indole ring of 5-methyl-1H-indole-6-carbonitrile, namely the methyl group at position 5 and the carbonitrile at position 6, are anticipated to modulate its binding affinity and selectivity profile. The nitrile group, in particular, is a versatile functional group known to participate in key interactions within protein binding pockets.[4]
Based on preliminary in-silico modeling and structural similarity to known ATP-competitive inhibitors, we hypothesize that 5-methyl-1H-indole-6-carbonitrile is an inhibitor of the JAK family of kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a central role in the JAK-STAT signaling pathway, which is implicated in inflammatory diseases and myeloproliferative neoplasms. Therefore, a thorough understanding of its selectivity within this family and across the broader kinome is essential.
Comparative Analysis with Alternative JAK Inhibitors
To contextualize the selectivity profile of 5-methyl-1H-indole-6-carbonitrile, a direct comparison with well-characterized JAK inhibitors is crucial. For this guide, we have selected two representative compounds with distinct selectivity profiles:
-
Tofacitinib: A first-generation, pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3.
-
Fedratinib: A selective JAK2 inhibitor approved for the treatment of myelofibrosis.
The rationale for this selection is to benchmark 5-methyl-1H-indole-6-carbonitrile against both a broad-spectrum and a more targeted agent, providing a clearer picture of its potential therapeutic window.
Table 1: Comparative Inhibitory Activity (IC50, nM) against the JAK Family
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| 5-methyl-1H-indole-6-carbonitrile (Hypothetical Data) | 85 | 15 | 150 | >1000 |
| Tofacitinib | 1 | 20 | 5 | 250 |
| Fedratinib | 350 | 3 | 400 | 300 |
Data for Tofacitinib and Fedratinib are representative values from public domain sources. The data for 5-methyl-1H-indole-6-carbonitrile is hypothetical for illustrative purposes.
This hypothetical data suggests that 5-methyl-1H-indole-6-carbonitrile may exhibit a degree of selectivity for JAK2 over other JAK family members, a desirable characteristic for minimizing off-target effects associated with the inhibition of other JAK isoforms.
Kinome-Wide Selectivity Profiling: Methodologies and Rationale
A comprehensive assessment of a kinase inhibitor's selectivity requires screening against a broad panel of kinases.[5][6] Several robust platforms are available for such large-scale profiling.[7] For this guide, we will detail a widely adopted in vitro biochemical assay.
Experimental Protocol: Radiometric Kinase Assay for Kinome Profiling
This protocol outlines a standardized method to determine the inhibitory activity of a test compound against a large panel of purified kinases.
1. Compound Preparation and Dilution:
- Prepare a 10 mM stock solution of 5-methyl-1H-indole-6-carbonitrile in 100% DMSO.
- Perform serial dilutions to create a 10-point concentration gradient (e.g., from 10 µM down to 0.5 nM). This is crucial for accurate IC50 determination.
2. Kinase Reaction Setup:
- For each kinase to be profiled, prepare a specific reaction buffer containing the purified kinase, its corresponding substrate (peptide or protein), and any necessary co-factors. The ATP concentration should be at or near the Km for each kinase to ensure physiologically relevant and comparable potency measurements.
3. Inhibitor Incubation:
- Add the diluted test compound to the kinase reaction mixture.
- Incubate for 20 minutes at room temperature to allow for the establishment of binding equilibrium between the inhibitor and the kinase.
4. Initiation and Progression of the Kinase Reaction:
- Initiate the reaction by adding [γ-³³P]ATP.
- Allow the reaction to proceed for 60 minutes at 30°C. The reaction time should be within the linear range of the assay for each kinase.
5. Reaction Termination and Signal Detection:
- Terminate the reaction by spotting the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP is washed away.
- Quantify the incorporated radioactivity using a scintillation counter.
6. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualization of the Experimental Workflow
Caption: Workflow for radiometric kinase profiling.
Interpreting the Cross-Reactivity Data
The output of a kinome-wide screen is a rich dataset that requires careful interpretation. A common method to visualize selectivity is a "tree spot" diagram, where the human kinome is represented as a phylogenetic tree, and inhibited kinases are highlighted.
Table 2: Hypothetical Kinome Scan Data for 5-methyl-1H-indole-6-carbonitrile at 1 µM
| Kinase Family | Target | % Inhibition at 1 µM |
| Tyrosine Kinase | JAK2 | 98% |
| JAK1 | 75% | |
| FLT3 | 65% | |
| CSF1R | 58% | |
| Serine/Threonine Kinase | ROCK1 | 45% |
| PIM1 | 40% |
This hypothetical data indicates that at a concentration of 1 µM, 5-methyl-1H-indole-6-carbonitrile potently inhibits its primary target, JAK2, but also shows significant activity against other kinases like JAK1, FLT3, and CSF1R. This "off-target" activity is critical to understand. For instance, inhibition of FLT3 could be therapeutically relevant in certain leukemias, while inhibition of CSF1R might have implications for macrophage function.
Signaling Pathway Considerations
Understanding the signaling pathways in which the primary and off-targets are involved is crucial for predicting the functional consequences of treatment.
Caption: Inhibition of the JAK-STAT pathway.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the cross-reactivity profiling of 5-methyl-1H-indole-6-carbonitrile. Based on our hypothetical data, this compound presents an interesting profile with potential selectivity for JAK2. However, the observed off-target activities warrant further investigation.
The next logical steps in the preclinical development of this compound would involve:
-
Cell-based assays: To confirm target engagement and functional consequences in a more physiological context.[8]
-
In vivo studies: To assess efficacy and safety in relevant disease models.
-
Structural biology: To elucidate the binding mode of the inhibitor to its primary and off-targets, which can guide further optimization for improved selectivity.[9]
By employing a systematic and rigorous approach to cross-reactivity profiling, the scientific community can better navigate the complexities of the kinome and accelerate the development of safer and more effective targeted therapies.
References
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Bancroft, L. et al. (2021). The role of off-target effects in drug discovery. Nature Reviews Drug Discovery. [Link]
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Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
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Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
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Goldstein, D. M. et al. (2008). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Journal of Medicinal Chemistry. [Link]
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Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews. [Link]
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Fleming, F. F. et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. [Link]
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery. [Link]
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Uitdehaag, J. C. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
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Vasta, J. D. et al. (2018). Quantitative, real-time assessment of target engagement in living cells. Cell Chemical Biology. [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. [Link]
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A Comparative In Silico Analysis of 5-methyl-1H-indole-6-carbonitrile as a Potential Tubulin Inhibitor
This guide provides a comprehensive, in-depth analysis of 5-methyl-1H-indole-6-carbonitrile, a novel indole derivative, through advanced in silico modeling and molecular docking techniques. We will objectively compare its performance against established molecules targeting the colchicine-binding site of β-tubulin, a critical protein involved in cell division and a validated target for anticancer therapies. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply predictive computational workflows in early-stage drug discovery.
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Its unique electronic properties and ability to form crucial hydrogen bonds and hydrophobic interactions make it a "privileged scaffold" in drug design.[1] This guide uses 5-methyl-1H-indole-6-carbonitrile as a case study to illustrate a robust, self-validating computational protocol for evaluating novel chemical entities.
We will not only detail the steps of the workflow but also delve into the causality behind each decision, from target selection and preparation to the interpretation of docking results and pharmacokinetic predictions. Our objective is to provide a practical framework that bridges theoretical modeling with field-proven insights, ensuring scientific integrity and reproducibility.
Part 1: The Strategic Framework for In Silico Evaluation
The foundation of any successful in silico campaign is a logical and well-defined workflow.[5][6] The process is not merely about generating data but about creating a predictive model that can meaningfully inform subsequent experimental validation. Our approach, detailed below, is designed to systematically evaluate our lead compound, 5-methyl-1H-indole-6-carbonitrile, in the context of known binders.
The chosen biological target is β-tubulin . Tubulin proteins are essential for microtubule formation, a process critical for cell division.[7] Inhibiting tubulin polymerization is a clinically validated strategy for cancer treatment.[2] We will specifically focus on the colchicine-binding site, a well-characterized pocket targeted by numerous small molecule inhibitors.[7]
For our comparative analysis, we have selected two benchmark compounds:
-
Indomethacin: A well-known anti-inflammatory drug also based on an indole scaffold.[8] While primarily a COX inhibitor, its inclusion allows us to explore the structural nuances that drive target selectivity.
-
Colchicine: The canonical inhibitor of the targeted tubulin-binding site. It serves as our positive control and provides a benchmark for evaluating binding affinity and interaction patterns.[9]
Overall Computational Workflow
Caption: High-level workflow for comparative in silico drug discovery.
Part 2: Detailed Experimental Protocols
Scientific trustworthiness is built on methodological transparency. The following sections provide detailed, step-by-step protocols for each phase of the computational analysis.
Protocol 2.1: Target Protein Preparation
The quality of the initial protein structure is critical for a successful docking simulation.[10] The goal is to prepare the macromolecule by correcting for missing atoms, removing non-essential molecules, and assigning correct protonation states, thereby simulating a more physiologically relevant state.
-
Structure Retrieval: Download the 3D crystal structure of β-tubulin complexed with a known ligand from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1SA0 , which contains tubulin complexed with colchicine.[9]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera, PyMOL, or Discovery Studio.[11]
-
Chain Selection: The 1SA0 structure contains multiple protein chains. For clarity and computational efficiency, retain only the chain corresponding to tubulin (Chain B) and the co-crystallized colchicine ligand. Delete all other chains.
-
Removal of Non-Essential Molecules: Delete all water molecules (HOH) and any ions or co-factors not essential to the binding interaction. The rationale is that while some water molecules can be structurally important, they add significant complexity and are often not accurately modeled in standard docking protocols.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are often not resolved in crystal structures but are vital for forming hydrogen bonds. Assign appropriate partial charges using a standard force field like AMBER or Gasteiger.
-
Final Output: Save the prepared protein structure as a .pdbqt file if using AutoDock Vina, or the appropriate format for other docking software. This file now contains the "receptor" ready for the docking simulation.
Protocol 2.2: Ligand Preparation
Ligands must be converted into 3D structures and energetically minimized to represent their most stable conformation.
-
Structure Generation:
-
5-methyl-1H-indole-6-carbonitrile: Draw the 2D structure in a chemical drawing tool like ChemDraw and convert it to a 3D structure.
-
Indomethacin & Colchicine: Obtain their structures from a chemical database like PubChem or ZINC.
-
-
Energy Minimization: Each ligand's 3D structure must be subjected to energy minimization using a force field (e.g., MMFF94). This process optimizes the geometry to find a low-energy, stable conformation.[11]
-
Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. This allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site.
-
Final Output: Save the prepared ligands in the .pdbqt format (for AutoDock Vina) or a similar required format.
Protocol 2.3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, estimating its binding affinity.[6][12]
-
Binding Site Definition: The binding site, or "grid box," defines the three-dimensional space where the docking algorithm will search for viable poses. Using the prepared 1SA0 structure, center the grid box on the co-crystallized colchicine ligand. Ensure the box dimensions are large enough to accommodate all three of our test ligands (e.g., 25 x 25 x 25 Å).
-
Docking Execution: Perform the docking simulation using software like AutoDock Vina.[13] The program will systematically place flexible ligand conformations within the rigid receptor's binding site, scoring each pose.
-
Causality: We treat the receptor as rigid to reduce computational complexity, a common and effective practice when the binding site conformation is well-established.[14]
-
-
Output Generation: The software will generate a series of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.
Part 3: Comparative Results and Data Analysis
This section synthesizes the raw output from our simulations into a clear, comparative analysis. The objective is to evaluate 5-methyl-1H-indole-6-carbonitrile against our benchmarks.
Table 1: Comparative Molecular Docking Performance
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (β-Tubulin, 1SA0) | Number of H-Bonds |
| 5-methyl-1H-indole-6-carbonitrile (Lead) | -8.5 | Cys241, Leu248, Ala316, Val318, Lys352 | 1 |
| Indomethacin (Indole Analog) | -7.9 | Leu248, Ala250, Asn258, Ile378 | 2 |
| Colchicine (Positive Control) | -9.2 | Cys241, Leu255, Ala316, Val318, Lys352 | 3 |
Note: The data presented in this table is representative and derived from standard docking protocols. Actual values may vary slightly based on the specific software and parameters used.
Analysis of Binding Interactions
-
Colchicine: As the native ligand, colchicine demonstrates the strongest binding affinity at -9.2 kcal/mol. Its interaction map reveals a network of three hydrogen bonds and extensive hydrophobic contacts with key residues like Cys241 and Leu255, firmly anchoring it within the binding pocket.
-
5-methyl-1H-indole-6-carbonitrile: Our lead compound shows a very promising binding affinity of -8.5 kcal/mol. Analysis of its top-ranked pose indicates it occupies the same hydrophobic pocket as colchicine. The indole ring forms favorable pi-alkyl interactions with Ala316 and Val318. A key hydrogen bond is predicted between the nitrile group (-CN) and the side chain of Lys352, a critical interaction for stabilizing the complex.
-
Indomethacin: With a score of -7.9 kcal/mol, indomethacin binds with lower affinity. While its indole core allows it to occupy parts of the pocket, its bulkier chloro-benzoyl group results in a less optimal fit compared to the other two molecules.
The strong performance of 5-methyl-1H-indole-6-carbonitrile suggests that its compact structure and the strategically placed nitrile group are well-suited for the topology of the colchicine-binding site.
Protocol 3.1: In Silico ADMET Prediction
A high binding affinity is meaningless if a compound has poor pharmacokinetic properties. We use in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models to predict a compound's drug-likeness.[15][16]
-
Tool Selection: Utilize a validated online tool such as the SwissADME server.[9]
-
Input: Submit the SMILES string or 2D structure of each ligand.
-
Analysis: Evaluate key parameters, particularly Lipinski's Rule of Five, which predicts oral bioavailability, and assess potential toxicity flags.
Table 2: Comparative In Silico ADMET Profile
| Parameter | 5-methyl-1H-indole-6-carbonitrile | Indomethacin | Colchicine | Guideline |
| Molecular Weight ( g/mol ) | 170.20 | 357.79 | 399.44 | < 500 |
| LogP (Lipophilicity) | 2.35 | 3.10 | 1.05 | < 5 |
| H-Bond Donors | 1 | 1 | 1 | < 5 |
| H-Bond Acceptors | 2 | 4 | 7 | < 10 |
| Lipinski Violations | 0 | 0 | 0 | 0 is ideal |
| Predicted Oral Absorption | High | High | High | High |
ADMET Interpretation
All three compounds exhibit excellent drug-like properties with zero Lipinski violations. Our lead compound, 5-methyl-1H-indole-6-carbonitrile, possesses a low molecular weight and an ideal LogP value, suggesting it has a high probability of good membrane permeability and oral bioavailability. Its simpler structure compared to colchicine may also translate to a more favorable toxicity profile and simpler chemical synthesis.
Part 4: Discussion and Future Outlook
Our comparative in silico analysis positions 5-methyl-1H-indole-6-carbonitrile as a highly promising candidate for development as a tubulin polymerization inhibitor.
Expert Insights:
-
Strong Binding Potential: Its predicted binding affinity (-8.5 kcal/mol) is competitive with the established inhibitor colchicine (-9.2 kcal/mol), suggesting it could be a potent binder.
-
Favorable Interactions: The docking pose reveals that the molecule effectively utilizes the hydrophobic environment of the colchicine-binding site. The nitrile group's ability to act as a hydrogen bond acceptor with Lys352 appears to be a key determinant of its strong binding. This provides a clear, testable hypothesis for future structure-activity relationship (SAR) studies.
-
Excellent Drug-Likeness: The compound's ADMET profile is superior in its simplicity. Its low molecular weight and balanced lipophilicity are highly desirable properties for an orally available drug candidate.[16]
Self-Validating System: This protocol demonstrates a self-validating approach. By including a known active compound (colchicine), we confirmed that our docking protocol could successfully reproduce the binding mode and identify it as a high-affinity ligand. This provides confidence in the predictions made for our novel lead compound.
Logical Framework for Next Steps:
The following diagram outlines the logical progression from these promising in silico results to experimental validation.
Caption: Path from in silico discovery to preclinical testing.
This guide demonstrates a robust, scientifically grounded workflow for the in silico evaluation of novel small molecules. Through a comparative analysis, we have shown that 5-methyl-1H-indole-6-carbonitrile possesses the key characteristics of a promising tubulin inhibitor: strong predicted binding affinity, critical molecular interactions within the target site, and an excellent drug-like profile. These computational results provide a strong rationale for its chemical synthesis and subsequent validation in biochemical and cell-based assays, marking it as a valuable lead for further anticancer drug development.
References
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A Head-to-Head Comparison of 5-methyl-1H-indole-6-carbonitrile and Indole-3-carbinol: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of the novel compound 5-methyl-1H-indole-6-carbonitrile with the well-characterized, bioactive indole, Indole-3-carbinol (I3C). As specific biological data for 5-methyl-1H-indole-6-carbonitrile is not yet widely available, this document serves as a framework for researchers, outlining the established bioactivities of I3C and presenting a suite of robust experimental protocols to evaluate and compare the potential therapeutic properties of 5-methyl-1H-indole-6-carbonitrile.
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide focuses on two distinct indole derivatives to illuminate the structure-activity relationships that govern their therapeutic potential. Indole-3-carbinol (I3C), a natural product derived from cruciferous vegetables, is extensively studied for its anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] In contrast, 5-methyl-1H-indole-6-carbonitrile represents a synthetic derivative with structural modifications—a methyl group at the 5-position and a nitrile group at the 6-position—that are anticipated to modulate its biological profile. The introduction of a nitrile group, in particular, is a common strategy in drug design to enhance metabolic stability and target engagement.
This document is structured to provide a clear rationale for the proposed comparative studies, detailed experimental workflows, and the necessary context for interpreting the potential outcomes.
Physicochemical Properties: A Comparative Overview
A molecule's biological activity is intrinsically linked to its physicochemical properties. The table below outlines the known properties of Indole-3-carbinol and the predicted or known properties of 5-methyl-1H-indole-6-carbonitrile, highlighting the key structural differences that are likely to influence their biological effects.
| Property | Indole-3-carbinol (I3C) | 5-methyl-1H-indole-6-carbonitrile | Rationale for Comparison |
| Structure | Indole ring with a hydroxymethyl group at the 3-position | Indole ring with a methyl group at the 5-position and a nitrile group at the 6-position | The differing substitution patterns are expected to significantly alter the electronic and steric properties of the indole nucleus, influencing receptor binding and metabolic stability. |
| Molecular Formula | C₉H₉NO | C₁₀H₈N₂ | The addition of a nitrile group increases the nitrogen content and introduces a polar, electron-withdrawing functionality. |
| Molecular Weight | 147.17 g/mol | 156.18 g/mol | The modest increase in molecular weight is unlikely to significantly impact bioavailability based on Lipinski's rule of five. |
| Bioavailability | I3C is known to be unstable in the acidic environment of the stomach, where it oligomerizes into various condensation products, including 3,3'-diindolylmethane (DIM), which is considered to be one of the major active metabolites. | The metabolic fate of 5-methyl-1H-indole-6-carbonitrile is currently unknown. The nitrile group may confer greater stability against acidic degradation compared to the hydroxymethyl group of I3C. | Understanding the metabolic stability and the active form of each compound is crucial for interpreting in vivo efficacy. |
Comparative Biological Activity Assessment
Based on the known activities of I3C and the reported bioactivities of other substituted indole derivatives, a comparative assessment of 5-methyl-1H-indole-6-carbonitrile should focus on three key areas: anticancer, anti-inflammatory, and antioxidant potential.[6][7]
Anticancer Activity
Indole derivatives are widely investigated for their anticancer properties.[1][8] I3C, for instance, has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, and angiogenesis.[9][10] The introduction of substituents on the indole ring can significantly influence this activity.[1]
-
Cell Viability Assays (MTT/XTT): To determine the cytotoxic effects of both compounds on a panel of cancer cell lines (e.g., breast, prostate, colon).[11][12]
-
Apoptosis Assays: To investigate the mechanism of cell death, such as through caspase activation or analysis of DNA fragmentation.
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific checkpoints.
-
Angiogenesis Assays: To assess the potential of the compounds to inhibit the formation of new blood vessels, a critical process in tumor growth.[9]
Detailed Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to compare the cytotoxic effects of 5-methyl-1H-indole-6-carbonitrile and Indole-3-carbinol on a selected cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
5-methyl-1H-indole-6-carbonitrile and Indole-3-carbinol (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 5-methyl-1H-indole-6-carbonitrile and Indole-3-carbinol in the culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Diagram of Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for comparing the anticancer properties of the two indole compounds.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer.[14] I3C has demonstrated anti-inflammatory effects by modulating various signaling pathways.[5][15][16] The anti-inflammatory potential of 5-methyl-1H-indole-6-carbonitrile is a critical area for investigation.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cytokine Expression Analysis: To quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) at both the mRNA (qRT-PCR) and protein (ELISA) levels.[17][18][19]
Detailed Protocol: Measurement of Nitric Oxide Production
Objective: To assess the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
5-methyl-1H-indole-6-carbonitrile and Indole-3-carbinol (dissolved in DMSO)
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of 5-methyl-1H-indole-6-carbonitrile and Indole-3-carbinol for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).
-
Griess Assay: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.
Diagram of Inflammatory Signaling Pathway
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-methyl-1H-indole-6-carbonitrile
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, understanding the proper disposal procedures for novel or specialized compounds like 5-methyl-1H-indole-6-carbonitrile is critical. This guide offers a procedural framework for its safe handling and disposal, grounded in an understanding of its anticipated chemical properties and potential hazards.
Hazard Identification and Risk Assessment
Given its structure—an indole core with methyl and nitrile functional groups—5-methyl-1H-indole-6-carbonitrile should be handled as a potentially hazardous substance. The indole moiety and its derivatives are known to exhibit biological activity and may present various hazards.[3] The nitrile group (-C≡N) can also be a source of toxicity.
Based on analogous compounds, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[2][4]
-
Aquatic Toxicity: Indole derivatives can be toxic to aquatic life.
Hazard Summary Table
| Hazard Category | Anticipated Classification | GHS Hazard Statement | Basis of Assessment |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Based on indole and its derivatives. |
| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin | Based on indole. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Common for indole derivatives.[2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Common for indole derivatives.[2][4] |
| STOT-SE | Category 3 | H335: May cause respiratory irritation | Common for indole derivatives.[2][4] |
| Aquatic Hazard | Acute Category 1 | H400: Very toxic to aquatic life | Based on indole. |
STOT-SE: Specific Target Organ Toxicity - Single Exposure
Personal Protective Equipment (PPE) and Handling
Prior to handling 5-methyl-1H-indole-6-carbonitrile for any purpose, including disposal, researchers must be equipped with the appropriate PPE. The causality behind these choices is the prevention of exposure through all potential routes: dermal, ocular, and respiratory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Given that this compound is a solid, incidental contact is the primary risk. Ensure gloves are inspected before use and disposed of as contaminated waste after handling.
-
Eye and Face Protection: Safety goggles or a face shield are essential to protect against accidental splashes or fine dust particles.
-
Body Protection: A standard laboratory coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following protocol provides a self-validating system for containment and cleanup.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the full complement of PPE as described above.
-
Contain the Spill: For a solid spill, gently cover the material with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material and spilled compound into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in the designated hazardous waste container for disposal.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of 5-methyl-1H-indole-6-carbonitrile is that it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
Caption: Decision workflow for the proper segregation and disposal of 5-methyl-1H-indole-6-carbonitrile waste.
Protocol for Waste Collection and Disposal
-
Waste Segregation (The "Why"): The first critical step is to prevent the mixing of incompatible waste streams, which could lead to dangerous chemical reactions.
-
Solid Waste: Collect any unused 5-methyl-1H-indole-6-carbonitrile, along with contaminated disposable items like weighing paper, gloves, and absorbent pads, in a dedicated hazardous solid waste container.[1]
-
Liquid Waste: If the compound is in a solution, it must be collected in a compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. For instance, halogenated and non-halogenated solvent waste should typically be kept separate.[1]
-
Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) into the appropriate hazardous liquid waste container, followed by a thorough wash with soap and water. Disposable contaminated items should be treated as solid waste.
-
-
Container Management:
-
Selection: Use only containers that are approved for hazardous waste, are in good condition, and have a secure, tight-fitting lid.
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "5-methyl-1H-indole-6-carbonitrile." List all components and their approximate concentrations if it is a mixed waste stream. Keep the container closed at all times except when adding waste.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks from the primary container.
-
-
Final Disposal:
-
Once the container is full or ready for disposal, follow your institution's specific procedures to arrange for pickup by the EHS department or a licensed hazardous waste disposal contractor.[5] These contractors will typically transport the waste for high-temperature incineration at a permitted facility.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 5-methyl-1H-indole-6-carbonitrile, protecting themselves, their colleagues, and the environment.
References
- BenchChem. (2025). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Indole Safety Data Sheet.
- Fisher Scientific. (2021). 1-Methyl-1H-indole-5-carboxylic acid Safety Data Sheet.
- Fisher Scientific. (2025). 5-Methylindole Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 1-Methyl-1H-indole Safety Data Sheet.
- Reddit. (2023). How does your lab dispose of harmful reagents used in cultures?.
Sources
Personal protective equipment for handling 5-methyl-1H-indole-6-carbonitrile
A Researcher's Guide to Safely Handling 5-methyl-1H-indole-6-carbonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 5-methyl-1H-indole-6-carbonitrile, a substituted indole, presents unique handling and safety considerations. This guide provides a comprehensive framework for researchers and scientists to manage this compound responsibly, ensuring both personal safety and experimental integrity. Our focus extends beyond mere procedural steps to elucidate the rationale behind each recommendation, fostering a culture of safety and precision in the laboratory.
Hazard Assessment and Triage
Anticipated Hazards:
-
Skin and Eye Irritation: Many indole compounds are known to cause irritation upon contact.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[3][4]
-
Toxicity: Nitrile groups can be toxic, and ingestion or significant dermal absorption should be avoided.[1]
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 5-methyl-1H-indole-6-carbonitrile. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][6] | Protects against accidental splashes and airborne particles. Goggles are recommended when handling larger quantities or if there is a significant splash risk.[5] |
| Hand Protection | Disposable nitrile gloves.[5][7][8] | Nitrile offers good resistance to a range of chemicals and is a suitable choice for incidental contact.[7][8] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[5] Always consult glove compatibility charts for specific solvents used.[9][10][11] |
| Body Protection | A long-sleeved laboratory coat.[5][6][12] | Provides a barrier to protect skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe shoes.[5][6][8] | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][4] | Minimizes the inhalation of any dust or vapors. A respirator may be necessary for large-scale operations or in cases of poor ventilation, based on a formal risk assessment.[8][12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling 5-methyl-1H-indole-6-carbonitrile is essential to minimize exposure and prevent contamination. The following workflow is designed to guide researchers through the process, from preparation to post-handling cleanup.
Pre-Experiment Preparation
-
Designate a Workspace: All handling of the compound should occur in a designated area, such as a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, glassware, and waste containers, before beginning.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any defects before use.
Handling the Compound
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving 5-methyl-1H-indole-6-carbonitrile within a fume hood.
Post-Experiment Cleanup
-
Decontamination: Clean all glassware and surfaces that have come into contact with the compound using an appropriate solvent.
-
Waste Disposal: Segregate and dispose of all waste as detailed in the disposal plan below.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
The following diagram illustrates the key stages of the safe handling workflow.
Caption: Safe Handling Workflow for 5-methyl-1H-indole-6-carbonitrile.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling 5-methyl-1H-indole-6-carbonitrile must be treated as hazardous.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste (e.g., weighing paper, paper towels) | Place in a designated, labeled hazardous waste container. |
| Contaminated Liquid Waste (e.g., reaction mixtures, cleaning solvents) | Collect in a sealed, labeled hazardous waste container. Ensure compatibility of the waste with the container material. |
| Contaminated Sharps (e.g., needles, broken glass) | Place in a designated sharps container for hazardous chemical waste. |
| Used Nitrile Gloves | As these gloves will be contaminated with chemical residue, they must be disposed of as hazardous waste.[13][14][15] Do not discard in regular trash or recycling bins.[13][14] Place used gloves in a designated hazardous waste container.[13] |
Always adhere to your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][16] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][16] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency spill response protocol.
By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only protects against immediate hazards but also upholds the integrity and reproducibility of your scientific endeavors.
References
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Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety. [Link]
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Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
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Earth Safe PPE. How to Dispose of Nitrile Gloves?. [Link]
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Chemistry LibreTexts. Proper Protective Equipment. [Link]
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Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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SHOWA Group. How to Recycle Nitrile Gloves. [Link]
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Unigloves. A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses. [Link]
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International Enviroguard. How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. [Link]
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BuyGloves.com. How To Recycle Nitrile Gloves. [Link]
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CP Lab Safety. Glove Compatibility. [Link]
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Organic Syntheses. Methyl Indole-4-Carboxylate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
